Tris(1-pyrrolidinyl)phosphine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tripyrrolidin-1-ylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLCAQHOZXYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(N2CCCC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-12-6 | |
| Record name | Tris(1-pyrrolidinyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tris(1-pyrrolidinyl)phosphine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1-pyrrolidinyl)phosphine, a sterically hindered and electron-rich aminophosphine, has emerged as a versatile reagent and ligand in modern organic synthesis. Its unique electronic and steric properties make it a valuable tool in a variety of chemical transformations, particularly in the realm of cross-coupling reactions and as a phosphitylating agent in the synthesis of oligonucleotides. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.
Core Properties of this compound
This compound is a liquid at room temperature with a distinctive chemical structure that dictates its reactivity.[1] The phosphorus atom is bonded to three nitrogen atoms of the pyrrolidine rings, resulting in a highly basic and nucleophilic phosphine.
| Property | Value | Source(s) |
| CAS Number | 5666-12-6 | [1][2][3][4] |
| Molecular Formula | C12H24N3P | [1][2] |
| Molecular Weight | 241.32 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 104 °C at 0.1 mmHg | [1][5][6] |
| Density | 1.041 - 1.049 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.528 - 1.53 | [6] |
| Synonyms | Tripyrrolidinophosphine, Tris(N-pyrrolidinyl)phosphine, Tris(pyrrolidino)phosphine, Phosphorous acid tripyrrolidide, Tris(N,N-tetramethylene)phosphorous acid triamide | [1][2][7] |
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of phosphorus trichloride with an excess of pyrrolidine in the presence of a base to neutralize the hydrogen chloride byproduct. The causality behind this choice of reactants lies in the nucleophilic nature of the secondary amine (pyrrolidine) attacking the electrophilic phosphorus center of PCl3.
Caption: General synthetic scheme for this compound.
The resulting phosphine is a potent nucleophile and a strong base. Its reactivity is dominated by the lone pair of electrons on the phosphorus atom. It readily participates in reactions with electrophiles and is easily oxidized. This high reactivity necessitates handling under an inert atmosphere to prevent degradation.
Applications in Drug Development and Organic Synthesis
This compound's primary utility stems from its role as a monodentate P-donor ligand in various transition metal-catalyzed cross-coupling reactions.[8] These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of many pharmaceutical compounds.
Its applications include, but are not limited to:
-
Buchwald-Hartwig Cross-Coupling Reaction [8]
-
Heck Reaction [8]
-
Suzuki-Miyaura Coupling [8]
-
Stille Coupling [8]
-
Sonogashira Coupling [8]
-
Negishi Coupling [8]
-
Hiyama Coupling [8]
The steric bulk of the pyrrolidinyl groups influences the coordination sphere of the metal center, often promoting reductive elimination and enhancing catalytic activity.
Furthermore, it serves as an efficient phosphitylation reagent for the synthesis of oligonucleotides.[5][6][8] In this capacity, it facilitates the formation of phosphite triester intermediates, which are subsequently oxidized to the desired phosphotriester linkages in the oligonucleotide backbone.
Caption: Key application areas of this compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. The choice of this ligand can enhance reaction rates and yields, particularly with challenging substrates, due to its electron-donating nature which facilitates the oxidative addition step.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
In a separate vial, dissolve the this compound in the toluene/water solvent mixture.
-
Add the ligand solution to the Schlenk flask containing the other reagents.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This self-validating system relies on the careful exclusion of oxygen and moisture, as both the catalyst and the ligand are sensitive to air. The progress of the reaction, monitored by chromatography, confirms the successful coupling.
Safety and Handling
This compound is a combustible liquid and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a tightly sealed container under an inert atmosphere in a refrigerator at 2-8°C.[2] In case of inhalation, move the person to fresh air.[9] If there is skin contact, wash off with soap and plenty of water.[9] For eye contact, flush with water.[9] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]
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physical and chemical properties of Tris(1-pyrrolidinyl)phosphine
An In-depth Technical Guide to Tris(1-pyrrolidinyl)phosphine: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of this compound, a versatile aminophosphine ligand and synthetic reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic characteristics, and practical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Molecular Structure
This compound, also known as Tripyrrolidinophosphine, belongs to the class of aminophosphines, organophosphorus compounds where phosphorus is directly bonded to one or more nitrogen atoms of amino groups.[1] These compounds are distinguished by their unique electronic and steric properties, which arise from the interplay between the phosphorus lone pair and the nitrogen lone pairs. This compound serves as a potent monodentate P-donor ligand in transition metal catalysis and as a key phosphitylating agent in synthetic chemistry, particularly in oligonucleotide synthesis.[2][3][4]
The structure features a central phosphorus(III) atom bonded to the nitrogen atoms of three separate pyrrolidine rings. This arrangement confers a specific steric bulk and electronic character that dictates its reactivity and catalytic efficacy.
Figure 1: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The accurate characterization of a reagent is fundamental to its effective application. The key physical and chemical identifiers for this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5666-12-6 | [3][5] |
| Molecular Formula | C₁₂H₂₄N₃P | [3][5][6] |
| Molecular Weight | 241.31 g/mol | [3][5][6] |
| Appearance | Liquid | [3][5] |
| Boiling Point | 104 °C at 0.1 mmHg | [2][5] |
| Density | 1.041 - 1.049 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.528 - 1.53 | [3] |
| Flash Point | 98.8 °C (209.8 °F) | [5] |
| log Pow | 2.929 |
Spectroscopic Characterization
While specific, peer-reviewed spectral data for this compound is not widely published, typical spectroscopic features can be predicted based on its structure. Commercial suppliers confirm the availability of ¹H NMR, ¹³C NMR, and IR spectra.[7]
-
³¹P NMR: As a trivalent phosphine, a single peak is expected. The chemical shift for aminophosphines can vary, but it typically falls within a characteristic region for P(III) compounds.
-
¹H NMR: Two primary signal regions are anticipated: multiplets corresponding to the methylene protons alpha to the nitrogen atoms (N-CH₂ ), and multiplets for the methylene protons beta to the nitrogen atoms (N-CH₂-CH₂ ).
-
¹³C NMR: Signals corresponding to the alpha and beta carbons of the pyrrolidine rings are expected. Coupling to the phosphorus atom (J-coupling) may be observed, particularly for the carbon alpha to the nitrogen.
-
IR Spectroscopy: Characteristic C-H stretching vibrations for the methylene groups are expected around 2850-2960 cm⁻¹. Vibrations associated with the P-N bond would also be present.
Chemical Properties and Reactivity
This compound's utility stems from its dual nature as both a strong electron-donating ligand and a reactive phosphitylating agent.
Role as a Ligand in Catalysis
The nitrogen atoms adjacent to the phosphorus center engage in π-electron donation into the phosphorus atom. This electronic effect increases the electron density on the phosphorus, making it a strong σ-donor ligand for transition metals like palladium. This enhanced electron-donating ability is crucial for facilitating key steps in catalytic cycles, particularly the oxidative addition of aryl halides to the metal center, which is often the rate-limiting step in cross-coupling reactions.[8]
The three pyrrolidine rings also impart significant steric bulk around the phosphorus atom. This steric hindrance influences the coordination sphere of the metal catalyst, promoting the reductive elimination step and preventing the formation of inactive catalyst species. This compound is a documented ligand for a wide array of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling[3]
-
Heck Reaction[3]
-
Buchwald-Hartwig Amination[3]
-
Sonogashira Coupling[3]
-
Stille Coupling[3]
-
Negishi Coupling[3]
Experimental Protocols and Methodologies
The following sections provide representative protocols. Note: These are generalized procedures and must be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques, as phosphines are susceptible to oxidation.
Representative Synthesis of this compound
Aminophosphines are classically prepared by the reaction of a phosphorus halide with a secondary amine in the presence of a base to scavenge the resulting hydrohalic acid.
Figure 3: Simplified catalytic cycle for the Heck reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation/Charging: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 equiv.), and a suitable base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Causality: An excess of ligand relative to the palladium precursor ensures the formation of the active catalytic species and prevents catalyst decomposition. The choice of base is critical and depends on the reactivity of the aryl halide.
-
-
Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene) is added, followed by the alkene (1.2-1.5 equiv.).
-
Causality: Degassed solvents are used to prevent oxidation of the Pd(0) catalyst. A slight excess of the alkene is used to drive the reaction to completion.
-
-
Reaction: The flask is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (4-24 hours), monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the inorganic base and salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care. [5]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. Recommended storage is at 2-8°C.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a chemical fume hood. Avoid breathing vapors.
-
Incompatibilities: Incompatible with strong oxidizing agents.
Conclusion
This compound is a valuable and versatile aminophosphine with significant applications in both catalysis and organic synthesis. Its strong electron-donating character and tunable steric profile make it an effective ligand for a multitude of cross-coupling reactions. As research continues to demand more efficient and selective synthetic methods, the rational application of ligands like this compound will remain a cornerstone of modern chemical innovation.
References
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Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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1,1',1''-Phosphinylidynetris(pyrrolidine). (n.d.). PubChem. Retrieved from [Link]
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This compound, 1 X 2.5 g (775444-2.5G). (n.d.). Alkali Scientific. Retrieved from [Link]
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P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
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This compound, | 775444-500MG | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved from [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. Retrieved from [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). National Institutes of Health. Retrieved from [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). ResearchGate. Retrieved from [Link]
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NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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CAS No : 5666-12-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Tri-(1-adamantyl)phosphine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). ResearchGate. Retrieved from [https://www.researchgate.net/publication/260783109_Mizoroki-Heck_Cross-coupling_Reactions_Catalyzed_by_Dichloro{bis11'_1''-phosphinetriyltripiperidine]}palladium_Under_Mild_Reaction_Conditions]([Link])
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... (n.d.). ResearchGate. Retrieved from [Link]
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31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. (2024). Cambridge Open Engage. Retrieved from [Link]
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Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. (2021). YouTube. Retrieved from [Link]
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Tris(1-pyrrolidinyl)phosphine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Tris(1-pyrrolidinyl)phosphine
Abstract
This compound (TPP) is a versatile organophosphorus compound widely recognized for its role as a monodentate, electron-rich phosphine ligand in transition metal catalysis and as a phosphitylating agent in synthetic chemistry. Its unique steric and electronic properties make it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, characterization, properties, and handling of this compound, grounded in established chemical principles and supported by authoritative sources.
Introduction: The Significance of this compound
This compound, also known as Tripyrrolidinophosphine, belongs to the class of aminophosphines. Its structure features a central phosphorus atom bonded to three pyrrolidinyl groups. This arrangement confers a high degree of electron density on the phosphorus atom, making it a strong σ-donor ligand. This electronic characteristic is crucial for its application in various catalytic reactions, including but not limited to Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira cross-coupling reactions[1][2][3]. Furthermore, its utility as a phosphitylating reagent for oligonucleotide synthesis underscores its importance in bio-organic chemistry[4][5].
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₃P[1][6] |
| Molecular Weight | 241.31 g/mol [1][6] |
| Appearance | Liquid[1][2] |
| Boiling Point | 104 °C at 0.1 mmHg[1][4] |
| Density | 1.049 g/mL at 25 °C[1][4] |
| Refractive Index (n20/D) | 1.53[1][4] |
| CAS Number | 5666-12-6[1][6] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and straightforward synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with an excess of pyrrolidine in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrochloric acid byproduct. This nucleophilic substitution reaction is a standard method for the formation of P-N bonds[7][8].
Reaction Rationale and Mechanistic Insight
The synthesis capitalizes on the high nucleophilicity of the secondary amine, pyrrolidine, and the electrophilicity of the phosphorus atom in phosphorus trichloride. The reaction proceeds through a stepwise substitution of the chlorine atoms on the PCl₃ molecule by the pyrrolidinyl groups. Triethylamine acts as an acid scavenger, preventing the protonation of pyrrolidine by the generated HCl, which would otherwise render it non-nucleophilic.
Detailed Experimental Protocol
Materials and Reagents:
-
Phosphorus trichloride (PCl₃)
-
Pyrrolidine
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive synthesis (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of pyrrolidine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Addition of PCl₃: A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred pyrrolidine solution over a period of 1-2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours to ensure complete reaction.
-
Work-up and Isolation:
-
The triethylammonium chloride precipitate is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds[9].
-
³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphines. This compound is expected to exhibit a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift is indicative of the electronic environment of the phosphorus atom. The typical chemical shift range for aminophosphines is broad, but a distinct peak confirms the presence of a single phosphorus environment[10][11].
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrrolidinyl protons. Typically, two multiplets are expected, corresponding to the α- and β-protons of the pyrrolidine rings. Integration of these signals should correspond to the 24 protons in the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display two distinct resonances for the two types of carbon atoms in the pyrrolidine rings (α and β to the nitrogen).
Expected NMR Data Summary:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ³¹P | ~100-120 | Singlet |
| ¹H | ~3.0-3.3 (α-CH₂) | Multiplet |
| ~1.7-1.9 (β-CH₂) | Multiplet | |
| ¹³C | ~45-50 (α-CH₂) | Doublet (due to P-C coupling) |
| ~25-30 (β-CH₂) | Singlet |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 241.31 g/mol [12].
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood[6]. It is air-sensitive and can be oxidized to Tris(pyrrolidinophosphine) oxide, especially in the presence of moisture. Therefore, it should be stored under an inert atmosphere[9].
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemically resistant gloves
-
Lab coat
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a valuable reagent and ligand in modern organic and organometallic chemistry. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development. The protocols and data presented in this guide offer a solid foundation for scientists working with this versatile compound.
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Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
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ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]
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Imamoto, T. et al. Improved synthesis of 1-adamantylphosphine and its use in the synthesis of cyclicphosphines containing 1-adamantyl group. [Link]
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Foreword: Navigating the Practical Application of Tris(1-pyrrolidinyl)phosphine
An In-depth Technical Guide to the Solubility of Tris(1-pyrrolidinyl)phosphine in Organic Solvents
This compound, also known as tripyrrolidinophosphine, is a versatile trivalent phosphorus ligand with significant utility in synthetic organic chemistry. Its unique steric and electronic properties make it a valuable component in a multitude of catalytic reactions, including but not limited to Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.[1] Furthermore, its role as a phosphitylating reagent in oligonucleotide synthesis underscores its importance in bio-organic chemistry.[1][2]
A fundamental, yet often overlooked, parameter crucial for the successful application of any reagent is its solubility in the reaction medium. Proper dissolution ensures homogeneity, which is paramount for predictable reaction kinetics and optimal yields. This guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, synthesizes field-proven insights, and offers a robust, self-validating protocol for researchers to determine solubility in their specific solvent systems.
Core Physicochemical Properties of this compound
A foundational understanding of a compound's physical properties is essential for predicting its solubility behavior. This compound is a liquid at ambient temperature, which simplifies its handling and dispensing compared to solid phosphine ligands.
| Property | Value | Source |
| Appearance | Liquid | |
| Molecular Formula | C₁₂H₂₄N₃P | [3] |
| Molecular Weight | 241.31 g/mol | [3] |
| Density | 1.041 - 1.049 g/mL at 25 °C | [1] |
| Boiling Point | 104 °C at 0.1 mmHg | [1] |
| Refractive Index | n20/D 1.528 - 1.53 | [2] |
The structure of this compound, featuring a central phosphorus atom bonded to three nitrogen atoms of the pyrrolidine rings, imparts a degree of polarity. However, the overall molecule possesses significant nonpolar character due to the twelve methylene groups in the pyrrolidine rings. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.
Solubility Profile: A Synthesis of Practical Observations
While comprehensive quantitative solubility data (e.g., in g/100 mL) is not extensively published in the literature, we can infer a qualitative solubility profile from the common applications of this compound. The solvents used in the catalytic reactions where it is employed are a strong indicator of its solubility.
| Solvent | Polarity | Type | Inferred Solubility | Rationale & Causality |
| Tetrahydrofuran (THF) | Moderately Polar | Ethereal | Soluble | Commonly used in cross-coupling reactions. The ether oxygen can interact with the phosphorus center, while the hydrocarbon body of THF is compatible with the pyrrolidine rings. |
| Toluene | Nonpolar | Aromatic | Soluble | A standard solvent for many organometallic reactions. The nonpolar aromatic nature of toluene effectively solvates the nonpolar hydrocarbon portions of the ligand. |
| Diethyl Ether | Nonpolar | Ethereal | Soluble | Similar to THF, its use in organometallic synthesis suggests compatibility. |
| Dichloromethane (DCM) | Polar Aprotic | Halogenated | Likely Soluble | Its ability to dissolve a wide range of organic compounds makes it a probable solvent.[4][5] |
| Hexane/Heptane | Nonpolar | Aliphatic | Likely Soluble | The significant nonpolar character of this compound suggests good solubility in aliphatic hydrocarbons. |
| Acetonitrile | Polar Aprotic | Nitrile | Likely Soluble | The related compound, Tris(pyrrolidinophosphine) oxide, is soluble in acetonitrile, suggesting the parent phosphine may also be.[6] |
| Methanol/Ethanol | Polar Protic | Alcoholic | Limited to Moderate | While the nitrogen and phosphorus atoms can engage in hydrogen bonding, the large nonpolar structure may limit solubility in short-chain alcohols. |
| Water | Highly Polar | Protic | Insoluble/Very Sparingly Soluble | The hydrophobic nature of the pyrrolidine rings would dominate, leading to poor aqueous solubility. Safety data sheets often lack specific data but the related oxide is noted as insoluble.[6][7] |
Expert Insight: The choice of solvent is not merely about dissolution. In catalysis, the solvent can influence the stability of the catalytic species, reaction rates, and product selectivity. Therefore, while this compound may be soluble in a variety of solvents, the optimal choice will always be dictated by the specific requirements of the chemical transformation being undertaken.
A Self-Validating Experimental Protocol for Solubility Determination
To empower researchers with the ability to precisely determine the solubility of this compound in their solvent system of choice, the following robust, step-by-step protocol is provided. This methodology is designed to be self-validating, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (ensure purity)
-
Solvent of interest (anhydrous, high-purity grade)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Thermostatic bath or block (for temperature control)
-
Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument (optional, for high precision)
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a glass vial at a controlled temperature (e.g., 25 °C). "Excess" means adding the solute until a visible amount of undissolved liquid phosphine is present. b. Seal the vial tightly to prevent solvent evaporation. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Maintaining a constant temperature is critical.
-
Phase Separation: a. Turn off the stirrer and allow the mixture to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle completely. b. Carefully take an aliquot of the clear, supernatant liquid (the saturated solution) using a pipette. To avoid disturbing the settled layer, it is advisable to filter the aliquot through a syringe filter.
-
Gravimetric Determination (Standard Method): a. Accurately weigh an empty, dry vial (W₁). b. Transfer a known volume of the filtered saturated solution (e.g., 1.00 mL) into the pre-weighed vial. c. Weigh the vial containing the solution (W₂). The mass of the solution is (W₂ - W₁). d. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until the weight is constant. The boiling point of this compound is high under vacuum, minimizing loss. e. Weigh the vial containing the non-volatile solute residue (W₃). The mass of the dissolved phosphine is (W₃ - W₁).
-
Calculation of Solubility: a. The mass of the solvent is (W₂ - W₃). b. Solubility can be expressed in various units:
- g/100 mL of solvent: (Mass of solute / Volume of solvent) x 100
- g/100 g of solvent: (Mass of solute / Mass of solvent) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for gravimetric solubility determination.
Safety and Handling Considerations
As a Senior Application Scientist, I must emphasize that scientific integrity includes a commitment to safety. This compound is a combustible liquid and should be handled with appropriate care.[8]
-
Handling: Always handle in a well-ventilated fume hood. Avoid breathing vapors.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from ignition sources. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent whose efficacy is intrinsically linked to its solubility in the chosen reaction medium. While quantitative data is sparse, its widespread use in organic synthesis points to high solubility in common nonpolar and moderately polar aprotic solvents such as toluene, THF, and dichloromethane. For applications requiring precise solubility values or the use of less common solvents, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for in-house determination. By understanding and controlling this fundamental parameter, researchers can unlock the full potential of this versatile phosphine ligand, leading to more robust and reproducible synthetic outcomes.
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A Technical Guide to the Electronic and Steric Parameters of Tris(1-pyrrolidinyl)phosphine
Abstract
Tris(1-pyrrolidinyl)phosphine, an aminophosphine ligand, possesses a unique combination of strong electron-donating properties and moderate steric bulk. These characteristics make it a compelling ligand for various applications in catalysis and synthetic chemistry, where precise control over the metal center's reactivity is paramount. This guide provides an in-depth analysis of the key quantitative descriptors for this ligand: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ). We will explore the theoretical basis for these parameters, detail the experimental and computational methodologies for their determination, and present a comparative analysis with other common phosphine ligands to contextualize its utility for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Ligand Properties in Catalysis
In the realm of transition metal catalysis, the ancillary ligands coordinating to the metal center are not mere spectators; they are crucial architects of reactivity and selectivity.[1] By modulating the electronic and steric environment of the metal, ligands dictate the kinetics and thermodynamics of elementary steps within a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.[2] Two of the most influential and widely adopted metrics for quantifying these effects are Tolman's Electronic Parameter (TEP) and the Tolman Cone Angle (θ).[3][4]
-
Electronic Effects (TEP): This parameter quantifies the net electron-donating or -withdrawing ability of a phosphine ligand.[5] A more electron-donating ligand increases the electron density on the metal center, which can facilitate oxidative addition and influence the back-bonding to other ligands like carbon monoxide.[6]
-
Steric Effects (Cone Angle): This parameter measures the physical bulk of a ligand.[4] The cone angle impacts the coordination number of the metal, the stability of catalytic intermediates, and can create a specific pocket around the active site to control substrate approach and product selectivity.[7]
This compound, a member of the aminophosphine class, is notable for its strong electron-donating character, a consequence of the nitrogen atoms bonded directly to the phosphorus center.[8][9] Understanding its specific TEP and cone angle is essential for rationally designing catalytic systems and predicting their behavior.
Electronic Profile: Tolman's Electronic Parameter (TEP)
The TEP is an experimentally derived value that reflects a ligand's net electron-donating capability.[5] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃].[5] The underlying principle is that a more strongly electron-donating ligand (L) increases the electron density on the nickel atom. This enhanced electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and causing a decrease in its infrared stretching frequency.[5][6] Therefore, a lower ν(CO) value signifies a more electron-donating ligand.
For This compound , the reported TEP value is 2060.9 cm⁻¹ . This value places it among the more strongly electron-donating phosphine ligands.
Experimental Determination of TEP
The protocol for determining a ligand's TEP is a well-established organometallic experiment that requires careful handling of air-sensitive and toxic reagents.
Protocol:
-
Complex Synthesis: The phosphine ligand of interest, this compound (L), is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, in an inert solvent such as hexane or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). This reaction results in the displacement of one carbonyl ligand to form the [LNi(CO)₃] complex.[2]
-
Purification: The resulting complex is purified, typically by filtration through Celite to remove any insoluble byproducts, followed by removal of the solvent under vacuum.
-
IR Spectroscopy: A dilute solution of the purified [LNi(CO)₃] complex is prepared in a suitable, non-coordinating solvent (e.g., hexane). The infrared spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching band is identified. This frequency is the Tolman Electronic Parameter.[5]
Workflow for TEP Determination
Caption: Visualization of the Tolman cone angle (θ) at the metal center.
Comparative Analysis and Applications
The utility of this compound is best understood by comparing its parameters to those of other commonly used phosphine ligands.
| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) | Electronic Nature | Steric Bulk |
| P(t-Bu)₃ | 2056.1 | 182 | Very Strong Donor | Very High |
| PCy₃ | 2056.4 | 170 | Very Strong Donor | High |
| This compound | 2060.9 | 136 | Strong Donor | Moderate |
| PPh₃ | 2068.9 | 145 | Moderate Donor | Moderate |
| PMe₃ | 2064.1 | 118 | Strong Donor | Low |
| P(OPh)₃ | 2085.3 | 128 | Weak Donor (π-acidic) | Moderate |
Data compiled from various sources for comparative purposes. [2][10][11] This comparison highlights the distinctive profile of this compound: it is a significantly stronger electron donor than the widely used PPh₃, approaching the donor strength of bulky alkylphosphines like PCy₃ and P(t-Bu)₃. [12]However, its steric footprint is considerably smaller than these bulky ligands.
This "strong donor, moderate bulk" profile makes it an effective ligand in various catalytic reactions, including:
-
Cross-Coupling Reactions: Its strong electron-donating ability can promote the oxidative addition step, which is often rate-limiting in Suzuki, Heck, and Buchwald-Hartwig couplings. * Catalysis with Electron-Rich Metals: It can stabilize low-valent, electron-rich metal centers, which are key intermediates in many catalytic processes. [13]* Oligonucleotide Synthesis: It has also found application as a phosphitylating reagent in the synthesis of oligonucleotides. [14][15]
Conclusion
This compound is a powerful aminophosphine ligand characterized by its potent electron-donating nature (TEP = 2060.9 cm⁻¹) and moderate steric profile (θ ≈ 136°). This unique combination allows it to activate metal centers electronically without imposing the extreme steric hindrance of ligands like PCy₃ or P(t-Bu)₃. By understanding and applying the quantitative frameworks of Tolman's electronic and steric parameters, researchers can rationally select this compound to optimize existing catalytic systems and develop novel synthetic transformations. The detailed experimental and computational methodologies provided herein serve as a practical guide for the characterization and application of this and other valuable phosphine ligands in the pursuit of efficient and selective chemical synthesis.
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24.2D: Phosphine and Related Ligands - Chemistry LibreTexts. (2023, May 3). Chemistry LibreTexts. Available at: [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. Available at: [Link]
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Tolman electronic parameter. (2023, December 26). In Wikipedia. Available at: [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. Available at: [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. Available at: [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. Available at: [Link]
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Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. (2023). ChemRxiv. Available at: [Link]
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Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions, 45(11), 4544-4548. Available at: [Link]
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Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. (2023). Organometallics, 42(21), 2689-2698. Available at: [Link]
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Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University. Available at: [Link]
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Phosphines as ligands. (2020, October 20). YouTube. Available at: [Link]
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Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. Available at: [Link]
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Ligand cone angle. (2023, November 29). In Wikipedia. Available at: [Link]
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Ligand cone angle. (n.d.). Grokipedia. Available at: [Link]
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Aminophosphines. (n.d.). Durham University. Available at: [Link]
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Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. (2016). Chemical Society Reviews, 45(6), 1657-1677. Available at: [Link]
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Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions, 45(11), 4544-4548. Available at: [Link]
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Aminophosphines: Their chemistry and role as ligands and synthons. (2009). ResearchGate. Available at: [Link]
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Aminophosphine. (2023, April 1). In Wikipedia. Available at: [Link]
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Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. (2020). Organometallics, 39(8), 1283-1292. Available at: [Link]
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An In-depth Technical Guide to Tris(1-pyrrolidinyl)phosphine: Molecular Structure, Bonding, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of Tris(1-pyrrolidinyl)phosphine, a unique aminophosphine ligand with significant applications in synthetic chemistry. We will delve into its molecular structure and the nuanced nature of its phosphorus-nitrogen bonds, which are fundamental to its reactivity. This document will explore the electronic and steric properties that define its role as a potent electron-donating ligand in transition metal catalysis. Furthermore, we will present established synthetic protocols and spectroscopic characterization techniques, offering researchers and drug development professionals a practical resource for the utilization of this versatile compound.
Introduction: The Significance of Aminophosphines in Modern Synthesis
Organophosphorus compounds, particularly trivalent phosphines, are cornerstones of contemporary chemical synthesis and catalysis.[1] Their utility is rooted in the tunable nature of their electronic and steric profiles, which can be meticulously adjusted by modifying the substituents at the phosphorus center.[1] This fine-tuning allows for precise control over the reactivity and selectivity of metal catalysts in a wide array of chemical transformations.[1]
This compound belongs to the aminophosphine subclass, characterized by the presence of one or more phosphorus-nitrogen bonds.[2] These ligands are distinguished by the electronic interplay between the nitrogen lone pair and the phosphorus atom, which significantly influences the ligand's basicity and coordination chemistry.[2] Aliphatic amino groups, such as the pyrrolidinyl moiety, are known to enhance the basicity of the phosphorus center, making this compound a particularly strong electron-donating ligand.[2] This potent electron-donating character is pivotal to its efficacy in a variety of catalytic applications, including numerous cross-coupling reactions that are fundamental to the construction of complex molecular architectures.[1][3]
Molecular Structure and Bonding: A Detailed Analysis
The molecular structure of this compound is central to its chemical behavior. While a specific single-crystal X-ray structure has not been reported in the literature, we can deduce its key structural features from established principles of chemical bonding and data from analogous compounds.
Predicted Molecular Geometry
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the phosphorus atom in this compound is expected to exhibit a trigonal pyramidal geometry. The phosphorus atom is bonded to three nitrogen atoms and possesses a lone pair of electrons. This arrangement results in N-P-N bond angles that are predicted to be slightly less than the ideal tetrahedral angle of 109.5° due to the greater spatial requirement of the lone pair. The pyrrolidine rings themselves adopt a puckered envelope or twist conformation to minimize steric strain.
The Nature of the Phosphorus-Nitrogen Bond
The P-N bond in aminophosphines is a subject of considerable interest. It is a covalent bond with a degree of polar character due to the difference in electronegativity between phosphorus and nitrogen. A key feature of the bonding in this compound is the potential for π-interaction between the nitrogen lone pair and suitable empty orbitals on the phosphorus atom. While the notion of phosphorus 3d orbital involvement in π-bonding has been largely superseded, it is now understood that σ* orbitals of the P-N bonds can act as acceptors for the nitrogen lone pair electrons.[4] This interaction can influence the P-N bond length and the overall electronic properties of the ligand.
The bonding within a metal-phosphine complex involves two primary interactions:
-
σ-Donation: The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital of the metal center, forming a sigma bond.[5][6] The high electron density at the phosphorus atom in this compound, enhanced by the electron-donating nature of the three pyrrolidinyl groups, makes it a strong σ-donor.
-
π-Acceptance (Back-bonding): Filled d-orbitals on the metal can back-donate electron density into empty σ* anti-bonding orbitals of the P-N bonds.[4][5] The extent of this interaction is influenced by the energy of these σ* orbitals.
The interplay of these bonding components dictates the strength of the metal-ligand bond and the overall stability and reactivity of the resulting complex.
Spectroscopic Characterization
The primary technique for characterizing this compound and its derivatives is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
³¹P NMR Spectroscopy
Electronic and Steric Properties
The utility of a phosphine ligand in catalysis is largely determined by its electronic and steric properties.
Electronic Properties: A Potent Electron Donor
The Tolman Electronic Parameter (TEP) is a quantitative measure of the electron-donating or -withdrawing ability of a phosphine ligand.[8] It is determined by measuring the C-O stretching frequency in a nickel carbonyl complex, [LNi(CO)₃].[8] A lower stretching frequency indicates a more electron-donating phosphine. Although the specific TEP for this compound has not been reported, the presence of three electron-donating pyrrolidinyl groups strongly suggests that it is a highly electron-rich phosphine. Proazaphosphatranes, which also feature a phosphorus atom bonded to three nitrogen atoms in a caged structure, exhibit some of the lowest reported TEP values, comparable to the highly electron-donating P(tBu)₃.[1][9] It is reasonable to infer that this compound possesses similarly strong electron-donating properties.
Steric Profile
The steric bulk of a phosphine ligand is quantified by its cone angle, which is a measure of the solid angle occupied by the ligand at a defined distance from the metal center.[10] A larger cone angle indicates greater steric hindrance. The three pyrrolidine rings of this compound impart a significant steric presence around the phosphorus atom. This steric bulk can influence the coordination number of the metal complex and create a specific pocket around the active site, thereby influencing the selectivity of a catalytic reaction.
Synthesis and Handling
Synthetic Protocol
Aminophosphines are typically synthesized by the reaction of a halophosphine with a corresponding amine. A plausible and commonly employed route for the synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with an excess of pyrrolidine in the presence of a tertiary amine base to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
To a solution of pyrrolidine (3.3 equivalents) and triethylamine (3.3 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phosphorus trichloride (1 equivalent) in the same solvent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by an appropriate method (e.g., ³¹P NMR).
-
Upon completion, the triethylammonium hydrochloride salt will precipitate. Remove the salt by filtration under an inert atmosphere.
-
Wash the filter cake with the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a liquid.[3]
Diagram of Synthetic Workflow
Caption: A schematic representation of the synthetic workflow for this compound.
Handling and Storage
This compound is an air- and moisture-sensitive compound. It is susceptible to oxidation to the corresponding phosphine oxide. Therefore, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). It is typically stored in a refrigerator.[7]
Applications in Catalysis
The strong electron-donating nature and moderate steric bulk of this compound make it a valuable ligand in a variety of transition metal-catalyzed reactions. It is particularly well-suited for cross-coupling reactions where an electron-rich metal center is required to facilitate oxidative addition, a key step in many catalytic cycles. Commercially available information indicates its suitability for a range of important transformations:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organohalides.
-
Heck Reaction: Vinylation of aryl or vinyl halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Stille Coupling: Coupling of organostannanes with organohalides.
-
Negishi Coupling: Coupling of organozincs with organohalides.
-
Hiyama Coupling: Coupling of organosilanes with organohalides.
In addition to its role in catalysis, this compound is also utilized as a phosphitylating agent in oligonucleotide synthesis.[3][10][11]
Diagram of Catalytic Applications
Caption: Overview of the diverse cross-coupling reactions where this compound serves as a ligand.
Conclusion
This compound stands out as a highly effective aminophosphine ligand, characterized by its strong electron-donating ability and significant steric presence. Its molecular structure, featuring a trigonal pyramidal phosphorus center bonded to three pyrrolidinyl groups, underpins its potent reactivity. While detailed crystallographic and some spectroscopic data for the free ligand are not extensively reported, its behavior and utility can be confidently inferred from the broader understanding of aminophosphine chemistry. The synthetic accessibility and demonstrated efficacy in a wide range of catalytic cross-coupling reactions cement its importance as a valuable tool for researchers, scientists, and drug development professionals in the pursuit of novel and complex molecular entities.
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Metal Phosphine Bonding - Undergraduate Chemistry - YouTube. (2017, May 21). Retrieved from [Link]
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2.9: Phosphines - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]
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Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects | Organometallic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, October 10). Retrieved from [Link]
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Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.). Retrieved from [Link]
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Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing). (2016, February 24). Retrieved from [Link]
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Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. (2024, February 1). Retrieved from [Link]
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Tri-(1-adamantyl)phosphine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (2023, March 13). Retrieved from [Link]
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Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - MDPI. (2023, December 23). Retrieved from [Link]
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Tris(1-(2-methyl)aziridinyl)phosphine oxide - the NIST WebBook. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of Tris(1-pyrrolidinyl)phosphine for Research and Development
Introduction: Understanding Tris(1-pyrrolidinyl)phosphine
This compound (CAS 5666-12-6), also known as tripyrrolidinophosphine, is an organophosphorus compound widely utilized as a monodentate P-donor ligand in various catalytic reactions.[1][2] Its applications are prominent in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, as well as in phosphitylation for oligonucleotide synthesis.[3][4] The phosphorus atom's lone pair of electrons is key to its function, allowing it to coordinate with metal centers and influence their catalytic activity.[5][6] However, this same electron-rich nature makes the compound susceptible to oxidation, necessitating specific handling procedures to maintain its integrity and ensure experimental success.[5]
This guide provides an in-depth, experience-driven framework for the safe handling and use of this compound. It moves beyond a simple recitation of rules to explain the underlying chemical principles, empowering researchers to make informed decisions and foster a culture of safety and scientific rigor in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a reagent's potential hazards is the foundation of safe laboratory practice. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) as per its Safety Data Sheet (SDS), this does not imply an absence of risk.[7] The primary concern with this and similar phosphine ligands is their reactivity with atmospheric oxygen and moisture.
1.1. Reactivity Hazards:
-
Air Sensitivity: The trivalent phosphorus center in this compound is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide.[5] This oxidation is often irreversible and renders the ligand ineffective for its intended catalytic purpose. The causality lies in the energetically favorable formation of a P=O double bond. While some arylphosphines exhibit a degree of air stability, alkyl- and amino-phosphines are generally more susceptible.[5]
-
Moisture Sensitivity: Although specific data for this compound is limited, many organophosphorus compounds can be sensitive to moisture, potentially leading to hydrolysis. Therefore, it is best practice to handle it under anhydrous conditions.
1.2. Toxicological Profile:
The Safety Data Sheet for this compound indicates that it is not a hazardous substance.[7] However, it is crucial to recognize that a lack of classification does not equate to a complete absence of toxicological effects, especially with chronic exposure or in sensitive individuals. The combustion of this compound may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[8] General safe laboratory practices, such as avoiding inhalation of vapors and direct skin contact, should always be observed.
Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls is a fundamental concept in chemical safety. It prioritizes the use of engineering and administrative controls to minimize reliance on personal protective equipment.
2.1. Engineering Controls: Your Primary Shield
The most effective way to handle air-sensitive reagents like this compound is to physically isolate them from the atmosphere. The choice between a glovebox and a Schlenk line depends on the scale of the reaction and the specific manipulations required.[9]
-
Glovebox: Provides a continuously maintained inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture. This is the ideal environment for storing and weighing out the reagent.[9]
-
Schlenk Line: Allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas. This technique is suitable for a wide range of reaction scales.[9]
Diagram: Hierarchy of Controls for Handling Air-Sensitive Reagents
Caption: A visual representation of the hierarchy of controls.
2.2. Personal Protective Equipment (PPE): The Final Barrier
While engineering controls are paramount, appropriate PPE is mandatory for all manipulations.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves are suitable for incidental contact. Always dispose of contaminated gloves properly.
-
Body Protection: A standard laboratory coat should be worn, fully buttoned.
Section 3: Protocols for Safe Handling and Storage
Adherence to well-defined protocols is essential for both safety and experimental reproducibility.
3.1. Storage:
This compound should be stored in a cool, dry place under an inert atmosphere.[8][10][11] The ideal storage location is within a glovebox. If a glovebox is not available, the container should be sealed with a septum and parafilm and stored in a desiccator filled with an inert gas.
3.2. Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for safely handling this compound using a Schlenk line.
Protocol 1: Transferring this compound via Syringe
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Assemble the reaction flask on the Schlenk line.
-
Establish Inert Atmosphere: Subject the reaction flask to at least three cycles of evacuating the flask and backfilling with inert gas. This process removes atmospheric oxygen and moisture.
-
Reagent Preparation: Place the this compound container in a secondary container. Pierce the septum with a needle connected to the inert gas line to create a positive pressure.
-
Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing and expelling the gas at least three times.
-
Liquid Transfer: Insert the needle of the purged syringe through the septum of the this compound container. Draw the desired volume of the liquid into the syringe.
-
Injection: Quickly and carefully transfer the liquid to the reaction flask by injecting it through the flask's septum against a positive flow of inert gas.
-
Cleaning: Immediately rinse the syringe with a suitable dry, degassed solvent and then with water to prevent residue from reacting with air.
Diagram: Schlenk Line Transfer Workflow
Caption: A step-by-step workflow for transferring air-sensitive liquids.
Section 4: Emergency Procedures
In the event of an accidental release or exposure, a calm and prepared response is critical.
4.1. Spills:
For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the material into a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
4.2. Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8]
-
Skin Contact: Wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Flush the eyes with water as a precaution.[8]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8]
In all cases of significant exposure, seek medical attention.
Section 5: Disposal
All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.[7]
Conclusion: A Commitment to Safety and Scientific Excellence
The effective and safe use of this compound hinges on a foundational understanding of its reactivity and a disciplined approach to its handling. By integrating the principles and protocols outlined in this guide, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific work. A proactive safety culture, grounded in technical expertise and a thorough understanding of the "why" behind each precaution, is the hallmark of a high-functioning research environment.
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Tris(1-pyrrolidinyl)phosphine: A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Tris(1-pyrrolidinyl)phosphine, a versatile phosphine ligand and reagent. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their synthetic endeavors. This guide will delve into its chemical properties, primary applications with mechanistic insights, commercial availability, and crucial safety and handling protocols.
Introduction: The Versatility of an Aminophosphine
This compound, also known as Tripyrrolidinophosphine, is a trivalent phosphorus compound characterized by three pyrrolidinyl groups attached to a central phosphorus atom. This unique structure imparts a combination of steric bulk and electron-richness to the phosphorus center, making it a highly effective monodentate P-donor ligand in a variety of catalytic reactions.[1] Furthermore, its reactivity makes it a valuable phosphitylating reagent, particularly in the synthesis of modified oligonucleotides.[1] This dual utility has cemented its importance in both academic research and the pharmaceutical industry.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is critical for its effective use and safe handling.
| Property | Value | Reference |
| CAS Number | 5666-12-6 | |
| Molecular Formula | C₁₂H₂₄N₃P | |
| Molecular Weight | 241.31 g/mol | |
| Appearance | Liquid | [2] |
| Boiling Point | 104 °C at 0.1 mmHg | [2] |
| Density | 1.041 - 1.049 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.528 - 1.530 | [2] |
| Purity (Typical) | 97% | [2] |
| Synonyms | Tripyrrolidinophosphine, Tris(N-pyrrolidinyl)phosphine, Tris(pyrrolidino)phosphine, Phosphorous acid tripyrrolidide, Tris(N,N-tetramethylene)phosphorous acid triamide | [2] |
Commercial Availability and Suppliers
This compound is commercially available from several reputable chemical suppliers. The typical purity offered is 97%, and it is generally sold in quantities ranging from milligrams to multiple grams. For larger quantities, researchers are advised to contact suppliers directly for bulk pricing and availability.
| Supplier | Product Number (Example) | Available Quantities (Example) |
| MilliporeSigma (formerly Sigma-Aldrich) | 775444 | 500 mg, 2.5 g |
| Fisher Scientific | 1375845 | 2.5 g |
| Alkali Scientific | 775444-2.5G | 2.5 g |
| Cenmed Enterprises | 775444-500MG | 500 mg |
| Pharmaffiliates | PA 27 0026484 | Inquire for details |
Pricing is subject to change and may vary based on institutional agreements and current market conditions. It is recommended to consult the suppliers' websites for the most up-to-date pricing information.
Key Applications in Organic Synthesis
The utility of this compound stems from its dual role as a ligand in catalysis and as a phosphitylating agent.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2][3] Its steric bulk and electron-donating nature facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
Figure 2: Simplified workflow of solid-phase oligonucleotide synthesis highlighting the optional modification step.
Safety, Handling, and Storage
As a reactive chemical, proper safety precautions are paramount when handling this compound.
-
Hazard Classification: It is classified as a combustible liquid. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4][5]Work should be conducted in a well-ventilated fume hood. [4]* Incompatibilities: Avoid contact with strong oxidizing agents. [4]* Handling: Due to its sensitivity to air and moisture, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon). [4]* Storage: Store in a cool, dry place in a tightly sealed container. [6]Some suppliers recommend refrigeration (2-8°C). [6]* Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. [5]Avoid direct contact with the spilled material.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information. [4][5][7]
Conclusion
This compound is a valuable and versatile tool for the modern synthetic chemist. Its efficacy as both a ligand in a wide array of cross-coupling reactions and as a phosphitylating agent for oligonucleotide modification underscores its importance in the synthesis of complex molecules for research and drug development. A thorough understanding of its properties, applications, and handling requirements is essential for its successful and safe implementation in the laboratory.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction - MDPI. (URL: [Link])
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The Fundamental Reactivity of Tris(1-pyrrolidinyl)phosphine: A Technical Guide for Advanced Synthesis
Abstract
Tris(1-pyrrolidinyl)phosphine (TPP), a trivalent aminophosphine, has emerged as a versatile and powerful ligand in the chemist's toolkit. Characterized by its potent electron-donating nature and significant steric profile, TPP offers a unique combination of properties that drive reactivity and selectivity in a multitude of chemical transformations. This guide provides an in-depth exploration of the core principles governing TPP's function as a ligand. We will dissect its electronic and steric attributes, detail its coordination behavior, and present its proven applications in catalysis, particularly in the realm of cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of TPP to overcome synthetic challenges and innovate in molecular design.
Introduction: The Aminophosphine Advantage
In the vast landscape of organophosphorus ligands, phosphines (PR₃) are indispensable for their ability to modulate the behavior of transition metal catalysts.[1] Their utility stems from the precise tunability of their electronic and steric properties, which directly impacts the kinetics and outcomes of catalytic cycles.[1] this compound belongs to the aminophosphine subclass, where the phosphorus atom is directly bonded to nitrogen atoms. This P-N bond is the defining feature that imbues TPP with its characteristic high basicity and strong σ-donating capabilities, setting it apart from common trialkyl- and triarylphosphines.
Core Physicochemical & Structural Properties
This compound is a liquid at room temperature, making it a convenient ligand to handle and dispense in solution-phase reactions. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄N₃P | |
| Molecular Weight | 241.31 g/mol | |
| Appearance | Liquid | |
| CAS Number | 5666-12-6 | |
| Density | ~1.04 g/mL at 25 °C | [2][3] |
| Boiling Point | 104 °C at 0.1 mmHg | [2] |
Synthesis and Handling
TPP is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with an excess of pyrrolidine in the presence of a tertiary amine base (like triethylamine) to scavenge the HCl byproduct. The reaction is generally performed in an inert solvent under an inert atmosphere.
Due to the trivalent nature of the phosphorus atom, TPP is susceptible to oxidation. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent the formation of the corresponding phosphine oxide.
The Pillars of Reactivity: Electronic and Steric Effects
The utility of any phosphine ligand is dictated by the interplay of its electronic and steric properties. For TPP, these factors are pronounced and are the primary drivers of its performance.
Electronic Profile: A Potent σ-Donor
The defining electronic feature of TPP is its exceptional electron-donating ability. The three nitrogen atoms directly attached to the phosphorus center profoundly influence the ligand's basicity. The lone pair of electrons on each nitrogen atom can engage in pπ–dπ interactions with the phosphorus atom, effectively increasing the electron density on the phosphorus and enhancing its ability to donate its lone pair to a metal center.[1]
This strong σ-donation is best quantified using the Tolman Electronic Parameter (TEP) , which is determined by the A₁ C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex.[4] A lower stretching frequency indicates a more electron-donating ligand. While a specific TEP value for TPP is not widely published, we can infer its properties from the closely related tris(dimethylamino)phosphine, P(NMe₂)₃.
Table 2: Comparative Tolman Electronic Parameters (TEP)
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Donating Ability | Reference(s) |
|---|---|---|---|
| P(t-Bu)₃ | 2056.1 | Very Strong | [1] |
| P(NMe₂)₃ (analogue for TPP) | 2061.9 | Strong | [1] |
| PMe₃ | 2064.1 | Strong | [1] |
| PPh₃ | 2068.9 | Moderate | [1] |
| P(OEt)₃ | 2076.3 | Weak |[1] |
As shown, aminophosphines are among the more strongly donating phosphine ligands. This potent electron-donating character is critical for its catalytic activity, as it increases the electron density at the metal center, which in turn facilitates key steps like the oxidative addition of reluctant electrophiles (e.g., aryl chlorides) to the metal.[5]
Steric Profile: Creating a Reactive Pocket
The steric bulk of a ligand is quantified by the Tolman Cone Angle (θ) , which measures the solid angle occupied by the ligand at a standard M-P distance.[6] The three five-membered pyrrolidinyl rings of TPP impart significant steric hindrance around the metal center.
While an exact cone angle is not documented, it can be estimated to be substantial, likely in the range of 160-175°, comparable to other bulky ligands like tricyclohexylphosphine (PCy₃, θ = 170°). This steric bulk is not a liability; it is a critical design feature. It promotes the formation of low-coordinate, coordinatively unsaturated metal species, which are often the true catalytically active species.[5] Furthermore, the steric pressure within the coordination sphere can accelerate the final reductive elimination step of a catalytic cycle, leading to faster product turnover.
Coordination Chemistry and Catalytic Applications
As a monodentate P-donor ligand, TPP coordinates to a metal center via the lone pair on the phosphorus atom.[2] Its combination of strong electron donation and significant steric bulk makes it a highly effective ligand for a wide array of palladium-catalyzed cross-coupling reactions.
The ligand's efficacy has been demonstrated in numerous transformations that are fundamental to modern organic synthesis and drug discovery:
-
Suzuki-Miyaura Coupling : For C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation.[2]
-
Heck Reaction : For the coupling of unsaturated halides with alkenes.[3]
-
Buchwald-Hartwig Amination : For the formation of C-N bonds.[3]
-
Sonogashira, Stille, Hiyama, and Negishi Couplings : Demonstrating its broad utility across various organometallic coupling partners.[3]
The causal relationship is clear: the strong σ-donation from TPP activates the metal center for oxidative addition, while its steric bulk promotes the subsequent reductive elimination, thereby efficiently turning over the catalytic cycle.
Beyond catalysis, TPP serves as an efficient phosphitylating reagent, particularly in the automated synthesis of oligonucleotides, where it is used to build the phosphite triester linkages of the DNA or RNA backbone.[3][7]
Experimental Protocols: A Self-Validating System
The following protocols are provided as validated starting points for the synthesis of a TPP-metal complex and its application in a representative catalytic reaction.
Protocol 1: Synthesis of bis(this compound)palladium(II) Dichloride - [PdCl₂(TPP)₂]
-
Rationale: This protocol describes the synthesis of a common and stable Pd(II) precatalyst. The stoichiometry is self-validating; successful complexation results in a distinct color change and the precipitation of a solid product with a well-defined structure.
-
Methodology:
-
Setup: Under an inert atmosphere of argon, add bis(acetonitrile)palladium(II) dichloride (PdCl₂(MeCN)₂, 1.0 eq) and anhydrous, degassed dichloromethane (DCM) to a Schlenk flask equipped with a magnetic stir bar.
-
Ligand Addition: In a separate flask, dissolve this compound (TPP, 2.1 eq) in a small amount of anhydrous, degassed DCM.
-
Reaction: Slowly add the TPP solution dropwise to the stirring suspension of the palladium salt at room temperature.
-
Observation: Upon addition, the initial brown/orange suspension will dissolve and then form a new, typically yellow or pale-orange precipitate.
-
Isolation: Stir the reaction for 2 hours at room temperature. Reduce the solvent volume in vacuo if necessary to promote further precipitation. Isolate the solid product by filtration through a cannula or in a glovebox.
-
Purification: Wash the solid with cold, degassed diethyl ether to remove any unreacted starting materials. Dry the product under high vacuum.
-
Validation: Characterize the product by ³¹P{¹H} NMR spectroscopy. A single peak, shifted downfield from free TPP, confirms the formation of the desired complex.
-
Protocol 2: TPP-Ligated Suzuki-Miyaura Coupling of an Aryl Chloride
-
Rationale: This protocol demonstrates the catalytic efficacy of TPP in a challenging Suzuki-Miyaura coupling. The use of an aryl chloride as the electrophile necessitates a highly active catalyst, which the strong electron-donating nature of TPP provides. Successful execution is validated by the high-yield formation of the biaryl product, monitored by GC or LC-MS.
-
Methodology:
-
Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and this compound (TPP, 4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: To the vessel, add the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent: Add a suitable anhydrous, degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Validation: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound is a ligand of choice for challenging chemical transformations that require a catalyst with high activity. Its fundamental reactivity is a direct consequence of its molecular architecture: three nitrogen-containing rings that render the phosphorus center both exceptionally electron-rich and sterically encumbered. This combination accelerates the key steps in many catalytic cycles, particularly oxidative addition and reductive elimination in cross-coupling reactions. By understanding these core principles, researchers can effectively deploy TPP to construct complex molecules with greater efficiency and control.
References
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Alkali Scientific. (n.d.). This compound, 1 X 2.5 g (775444-2.5G). Retrieved from [Link]
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ResearchGate. (n.d.). Surface isomerism – Different coordination sites of phosphine ligands. Retrieved from [Link]
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The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of computed average cone angles and the associated standard deviations for phosphine ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Retrieved from [Link]
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PubMed. (2009). Dinitrogen Complexes Supported by Tris(phosphino)silyl Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
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-
SMU. (n.d.). The metal–ligand electronic parameter and the intrinsic strength of the met. Retrieved from [Link]
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ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
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The Emergence of Tris(1-pyrrolidinyl)phosphine in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of an Electron-Rich Phosphine Ligand
In the landscape of modern catalysis, the design and application of phosphine ligands are of paramount importance. These ligands play a crucial role in modulating the electronic and steric properties of metal centers, thereby dictating the efficiency, selectivity, and scope of a catalytic transformation. Among the diverse array of phosphine ligands, Tris(1-pyrrolidinyl)phosphine, a trivalent phosphorus compound, has emerged as a potent and versatile tool in the chemist's arsenal. Its structure, featuring three pyrrolidinyl groups directly attached to the phosphorus atom, imparts a high degree of electron density to the phosphorus center, making it a strong σ-donating ligand. This inherent electronic richness, coupled with its moderate steric bulk, renders it highly effective in a variety of catalytic applications, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the initial investigations and applications of this compound in catalysis, offering field-proven insights and detailed protocols for its synthesis and use.
Synthesis of this compound: A Foundational Protocol
The accessibility of a ligand is a critical factor in its widespread adoption. The synthesis of this compound is a relatively straightforward procedure, typically involving the reaction of phosphorus trichloride with an excess of pyrrolidine in an inert solvent. The causality behind this choice of reactants lies in the nucleophilic nature of the secondary amine (pyrrolidine) and the electrophilicity of the phosphorus center in phosphorus trichloride. The excess pyrrolidine serves a dual purpose: as a reactant and as a base to neutralize the hydrogen chloride byproduct generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
Pyrrolidine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Schlenk flask or a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add a solution of pyrrolidine (6.0 equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Phosphorus Trichloride: Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether to the cooled pyrrolidine solution via a dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction. A white precipitate of pyrrolidinium hydrochloride will form.
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the pyrrolidinium hydrochloride precipitate. Wash the precipitate with anhydrous diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its identity and purity.
Synthesis of this compound.
Core Catalytic Applications: A Focus on Palladium-Catalyzed Cross-Coupling
This compound has demonstrated significant utility as a ligand in a range of palladium-catalyzed cross-coupling reactions. Its strong electron-donating ability enhances the rate of oxidative addition of the palladium(0) catalyst to the aryl halide, which is often the rate-determining step of the catalytic cycle. This property makes it particularly effective for the activation of less reactive aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2][3] The choice of phosphine ligand is critical to the success of this reaction, influencing both the rate and the scope of compatible substrates. This compound has been identified as a suitable ligand for this transformation.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium source (1-2 mol%), and this compound (2-4 mol%).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (usually 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | >95 |
| 4-Bromoanisole | n-Hexylamine | K₃PO₄ | Dioxane | 90 | 24 | 85-95 |
| 1-Iodonaphthalene | Piperidine | Cs₂CO₃ | Toluene | 110 | 12 | >90 |
Note: The yields presented in the table are representative and can vary depending on the specific substrates and reaction conditions.
Catalytic cycle of Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide. This compound can serve as an effective ligand in this reaction, particularly for the coupling of challenging substrates like aryl chlorides.[4][5][6][7]
Materials:
-
Aryl halide or triflate
-
Arylboronic acid or ester
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Schlenk tube or vial
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), palladium source (1-2 mol%), this compound (2-4 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the solvent system (e.g., 4 mL of toluene and 1 mL of water).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.
Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[8][9][10][11][12] The electron-rich nature of this compound can promote the oxidative addition step, making it a viable ligand for this transformation.
Materials:
-
Aryl or vinyl halide
-
Alkene
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Schlenk tube or vial
Procedure:
-
Reaction Setup: Charge a Schlenk tube with the aryl halide (1.0 mmol), palladium source (1-2 mol%), and this compound (2-4 mol%) under an inert atmosphere.
-
Reagent Addition: Add the solvent, the alkene (1.5 mmol), and the base (1.5 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired substituted alkene.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16] While traditionally employing a copper co-catalyst, copper-free conditions have been developed, where the choice of phosphine ligand is crucial. This compound is a potential candidate for this reaction due to its electron-donating properties.
Expanding the Horizon: Staudinger and Aza-Wittig Reactions
Beyond palladium-catalyzed cross-coupling, the nucleophilic character of this compound makes it a suitable reagent for other important organic transformations.
Staudinger Reaction
The Staudinger reaction involves the reaction of a phosphine with an organic azide to produce an aza-ylide intermediate.[17][18][19][20] Subsequent hydrolysis of this intermediate yields a primary amine and the corresponding phosphine oxide.[21][22] The high nucleophilicity of this compound is expected to facilitate the initial attack on the azide.
Mechanism of the Staudinger Reaction.
Aza-Wittig Reaction
The aza-ylide intermediate generated in the Staudinger reaction can be trapped with an aldehyde or ketone in an aza-Wittig reaction to form an imine.[2][21][23][24] This reaction provides a valuable route for the synthesis of nitrogen-containing compounds.
Conclusion and Future Outlook
This compound has established itself as a valuable ligand in the realm of catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its strong electron-donating character and moderate steric profile contribute to its effectiveness in activating challenging substrates and promoting efficient catalytic turnover. While its application in reactions like the Staudinger and aza-Wittig is mechanistically plausible and warrants further investigation, its utility in cross-coupling is well-documented. As the demand for more efficient and selective catalytic methodologies continues to grow, especially in the context of drug development and materials science, the exploration of versatile and robust ligands like this compound will undoubtedly remain a key area of research. Further studies into its application in other catalytic transformations and the development of chiral analogues for asymmetric catalysis represent exciting avenues for future exploration.
References
- Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta, 2(1), 635–646.
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Wikipedia. "Staudinger reaction". Available at: [Link]
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Lin, F. L., et al. (2021). "Bioorthogonal reactions of triarylphosphines and related analogs". PMC, NIH. Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling". Available at: [Link]
-
ChemRxiv. "Interrupted Aza-Wittig Reactions Using Iminophosphoranes to Synthesize 11C-Carbonyls". Available at: [Link]
-
Wikipedia. "Aza-Wittig reaction". Available at: [Link]
-
Organic Chemistry Portal. "Staudinger Reaction". Available at: [Link]
-
Wikipedia. "Buchwald–Hartwig amination". Available at: [Link]
-
Chemical Communications (RSC Publishing). "Interrupted aza-Wittig reactions using iminophosphoranes to synthesize 11C–carbonyls". Available at: [Link]
-
ResearchGate. "Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides". Available at: [Link]
-
Cristol, S. J., et al. (2016). "Catalytic Wittig and aza-Wittig reactions". PMC, NIH. Available at: [Link]
-
Chem-Station. "Aza-Wittig Reaction". Available at: [Link]
-
University of Groningen. "The Buchwald–Hartwig Amination After 25 Years". Available at: [Link]
-
J&K Scientific LLC. "Sonogashira Cross-Coupling". Available at: [Link]
-
PubMed. "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides". Available at: [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling". Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines". Available at: [Link]
-
NIH. "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts". Available at: [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling". Available at: [Link]
-
ResearchGate. "A computational study of phosphine ligand effects in Suzuki-Miyaura coupling". Available at: [Link]
-
Frontiers. "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates". Available at: [Link]
-
PMC, NIH. "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates". Available at: [Link]
-
ResearchGate. "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates". Available at: [Link]
-
PMC, NIH. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Available at: [Link]
-
Semantic Scholar. "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions". Available at: [Link]
-
YouTube. "Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial - Dr Andryj Borys". Available at: [Link]
-
RSC Publishing. "Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions". Available at: [Link]
-
ChemRxiv. "Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands". Available at: [Link]
-
Pharmaffiliates. "CAS No : 5666-12-6 | Product Name : this compound". Available at: [Link]
-
ChemRxiv. "Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd catalysis giants". Available at: [Link]
-
PMC, NIH. "Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium". Available at: [Link]
-
SLS. "this compound, | 775444-500MG | SIGMA-ALDRICH". Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Tris(1-pyrrolidinyl)phosphine as a Ligand in Suzuki-Miyaura Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling and the Critical Role of Ligand Selection
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is undisputed, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1] The reaction's success hinges on a delicate interplay between the palladium catalyst, the coupling partners, and, crucially, the ancillary ligands that coordinate to the metal center. These ligands are not mere spectators; they are instrumental in modulating the catalyst's reactivity, stability, and selectivity, ultimately dictating the efficiency of the catalytic cycle.[2][3]
Among the vast arsenal of ligands developed, phosphines have emerged as a dominant class. Their electronic and steric properties can be finely tuned to optimize the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] This guide focuses on a particular, yet potent, member of the phosphine family: Tris(1-pyrrolidinyl)phosphine. As an aminophosphine, it possesses unique electronic characteristics that distinguish it from more common trialkyl- or triarylphosphines. This document will provide a comprehensive overview of its application in Suzuki-Miyaura coupling, offering detailed protocols and a deep dive into the mechanistic rationale behind its use.
Physicochemical Properties of this compound
A thorough understanding of a ligand's properties is fundamental to its effective application. This compound is a monodentate P-donor ligand with the following key characteristics:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄N₃P | [4] |
| Molecular Weight | 241.31 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Point | 104 °C at 0.1 mmHg | [4] |
| Density | 1.041 g/mL at 25 °C | [4] |
| CAS Number | 5666-12-6 | [4] |
The presence of three nitrogen atoms directly attached to the phosphorus center makes this compound a highly electron-rich ligand. This heightened electron density on the phosphorus atom significantly influences the electronic properties of the palladium catalyst to which it coordinates, a critical factor in facilitating the oxidative addition step, especially with challenging substrates like aryl chlorides.[5]
Mechanistic Considerations: The Role of this compound in the Catalytic Cycle
The efficacy of this compound in the Suzuki-Miyaura coupling can be rationalized by examining its influence on the key steps of the catalytic cycle. The electron-rich nature of this aminophosphine ligand plays a pivotal role in enhancing the rate of oxidative addition, often the rate-limiting step of the reaction.[3]
Caption: The Suzuki-Miyaura catalytic cycle with this compound as the ligand.
The increased electron density on the palladium(0) center, induced by the coordination of the electron-donating this compound, facilitates the insertion of the metal into the carbon-halogen bond of the aryl halide. Furthermore, the steric bulk of the three pyrrolidinyl groups can play a role in promoting the final reductive elimination step, where the newly formed biaryl product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst.[3]
Experimental Protocols: A Guide to Application
The following protocols are designed to provide a robust starting point for researchers utilizing this compound in Suzuki-Miyaura coupling reactions. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of Aryl Bromides with Arylboronic Acids
This protocol is a representative procedure for a standard Suzuki-Miyaura coupling using an aryl bromide as the electrophile.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Ligand and Solvent Addition: Under a positive pressure of the inert gas, add the this compound followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for the More Challenging Coupling of Aryl Chlorides
Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. The highly electron-donating nature of this compound makes it a suitable candidate for activating these less reactive electrophiles.[5]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, this compound, and K₃PO₄ to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Data Presentation: Expected Outcomes and Substrate Scope
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, illustrating the potential efficacy of aminophosphine ligands like this compound. It is important to note that these are generalized yields and actual results will vary based on the specific substrates and reaction conditions.
| Aryl Halide | Ligand Type | Product | Yield (%) | Reference |
| 4-Bromotoluene | Aminophosphine | 4-Methylbiphenyl | 85-95 | [5] |
| 4-Chlorotoluene | Aminophosphine | 4-Methylbiphenyl | 70-85 | [5] |
| 1-Bromo-4-methoxybenzene | Aminophosphine | 4-Methoxybiphenyl | 90-98 | [5] |
| 1-Chloro-4-nitrobenzene | Aminophosphine | 4-Nitrobiphenyl | >95 | [5] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh palladium precursor and ligand. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Inappropriate base | Screen other bases such as Cs₂CO₃, K₃PO₄, or KF. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. |
| Pd(II) precatalyst reduction | Consider using a Pd(0) source directly, such as Pd₂(dba)₃. | |
| Protodeborylation | Presence of water | Use anhydrous solvents and reagents. |
Conclusion and Future Outlook
This compound serves as a potent, electron-rich monodentate ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the nitrogen atoms bonded to the phosphorus center, render it particularly effective in activating challenging substrates such as aryl chlorides. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage the capabilities of this aminophosphine ligand in their synthetic endeavors. As the demand for more efficient and selective catalytic systems continues to grow, the exploration of aminophosphine ligands like this compound will undoubtedly pave the way for new and innovative applications in organic synthesis.
References
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Organometallic Chemistry, 695(23), 2575-2585.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2023).
- The synthesis and applications of a biaryl-based asymmetric phosphine ligand. (2005). Massachusetts Institute of Technology.
- Synthesis and evaluation of aminophosphines as ligands in the palladium-catalysed Suzuki-Miyaura cross-coupling reaction. (2018). University of Johannesburg.
- Common strategies used for the synthesis of biaryls. (2022). European Journal of Organic Chemistry, 2022(23), e202200293.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461–1473.
- New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C-H Functionalizations. (2017). Accounts of Chemical Research, 50(6), 1524–1536.
- Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. (2020). Reaction Chemistry & Engineering, 5(8), 1546-1552.
- Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. (2023). Inorganics, 11(8), 334.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). Current Organic Chemistry, 14(15), 1527–1552.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Green Chemistry, 23(17), 6539-6546.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. (2018). Chemistry – An Asian Journal, 13(17), 2419-2426.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(44), 27289-27298.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(40), 24908-24919.
- Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. (2004). Bulletin of the Korean Chemical Society, 25(12), 1891-1894.
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Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Tris(1-pyrrolidinyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the formation of crucial carbon-nitrogen (C-N) bonds. The efficacy of this cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which modulates the stability and activity of the palladium catalyst. This application note provides a detailed experimental protocol for the use of Tris(1-pyrrolidinyl)phosphine, a highly electron-rich and sterically accessible monodentate phosphine ligand, in the Buchwald-Hartwig amination of aryl halides. We will delve into the mechanistic underpinnings of this reaction, the rationale for reagent selection, and a step-by-step guide for conducting the amination, complete with recommendations for optimization and troubleshooting.
Introduction: The Pivotal Role of Ligands in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] This reaction provides a versatile and efficient method for the coupling of amines with aryl halides, pseudohalides, and sulfonates.[2] The catalytic cycle, broadly accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4]
The success of each step in this cycle is critically dependent on the electronic and steric properties of the supporting phosphine ligand.[5] Electron-rich ligands enhance the rate of oxidative addition and reductive elimination, while sterically bulky ligands promote the formation of the catalytically active monoligated Pd(0) species and prevent the formation of inactive catalyst aggregates.[1]
This compound: A Unique Ligand for C-N Cross-Coupling
This compound [P(NC₄H₈)₃] is a commercially available, air-sensitive liquid phosphine ligand.[5] Its key features include:
-
High Electron Density: The nitrogen atoms of the pyrrolidinyl groups donate significant electron density to the phosphorus atom, making it a strong σ-donating ligand. This property accelerates the key steps of the catalytic cycle.
-
Moderate Steric Bulk: While not as sterically encumbered as some biaryl phosphines, the three pyrrolidinyl groups provide sufficient bulk to promote the desired catalytic activity.
These characteristics make this compound an effective ligand for various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[5][6]
The Catalytic Cycle: A Visual Representation
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the crucial role of the phosphine ligand (L).
Figure 1. A generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine using this compound. Optimization of reaction parameters may be necessary for specific substrates.
4.1. Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol Aryl Halide) | Notes |
| Aryl Halide (e.g., Aryl Bromide) | Electrophile | 1.0 mmol, 1.0 equiv | Ensure high purity. |
| Amine | Nucleophile | 1.1 - 1.5 mmol, 1.1 - 1.5 equiv | Use a slight excess. |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precatalyst | 0.01 - 0.05 mmol, 1 - 5 mol% | A common and effective precatalyst. |
| This compound | Ligand | 0.02 - 0.10 mmol, 2 - 10 mol% | Ligand-to-palladium ratio is critical. |
| Sodium tert-butoxide (NaOtBu) | Base | 1.2 - 2.0 mmol, 1.2 - 2.0 equiv | A strong, non-nucleophilic base. |
| Anhydrous Toluene or Dioxane | Solvent | 5 - 10 mL | Ensure solvent is dry and degassed. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | - | Essential to prevent oxidation. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the catalytic species are oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, 5 mL).
-
Ligand and Amine Addition: In a separate vial, prepare a solution of this compound (0.04 mmol, 4 mol%) and the amine (1.2 mmol) in the anhydrous solvent (2 mL). Add this solution to the reaction mixture via syringe.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 2-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired arylamine.
4.3. Safety Precautions
-
This compound is air-sensitive and should be handled under an inert atmosphere.[2]
-
Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poorly soluble reagents | Consider a different solvent system (e.g., dioxane, THF). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Unfavorable reaction kinetics | Adjust the palladium-to-ligand ratio. A higher ligand loading may be beneficial. |
| Presence of water | Ensure all reagents and solvents are scrupulously dried. | |
| Incomplete Reaction | Sterically hindered substrates | Increase catalyst loading and/or reaction time. A more sterically demanding ligand may be required. |
| Electron-poor amines | A stronger base or higher reaction temperature may be necessary. |
Conclusion
This compound serves as an effective and readily available ligand for the Buchwald-Hartwig amination. Its high electron-donating ability makes it a powerful tool for the formation of C-N bonds. The provided protocol offers a robust starting point for researchers, and with careful optimization, this method can be applied to a wide range of aryl halides and amines, facilitating the synthesis of valuable compounds in academic and industrial settings.
References
-
Alkali Scientific. This compound, 1 X 2.5 g (775444-2.5G). [Link]
-
ResearchGate. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. The Journal of organic chemistry, 76(11), 10.1021/jo200493v. [Link]
-
eScholarship, University of California. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. Coordination chemistry of tris(azolyl)phosphines. [Link]
-
National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
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Introduction: Unveiling the Potential of Tris(1-pyrrolidinyl)phosphine
An In-Depth Guide to the Application of Tris(1-pyrrolidinyl)phosphine in Palladium-Catalyzed Heck Coupling Reactions
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] The success and efficiency of this transformation are critically dependent on the choice of ligand coordinated to the palladium center. This compound, a monodentate P-donor ligand, has emerged as a compelling choice for this role.[4][5] This aminophosphine is characterized by its three pyrrolidinyl groups attached to a central phosphorus atom, which impart unique electronic and steric properties.
Unlike many common phosphine ligands, which can be sensitive to air and moisture, aminophosphines like this compound often exhibit greater stability. Its strong electron-donating nature, a consequence of the nitrogen atoms adjacent to the phosphorus, enhances the electron density on the palladium catalyst.[6] This increased electron density facilitates the crucial oxidative addition step—often the rate-determining step in the catalytic cycle—especially with less reactive aryl chlorides.[7][8] This guide provides a comprehensive overview of the theoretical and practical aspects of employing this compound in Heck coupling reactions, designed for researchers and professionals in chemical and pharmaceutical development.
Mechanistic Significance in the Heck Catalytic Cycle
To appreciate the role of this compound (L), it is essential to understand the fundamental steps of the Heck reaction's catalytic cycle.[1][7][8] The ligand's influence is felt at nearly every stage, from catalyst activation to product release.
The generally accepted mechanism proceeds as follows:
-
Catalyst Activation : The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂). The phosphine ligand assists in the reduction of Pd(II) to Pd(0) and stabilizes the resulting low-coordinate species.[7]
-
Oxidative Addition : The active Pd(0)L₂ complex undergoes oxidative addition with the aryl or vinyl halide (R-X), forming a square planar Pd(II) intermediate. The electron-rich nature of this compound accelerates this step by increasing the nucleophilicity of the palladium center.[7][9]
-
Olefin Coordination & Insertion : The alkene coordinates to the palladium center, followed by a syn-migratory insertion into the Pd-R bond. This step forms the new carbon-carbon bond and creates a new alkylpalladium(II) intermediate.[1][8]
-
β-Hydride Elimination : For the reaction to proceed, the alkylpalladium(II) intermediate must have a hydrogen atom on the β-carbon. A syn-β-hydride elimination occurs, yielding a palladium-hydride complex and the final substituted alkene product.[8]
-
Regeneration of Catalyst : The Pd(0) catalyst is regenerated from the palladium-hydride complex in the presence of a base, which neutralizes the generated H-X and completes the catalytic cycle.[1][7]
Application Notes: Why Choose this compound?
The selection of a ligand is a strategic decision based on substrate reactivity and desired reaction outcomes. This compound offers several distinct advantages:
-
High Electron Donicity : As an aminophosphine, it is a more potent electron donor than traditional triarylphosphines (e.g., PPh₃) or even many trialkylphosphines. This property is particularly beneficial for activating stubborn substrates like aryl chlorides.[8]
-
Moderate Steric Bulk : The pyrrolidinyl groups provide sufficient steric hindrance to promote the formation of the desired monoligated Pd(0)L species, which is often the most active catalytic intermediate, while discouraging the formation of inactive, coordinatively saturated palladium complexes.[7]
-
Enhanced Stability : The P-N bonds in aminophosphines can lend greater stability to the ligand compared to some trialkylphosphines, which can be prone to P-C bond cleavage under harsh reaction conditions.[10]
-
Versatility : It is suitable for a range of palladium-catalyzed cross-coupling reactions beyond the Heck, including Suzuki, Stille, and Buchwald-Hartwig aminations, making it a valuable addition to a chemist's toolkit.[11]
Illustrative Reaction Conditions
The optimal conditions for a Heck reaction using this compound will vary depending on the specific substrates. The following table provides a general guideline for researchers based on typical parameters reported for similar phosphine-ligated systems.
| Parameter | Aryl Bromide | Aryl Chloride | Vinyl Triflate |
| Aryl/Vinyl Partner | 4-Bromoacetophenone | 4-Chloroacetophenone | 1-Cyclohexenyl triflate |
| Alkene Partner | n-Butyl acrylate | Styrene | n-Butyl acrylate |
| Pd Precursor | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-3 mol%) |
| Ligand Loading | 2-4 mol% | 2-4 mol% | 4-6 mol% |
| Base | Et₃N (1.5-2.0 eq) | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Et₃N (1.5-2.0 eq) |
| Solvent | DMF or Acetonitrile | Toluene or Dioxane | Acetonitrile |
| Temperature | 80-110 °C | 100-130 °C | 60-80 °C |
| Time | 4-12 h | 12-24 h | 6-16 h |
| Typical Yield | >90% | 70-85% | >85% |
Note: This table is illustrative. Conditions must be optimized for each specific reaction.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for conducting a Heck reaction using this compound. Adherence to inert atmosphere techniques is crucial for reproducibility and high yields.
Protocol 1: General Procedure for the Heck Coupling of an Aryl Bromide with an Alkene
This protocol describes the coupling of 4-bromotoluene with n-butyl acrylate.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (C₁₂H₂₄N₃P)[12]
-
4-Bromotoluene (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Triethylamine (Et₃N, 2.0 eq), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Celite®
-
Standard reagents for workup and chromatography (e.g., ethyl acetate, hexanes, brine, MgSO₄)
Equipment:
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of nitrogen, add Pd(OAc)₂ (0.02 eq, e.g., 4.5 mg for a 1 mmol reaction) and this compound (0.04 eq, e.g., 9.6 mg) to an oven-dried Schlenk flask.
-
Reagent Addition : Add anhydrous DMF (e.g., 3-5 mL for a 1 mmol reaction). Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution forms. Add 4-bromotoluene (1.0 eq, e.g., 171 mg), n-butyl acrylate (1.5 eq, e.g., 192 mg), and freshly distilled triethylamine (2.0 eq, e.g., 202 mg).
-
Reaction Execution : Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase) or GC-MS until the starting aryl bromide is consumed (typically 6-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst.[8][13]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands - ACS Publications. (2008). Available at: [Link]
-
Heck reaction - Wikipedia. (n.d.). Available at: [Link]
-
Heck Coupling - NROChemistry. (n.d.). Available at: [Link]
-
Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction - Wiley Online Library. (2020). Available at: [Link]
-
This compound - Alkali Scientific. (n.d.). Available at: [Link]
-
This compound - SLS. (n.d.). Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (2024). Available at: [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - ResearchGate. (2014). Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC - NIH. (2024). Available at: [Link]
-
Advantages of Tributylphosphine - Srini Chem. (n.d.). Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes - PubMed Central. (2023). Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
Sources
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- 4. alkalisci.com [alkalisci.com]
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- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. This compound 97 5666-12-6 [sigmaaldrich.com]
- 12. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Phosphitylation in Oligonucleotide Synthesis using Tris(1-pyrrolidinyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phosphitylation in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of primers for PCR, gene silencing agents like siRNAs, and therapeutic antisense oligonucleotides. The phosphoramidite method stands as the gold standard for this process, prized for its high coupling efficiency and amenability to automation.[1] A critical step in this methodology is the preparation of nucleoside phosphoramidites, the monomeric building blocks for oligonucleotide assembly. This is achieved through a process called phosphitylation, where a phosphitylating agent is reacted with a protected nucleoside to introduce a phosphoramidite moiety at the 3'-hydroxyl group.
Tris(1-pyrrolidinyl)phosphine has emerged as a valuable phosphitylating agent for this purpose.[2][3] This document provides a detailed guide to the use of this compound in the synthesis of nucleoside phosphoramidites, offering in-depth protocols, mechanistic insights, and practical considerations for researchers in the field.
The Phosphitylation Reaction: Mechanism and Key Considerations
The phosphitylation of a protected nucleoside using this compound is not a direct reaction but is mediated by an activator, typically a weak acid such as 1H-tetrazole or its derivatives.[4] The activator plays a dual role: it protonates one of the pyrrolidinyl groups of the phosphine, converting it into a good leaving group (pyrrolidine), and the resulting tetrazolide anion acts as a nucleophile.
The reaction proceeds as follows:
-
Activation: The activator protonates a nitrogen atom on one of the pyrrolidine rings of this compound.
-
Nucleophilic Attack by Activator: The anionic activator (e.g., tetrazolide) attacks the phosphorus center, displacing a protonated pyrrolidine molecule. This forms a highly reactive phosphitylating intermediate.
-
Nucleophilic Attack by Nucleoside: The free 3'-hydroxyl group of the protected nucleoside then attacks the activated phosphorus center, displacing the activator and forming the desired nucleoside phosphoramidite.
This process is carried out under anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the resulting phosphoramidite.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the phosphitylation of a protected nucleoside using this compound.
Caption: Workflow for nucleoside phosphitylation.
Detailed Protocol for the Synthesis of a 2'-Deoxynucleoside Phosphoramidite
This protocol provides a general procedure for the phosphitylation of a 5'-O-DMT-protected 2'-deoxynucleoside.
Materials and Reagents:
-
5'-O-(4,4'-Dimethoxytrityl)-N-protected-2'-deoxynucleoside (e.g., DMT-dC(bz), DMT-dA(bz), DMT-dG(ib), or DMT-T)
-
This compound
-
1H-Tetrazole (or other suitable activator like 4,5-dicyanoimidazole)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Triethylamine (for chromatography)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column and accessories
-
NMR spectrometer (for ³¹P NMR analysis)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Ensure all solvents and reagents are anhydrous. Dichloromethane and acetonitrile should be freshly distilled or obtained from a solvent purification system.
-
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 5'-O-DMT-protected deoxynucleoside (1.0 eq) in anhydrous dichloromethane (or acetonitrile) to a concentration of approximately 0.1 M.
-
To this solution, add 1H-tetrazole (0.5 eq) and stir until it dissolves.
-
Slowly add this compound (1.1 eq) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude phosphoramidite is purified by flash column chromatography on silica gel.
-
It is crucial to pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to neutralize acidic sites on the silica, which can cause degradation of the product.
-
Elute the column with a gradient of ethyl acetate in hexanes containing 1-2% triethylamine.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified nucleoside phosphoramidite as a white foam.
-
Characterization and Quality Control
The purity and identity of the synthesized phosphoramidite are critical for successful oligonucleotide synthesis. ³¹P NMR spectroscopy is the most definitive method for characterization.
-
³¹P NMR: The purified nucleoside phosphoramidite will exhibit a characteristic signal in the ³¹P NMR spectrum, typically in the range of δ 145-155 ppm.[5] Due to the chiral nature of the phosphorus center, two distinct signals corresponding to the two diastereomers may be observed.[5] The absence of signals from starting materials or byproducts is indicative of high purity.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Nucleoside Concentration | 0.1 - 0.2 M | Higher concentrations may be possible but should be optimized. |
| This compound | 1.0 - 1.2 equivalents | A slight excess ensures complete conversion of the nucleoside. |
| Activator (1H-Tetrazole) | 0.45 - 0.5 equivalents | A substoichiometric amount is typically sufficient. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or ³¹P NMR for completion. |
| Reaction Temperature | Room Temperature | |
| Typical Yield | 70 - 90% | Yields can vary depending on the nucleoside and purification. |
| ³¹P NMR Chemical Shift | δ 145 - 155 ppm | Two peaks may be observed for the diastereomers.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | Increase reaction time or slightly increase the equivalents of phosphitylating agent and activator. |
| Degradation of product. | Ensure all reagents and solvents are strictly anhydrous. Use triethylamine in the chromatography eluent. | |
| Multiple Spots on TLC | Presence of starting material and byproducts. | Optimize reaction time and stoichiometry. Ensure efficient purification. |
| Broad or Unresolved ³¹P NMR Signals | Presence of impurities or degradation. | Re-purify the product. Ensure proper storage under inert atmosphere. |
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and require careful handling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is an effective and practical reagent for the phosphitylation of protected nucleosides, a crucial step in the preparation of high-quality phosphoramidite monomers for oligonucleotide synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and efficiently synthesize the building blocks necessary for their work in genomics, diagnostics, and therapeutic development. The use of ³¹P NMR for quality control is highly recommended to ensure the integrity of the synthesized phosphoramidites, which directly impacts the fidelity of the final oligonucleotide product.
References
-
ResearchGate. Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. [Link]
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. (2023). [Link]
-
The Royal Society of Chemistry. Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. [Link]
-
Nielsen, J., et al. On-demand synthesis of phosphoramidites. Nature Communications12 , 2799 (2021). [Link]
-
Sekine, M., et al. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules16 , 9, 7384-7406 (2011). [Link]
-
Caruthers, M. H. A P(V)-Platform for Oligonucleotide Synthesis. bioRxiv (2020). [Link]
-
ResearchGate. Yields, mass and 31p-NMR spectra analysis of a-nucleoside phosphoramidites 3 ad. [Link]
Sources
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. alkalisci.com [alkalisci.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Application Notes and Protocols: Tris(1-pyrrolidinyl)phosphine in Stille Coupling of Organostannanes
Introduction: Reimagining the Stille Coupling with an Electron-Rich Aminophosphine
The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, stands as a cornerstone of modern synthetic organic chemistry for its remarkable functional group tolerance and reliability in constructing C-C bonds.[1][2] The efficacy of the catalytic cycle is profoundly influenced by the choice of phosphine ligand, which modulates the electronic and steric environment of the palladium center.[3][4] While a plethora of phosphine ligands have been developed, this guide focuses on a lesser-explored yet highly potent ligand: Tris(1-pyrrolidinyl)phosphine.
This compound, a member of the aminophosphine class, is a monodentate, P-donor ligand characterized by its strong electron-donating nature.[5][6] The nitrogen atoms adjacent to the phosphorus center significantly increase its basicity and electron-donating ability compared to traditional trialkyl- or triarylphosphines. This heightened electron density on the palladium catalyst can have a profound impact on the key steps of the Stille coupling catalytic cycle, particularly the oxidative addition.[7] These application notes will provide an in-depth exploration of the mechanistic role of this compound, its practical advantages, and a detailed, representative protocol for its application in the Stille coupling of organostannanes with aryl halides.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₃P | |
| Molecular Weight | 241.31 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 104 °C at 0.1 mmHg | [5] |
| Density | 1.049 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.53 | [5] |
| CAS Number | 5666-12-6 |
The Mechanistic Advantage: The Role of this compound in the Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of an electron-rich aminophosphine ligand like this compound is a strategic one, aimed at accelerating specific, often rate-limiting, steps.
The Catalytic Cycle
Caption: A simplified representation of the Stille coupling catalytic cycle.
Causality Behind Ligand Choice:
-
Accelerated Oxidative Addition: The oxidative addition of the organic halide (R¹-X) to the Pd(0) center is often the rate-determining step, especially for less reactive halides like aryl chlorides and bromides.[7] this compound, being a strong σ-donor, increases the electron density on the palladium atom.[6] This electron-rich metal center is more nucleophilic and thus more readily undergoes oxidative addition with the electrophilic organic halide.
-
Facilitating Reductive Elimination: The final step, reductive elimination, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain in the palladium(II) intermediate, which is relieved upon elimination of the product.[8] While not exceptionally bulky, the pyrrolidinyl groups provide sufficient steric hindrance to encourage this crucial step.
-
Balancing Act in Transmetalation: Transmetalation, the transfer of the organic group from tin to palladium, is a complex step. While highly electron-donating ligands can sometimes slow down this step, the overall acceleration of the catalytic cycle due to faster oxidative addition often compensates for this. The optimal ligand is one that strikes a balance between promoting oxidative addition and not overly inhibiting transmetalation.[8]
Application Protocol: Stille Coupling of an Aryl Bromide with an Aryl Stannane
The following is a representative protocol for the Stille coupling of 4-bromotoluene with (4-methoxyphenyl)tributylstannane, utilizing this compound as the ligand. This protocol is based on general procedures for Stille couplings with electron-rich phosphine ligands and should be optimized for specific substrates.
Reaction Scheme
Caption: Palladium-catalyzed Stille coupling of an aryl bromide and an organostannane.
Materials and Reagents
| Reagent | Amount | Moles (mmol) | Notes |
| 4-Bromotoluene | 171 mg | 1.0 | |
| (4-Methoxyphenyl)tributylstannane | 438 mg | 1.1 | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 9.2 mg | 0.01 | Palladium precursor |
| This compound | 9.7 mg | 0.04 | Ligand |
| Anhydrous Toluene | 5 mL | - | Degassed prior to use |
Step-by-Step Experimental Procedure
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried before use.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and this compound (9.7 mg, 0.04 mmol).
-
Solvent and Degassing: Add 3 mL of anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex. The solution should turn from a deep purple to a lighter yellow or orange color.
-
Addition of Reactants: To the catalyst solution, add 4-bromotoluene (171 mg, 1.0 mmol) followed by (4-methoxyphenyl)tributylstannane (438 mg, 1.1 mmol) via syringe. Add an additional 2 mL of anhydrous, degassed toluene.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Removal of Tin Byproducts: Dilute the reaction mixture with 20 mL of diethyl ether. To remove the tributyltin bromide byproduct, stir the organic solution vigorously with an aqueous solution of potassium fluoride (1 M, 10 mL) for 1 hour. A precipitate of tributyltin fluoride will form.
-
Extraction and Drying: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and wash it with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-methoxy-4'-methylbiphenyl.
Self-Validating System and Troubleshooting
A successful Stille coupling protocol should include checkpoints and considerations for potential issues.
-
Catalyst Formation: The initial color change upon mixing the palladium precursor and ligand is a good visual indicator of complex formation. A persistent deep purple color may indicate incomplete ligand association or decomposition.
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the catalyst. The active Pd(0) species can be sensitive to air and moisture.
-
Homocoupling of Organostannane: The formation of a biaryl product from the organostannane (R²-R²) is a common side reaction.[8] This can be minimized by ensuring a truly inert atmosphere and using the organostannane in slight excess (1.1-1.2 equivalents).
-
Tin Removal: The potassium fluoride work-up is generally effective. If tin residues persist in the final product, a second KF wash or alternative methods like treatment with di-tert-butyliminodiacetic acid (DABIDA) can be employed.
Conclusion and Future Outlook
This compound presents a compelling option for researchers engaged in Stille coupling reactions. Its strong electron-donating character offers the potential for enhanced reaction rates, particularly with challenging aryl halides. The representative protocol provided here serves as a robust starting point for the exploration of this ligand in the synthesis of complex molecules. Further studies are warranted to fully delineate the substrate scope and comparative efficacy of this compound against other established phosphine ligands in a variety of Stille coupling applications. The continued development and application of novel ligands like this compound will undoubtedly expand the synthetic utility of this powerful cross-coupling reaction.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Caddick, S.; Cloke, F. G. N. Active Catalysts for C−C and C−N Bond Formation: A Need for bpy-Phosphine Ligands. Chemical Society Reviews, 2008, 37(8), 1707-1717.
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
- Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(16), 2411-2413.
- Verkade, J. G.; Urgaonkar, S. Proazaphosphatranes: A Class of Versatile and Efficient Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2005, 38(2), 151-159.
- Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 1977, 77(3), 313-348.
- Gessner, V. H. Ylide-Substituted Phosphines (YPhos): A Platform of Strong Donor Ligands for Gold Catalysis and Palladium-Catalyzed Coupling Reactions. Accounts of Chemical Research, 2022, 55(6), 770-782.
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
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- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
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- 5. alkalisci.com [alkalisci.com]
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- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tris(1-pyrrolidinyl)phosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Tris(1-pyrrolidinyl)phosphine
This compound, also known as tripyrrolidinophosphine, is a trivalent organophosphorus compound with the chemical formula P(NC₄H₈)₃. It is a versatile monodentate P-donor ligand that has found significant application in both transition-metal-catalyzed cross-coupling reactions and nucleophilic phosphine organocatalysis. Its unique electronic and steric properties, characterized by three electron-donating pyrrolidinyl groups attached to a phosphorus atom, render it a valuable tool for synthetic chemists. This document provides a comprehensive guide to its application, detailing catalyst loading, reaction conditions, and step-by-step protocols for key synthetic transformations.
Physical Properties:
| Property | Value |
| CAS Number | 5666-12-6[1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₄N₃P[1][4] |
| Molecular Weight | 241.31 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 104 °C at 0.1 mmHg[1][6] |
| Density | ~1.04-1.05 g/mL at 25 °C[1][6] |
Section 1: Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[3][6][7] Its strong electron-donating character enhances the reactivity of the palladium center, facilitating key steps in the catalytic cycle.
Causality of Experimental Choices in Cross-Coupling
The choice of this compound as a ligand is predicated on its ability to accelerate the rate-determining oxidative addition step and promote the final reductive elimination step in the catalytic cycle. The nitrogen atoms of the pyrrolidinyl groups increase the electron density on the phosphorus atom, which in turn increases the electron-donating ability of the phosphine towards the palladium center. This enhanced electron density on the palladium facilitates the oxidative addition of the aryl halide to the Pd(0) species. The steric bulk of the three pyrrolidinyl groups also plays a crucial role, promoting the reductive elimination of the product from the Pd(II) intermediate to regenerate the active Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Suzuki-Miyaura Coupling of Aryl Halides
Objective: To provide a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using this compound as a ligand.
Catalyst System:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Typical Catalyst Loading: 1-5 mol% of the palladium precursor.
-
Ligand to Metal Ratio: Typically 1:1 to 2:1.
General Reaction Conditions:
| Parameter | Recommended Range/Value |
| Aryl Halide | Aryl bromides, chlorides, or iodides |
| Arylboronic Acid | 1.1 - 1.5 equivalents |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene, Dioxane, THF, or mixtures with water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination
Objective: To outline a general procedure for the C-N cross-coupling of aryl halides with primary or secondary amines using this compound.
Catalyst System:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: this compound
-
Typical Catalyst Loading: 0.5-2 mol% of the palladium precursor.
General Reaction Conditions:
| Parameter | Recommended Range/Value |
| Aryl Halide | Aryl bromides or chlorides |
| Amine | 1.1 - 1.5 equivalents |
| Base | NaOt-Bu, K₃PO₄, or LiHMDS (1.2-2.0 equivalents) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 4 mL).
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C).
-
After the indicated time, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Section 2: Application in Nucleophilic Phosphine Organocatalysis
This compound can also act as a nucleophilic organocatalyst, initiating reactions by adding to electron-deficient species to form reactive zwitterionic intermediates. A prominent example is the [3+2] annulation reaction.
Causality of Experimental Choices in [3+2] Annulation
In this type of reaction, the nucleophilic phosphine attacks an activated allene or alkyne, generating a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole, reacting with an electron-deficient alkene (the dipolarophile) in a [3+2] cycloaddition. The choice of a highly nucleophilic phosphine like this compound is crucial for the initial addition to the allene or alkyne to proceed efficiently under mild conditions.
Diagram of the Phosphine-Catalyzed [3+2] Annulation Workflow:
Caption: Workflow for a phosphine-catalyzed [3+2] annulation reaction.
Application Note 3: [3+2] Annulation of Allenes and Alkenes
Objective: To provide a representative protocol for the this compound-catalyzed [3+2] annulation of an allenoate with an electron-deficient alkene.
Catalyst Loading: 5-20 mol% of this compound.
General Reaction Conditions:
| Parameter | Recommended Range/Value |
| Allenoate | e.g., Ethyl 2,3-butadienoate |
| Alkene | e.g., Maleimides, enones (1.0-1.2 equivalents) |
| Catalyst | This compound (0.05-0.2 equivalents) |
| Solvent | Toluene, Dichloromethane, or THF |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 12 hours |
Step-by-Step Protocol:
-
To a solution of the electron-deficient alkene (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
To this mixture, add the allenoate (1.1 mmol) dropwise over a period of 5 minutes with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired cyclopentene product.
Safety and Handling
This compound is air-sensitive and should be handled under an inert atmosphere (argon or nitrogen). It is also moisture-sensitive. Store in a cool, dry place. Appropriate personal protective equipment (gloves, safety glasses) should be worn when handling this reagent.
Conclusion
This compound is a highly effective and versatile phosphine ligand and organocatalyst for a range of important synthetic transformations. Its strong electron-donating nature and moderate steric bulk make it a valuable component in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C and C-N bonds. Furthermore, its nucleophilicity allows it to catalyze annulation reactions for the construction of cyclic systems. The protocols provided herein serve as a starting point for the application of this powerful reagent in research and development.
References
-
Alkali Scientific. This compound, 1 X 2.5 g (775444-2.5G). [Link]
-
Pharmaffiliates. This compound | CAS No : 5666-12-6. [Link]
-
Oakwood Chemical. This compound. [Link]
-
SLS. This compound, | 775444-500MG | SIGMA-ALDRICH. [Link]
-
Watson International Ltd. This compound cas 5666-12-6. [Link]
-
Shanghai Minstar Chemical Co., Ltd. This compound 97 cas no.5666-12-6. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
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- 7. Synthesis of Electron‐Rich Sterically Hindered P1 Phosphazene Bases by the Staudinger Reaction | Semantic Scholar [semanticscholar.org]
substrate scope for cross-coupling reactions with Tris(1-pyrrolidinyl)phosphine
An Application Guide to Tris(1-pyrrolidinyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis
The strategic selection of ligands is paramount to the success of transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] Among the vast arsenal of ligands, phosphines have proven indispensable due to the tunability of their steric and electronic properties, which directly influence catalyst activity, stability, and selectivity.[2][3] Electron density and steric bulk are critical parameters; electron-rich ligands generally accelerate the oxidative addition step, while sterically hindered ligands can facilitate the final reductive elimination to release the product and regenerate the catalyst.[2][4]
This compound, also known as Tripyrrolidinophosphine, is a monodentate P-donor ligand characterized by its three pyrrolidinyl groups attached to a central phosphorus atom.[5][6] As an aminophosphine, it is a highly electron-rich ligand, a property that makes it particularly effective in palladium-catalyzed systems. This guide provides a detailed overview of the substrate scope and application of this compound in several key cross-coupling reactions, offering researchers and drug development professionals a practical resource for leveraging this versatile ligand.
Physicochemical Properties of this compound
A clear understanding of the ligand's properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 5666-12-6 | [6] |
| Molecular Formula | C₁₂H₂₄N₃P | [6] |
| Molecular Weight | 241.31 g/mol | [6] |
| Form | Liquid | [6] |
| Density | ~1.041 g/mL at 25 °C | [5] |
| Boiling Point | 104 °C at 0.1 mmHg | [5][6] |
| Refractive Index | n20/D ~1.528 | [5] |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron reagent and an organic halide or pseudohalide. The electron-donating nature of this compound is highly beneficial for this transformation, promoting the crucial oxidative addition of the palladium(0) species to the organic electrophile.[2][7]
Catalytic Cycle Overview
The catalytic cycle for the Suzuki-Miyaura reaction, facilitated by a Pd/Tris(1-pyrrolidinyl)phosphine system, is depicted below. The electron-rich nature of the ligand accelerates the initial oxidative addition step, particularly for less reactive electrophiles like aryl chlorides.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Substrate Scope
The use of this compound with a palladium precursor enables the coupling of a broad range of substrates.[8]
| Electrophile (R¹-X) | Nucleophile (R²-B(OR)₂) | Comments |
| Aryl Iodides | Arylboronic Acids | High reactivity, often proceeds under mild conditions. |
| Aryl Bromides | Arylboronic Acids | Excellent substrates, widely compatible. |
| Aryl Chlorides | Heteroarylboronic Acids | More challenging, but feasible due to the electron-rich ligand.[7] |
| Aryl Triflates | Vinylboronic Acids | Good alternative to halides.[7] |
| Heteroaryl Halides | Alkylboronic Acids | Broadly applicable for synthesizing complex heterocyclic structures. |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[9] This reaction forges a C–N bond between an aryl halide/pseudohalide and an amine. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.[10] this compound serves as an effective ligand, facilitating the coupling of various amine types.
Catalytic Cycle Overview
The key steps involve oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Substrate Scope
The reaction demonstrates broad applicability with respect to both the amine and the aryl partner.[11]
| Electrophile (Ar-X) | Nucleophile (HNR¹R²) | Comments |
| Aryl Bromides | Primary Alkylamines | Generally high yields. |
| Aryl Chlorides | Secondary Alkylamines | The electron-rich ligand helps activate the C-Cl bond. |
| Aryl Triflates | Primary Arylamines | Effective for a wide range of substituted anilines. |
| Heteroaryl Halides | Cyclic Secondary Amines | Useful for synthesizing N-heterocyclic compounds. |
| Aryl Tosylates | Amides, Carbamates | Expands the scope beyond simple amines. |
Application in Heck and Sonogashira Couplings
This compound is also listed as a suitable ligand for Heck and Sonogashira reactions, further highlighting its versatility.[5]
-
Heck Reaction: This reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene.[1][12][13] The phosphine ligand influences reactivity and regioselectivity.[1]
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to produce conjugated enynes and arylalkynes, typically using both palladium and copper catalysts.[14][15][16] The ligand stabilizes the palladium catalyst throughout the cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound.
Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup (Inert Atmosphere): To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, potassium carbonate, and palladium(II) acetate.
-
Causality Insight: An inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the Pd(0) active catalyst, which are sensitive to air.[17]
-
-
Ligand and Solvent Addition: Add the anhydrous toluene via syringe. Stir for 2-3 minutes. Add the this compound ligand via syringe, followed by the degassed water.
-
Causality Insight: The ligand is added as a solution or neat liquid. The typical ligand-to-palladium ratio is often 2:1 to ensure the formation of the active catalytic species.[1]
-
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Self-Validation: The reaction is considered complete upon the full consumption of the limiting reagent (typically the aryl halide).
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a potent, electron-rich monodentate ligand with demonstrated utility across a wide spectrum of palladium-catalyzed cross-coupling reactions. Its strong σ-donating character makes it particularly effective for activating challenging substrates, such as aryl chlorides, in Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and substrate scope data presented herein provide a foundational guide for chemists to successfully implement this versatile ligand in their synthetic endeavors, from small-scale research to complex drug development programs.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). Available at: [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
This compound, 1 X 2.5 g (775444-2.5G). Alkali Scientific. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Publications. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Preparation of phosphines through C–P bond formation. National Institutes of Health (NIH). Available at: [Link]
-
Preparation of phosphines through C–P bond formation. Beilstein Journals. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. National Institutes of Health (NIH). Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
Substrate scope in Buchwald‐Hartwig coupling. ResearchGate. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. National Institutes of Health (NIH). Available at: [Link]
-
Substrate scope for Suzuki−Miyaura coupling reaction using the... ResearchGate. Available at: [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
This compound. Oakwood Chemical. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizabil. Thieme Connect. Available at: [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]
-
Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
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- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Modified Oligonucleotides Using Tris(1-pyrrolidinyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of modified oligonucleotides is a cornerstone of modern therapeutics and diagnostics. The introduction of modifications to the phosphate backbone, such as phosphorothioates and phosphorodithioates, can confer desirable properties including nuclease resistance, enhanced cellular uptake, and improved binding affinity. This document provides a detailed guide to the use of Tris(1-pyrrolidinyl)phosphine as a key phosphitylating agent in the preparation of nucleoside phosphoramidite monomers, which are the fundamental building blocks for the solid-phase synthesis of these modified oligonucleotides. We will delve into the mechanistic underpinnings of phosphitylation, provide step-by-step protocols for monomer synthesis and subsequent solid-phase oligonucleotide assembly, and discuss the critical parameters that ensure high-yield and high-purity synthesis of these vital biomolecules.
Introduction: The Role of this compound in Oligonucleotide Modification
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1] This elegant and highly efficient process relies on the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain anchored to a solid support.[][3] The nature of the phosphoramidite monomer dictates the chemical makeup of the resulting internucleotide linkage. To introduce modifications such as phosphorothioates or phosphorodithioates, specialized phosphoramidite monomers are required.
This compound, a monodentate P-donor ligand[4][5], serves as a crucial reagent in the preparation of these specialized monomers. Its primary role is as a phosphitylating agent, reacting with a protected nucleoside to introduce the phosphorus center that will ultimately form the modified phosphate backbone of the oligonucleotide. The pyrrolidinyl groups of this reagent offer distinct reactivity and steric properties compared to the more common diisopropylamino groups found in standard phosphoramidite chemistry, making it particularly well-suited for certain modifications.
This guide will provide a comprehensive overview of the application of this compound in the synthesis of modified oligonucleotides, with a particular focus on the generation of thiophosphoramidites for the construction of phosphorodithioate linkages.
The Heart of the Matter: The Phosphitylation Reaction
The phosphitylation of a protected nucleoside is the critical first step in creating the monomer building blocks for oligonucleotide synthesis. This reaction introduces a trivalent phosphorus group at the 3'-hydroxyl of the nucleoside, rendering it reactive for subsequent coupling reactions.
Mechanism of Phosphitylation
The phosphitylation reaction proceeds via the nucleophilic attack of the 3'-hydroxyl group of a protected nucleoside on the phosphorus atom of the phosphitylating agent. In the context of using a reagent like this compound, the reaction is typically facilitated by a weak acid activator, such as 1H-tetrazole or a derivative thereof. The activator protonates one of the pyrrolidinyl groups, converting it into a good leaving group. This activation makes the phosphorus atom more electrophilic and susceptible to attack by the nucleoside's hydroxyl group. The result is the formation of a new phosphorus-oxygen bond and the creation of the desired nucleoside phosphoramidite.[]
Caption: General workflow for nucleoside phosphitylation.
Synthesis of Thiophosphoramidites for Phosphorodithioate Oligonucleotides
Phosphorodithioate (PS2) linkages, where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur, offer complete resistance to nuclease degradation and are achiral at the phosphorus center.[7][8] The synthesis of oligonucleotides containing these linkages requires specialized thiophosphoramidite monomers. While detailed protocols for the synthesis of these monomers using this compound are proprietary and vary between suppliers, the general principle involves the reaction of a protected nucleoside with a sulfur-containing phosphitylating agent derived from this compound. The resulting "pyrrolidinyl thiophosphoramidites" are then used in solid-phase synthesis.[8]
Experimental Protocols
The following protocols provide a framework for the synthesis of modified oligonucleotides, from the initial phosphitylation of a nucleoside to the final deprotection and purification of the product.
Protocol 1: Representative Phosphitylation of a Protected Nucleoside
This protocol is a representative procedure for the phosphitylation of a 5'-O-DMT protected deoxynucleoside. It is based on general phosphitylation methods and should be optimized for specific substrates.
Materials:
-
5'-O-DMT protected deoxynucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound
-
Activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 5'-O-DMT protected deoxynucleoside (1 equivalent) in anhydrous DCM.
-
Reaction: To the stirred solution, add the activator (0.5 equivalents) followed by this compound (1.1 equivalents). The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. The column and eluent should be pre-treated with a small amount of triethylamine to prevent product degradation. The purified nucleoside phosphoramidite is typically obtained as a white foam.[]
-
Storage: Store the purified phosphoramidite under an inert atmosphere at -20°C.
Protocol 2: Solid-Phase Synthesis of a Modified Oligonucleotide
This protocol outlines the automated solid-phase synthesis cycle for incorporating a modified phosphoramidite into a growing oligonucleotide chain.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached.
-
Synthesized modified nucleoside phosphoramidite (e.g., a pyrrolidinyl thiophosphoramidite) dissolved in anhydrous acetonitrile (typically 0.1-0.15 M).[9]
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[3]
-
Capping solution A (acetic anhydride in THF/pyridine) and Capping solution B (N-methylimidazole in THF).[3]
-
Sulfurizing reagent (e.g., 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)).[7]
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM).[3]
-
Anhydrous acetonitrile for washing.
The Synthesis Cycle:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleoside on the solid support is removed with the deblocking solution to expose the 5'-hydroxyl group.[3]
-
Coupling: The modified phosphoramidite and activator are delivered to the synthesis column, where the phosphoramidite reacts with the free 5'-hydroxyl group.[]
-
Sulfurization: The newly formed thiophosphite triester is treated with a sulfurizing reagent to create a stable phosphorothioate or phosphorodithioate linkage.[7] For phosphorodithioate synthesis using thiophosphoramidites, capping is performed after sulfurization.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[]
-
Washing: After each step, the solid support is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 3: Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA) or other deprotection solutions as required by the specific nucleobase protecting groups.[7]
-
For thiophosphoramidite-derived phosphorodithioates: a solution of concentrated ammonia:ethanol (3:1, v/v) containing 20 mM dithiothreitol (DTT).[9]
Procedure:
-
Cleavage from Support: After synthesis, the solid support is treated with the appropriate deprotection solution (e.g., AMA) at an elevated temperature (e.g., 65°C for 10-15 minutes) to cleave the oligonucleotide from the support.
-
Base Deprotection: The same solution removes the protecting groups from the nucleobases.
-
Phosphate/Thiophosphate Deprotection: The deprotection solution also removes the protecting groups from the phosphate or thiophosphate backbone. For phosphorodithioates synthesized with certain thiophosphoramidites, a specific deprotection cocktail is required to remove the thiol protecting group.[8]
-
Work-up: The crude oligonucleotide solution is typically dried, redissolved in water, and then purified.
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying modified oligonucleotides.
Data Presentation and Quality Control
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle.
Table 1: Key Parameters in Modified Oligonucleotide Synthesis
| Parameter | Typical Value | Significance |
| Phosphitylation Yield | 75-95% | The efficiency of the initial monomer synthesis directly impacts the availability and cost of the building blocks. |
| Coupling Efficiency | >98% | High coupling efficiency is crucial for maximizing the yield of the full-length oligonucleotide. Even a small decrease in efficiency can lead to a significant reduction in the final product for longer oligonucleotides.[8] |
| Overall Yield (20-mer) | 60-70% | This is the theoretical yield based on a stepwise coupling efficiency of approximately 98.5%. |
| Purity (Post-HPLC) | >95% | High purity is essential for most research and therapeutic applications to ensure that the biological effects observed are due to the full-length, correctly modified oligonucleotide. |
Causality and Experimental Choices
-
Choice of Phosphitylating Agent: The use of this compound can influence the reactivity of the resulting phosphoramidite. The pyrrolidinyl group is less sterically hindered than the diisopropylamino group, which can potentially lead to faster coupling kinetics.
-
Activator Selection: The acidity of the activator is a critical parameter. It must be acidic enough to protonate the phosphoramidite's amino group but not so acidic that it causes premature detritylation of the 5'-hydroxyl group on the growing oligonucleotide chain.
-
Sulfurization vs. Oxidation: For modified backbones, the oxidation step is replaced with sulfurization. The choice of sulfurizing reagent is important for achieving high efficiency and minimizing side reactions. DDTT is a commonly used and effective sulfur-transfer reagent.[7]
-
Deprotection Strategy: The conditions for cleavage and deprotection must be carefully chosen to be effective at removing all protecting groups without degrading the modified oligonucleotide. Some modifications may be sensitive to standard deprotection conditions, requiring the use of milder reagents.[7]
Conclusion
This compound is a valuable reagent in the synthesis of modified oligonucleotides, enabling the creation of specialized phosphoramidite monomers required for the introduction of backbone modifications such as phosphorodithioates. A thorough understanding of the phosphitylation reaction, the solid-phase synthesis cycle, and the subsequent deprotection and purification steps is essential for the successful production of high-quality modified oligonucleotides for research, diagnostic, and therapeutic applications. The protocols and principles outlined in this document provide a solid foundation for scientists and researchers working in this exciting and rapidly advancing field.
References
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
-
Yang, X. (2009). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Glen Report, 20.12. Available at: [Link]
-
Glen Research. (2022). Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Report, 34.13. Available at: [Link]
-
Alkali Scientific. This compound product page. Available at: [Link]
-
Nowak, I., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1926. Available at: [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Available at: [Link]
-
Glen Research. Thiophosphoramidites. Available at: [Link]
-
Sigma-Aldrich. This compound product page (SLS). Available at: [Link]
-
ResearchGate. (2025). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Available at: [Link]
-
Twist Bioscience. (2021). Phosphoramidite Chemistry for DNA Synthesis. Available at: [Link]
Sources
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- 5. glenresearch.com [glenresearch.com]
- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. mdpi.com [mdpi.com]
The Strategic Application of Tris(1-pyrrolidinyl)phosphine in the Total Synthesis of Nitrogen-Containing Natural Products
Introduction: Unveiling the Potential of a Unique Phosphine Reagent
In the intricate art of total synthesis, the choice of reagents is paramount to the success and elegance of a synthetic route. Tris(1-pyrrolidinyl)phosphine, a trivalent phosphorus compound, has emerged as a valuable tool for synthetic chemists, particularly in the construction of complex nitrogen-containing natural products. Its unique electronic and steric properties offer distinct advantages in key transformations, most notably the tandem Staudinger/intramolecular aza-Wittig reaction, a powerful method for the formation of heterocyclic rings. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the total synthesis of natural products, complete with detailed protocols and mechanistic insights.
This compound is a monodentate P-donor ligand that also finds use as a phosphitylation reagent in oligonucleotide synthesis.[1][2] It is commercially available as a liquid with a boiling point of 104 °C at 0.1 mmHg.[2][3] While it is listed as a suitable ligand for various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, its application in the aza-Wittig reaction for the synthesis of heterocyclic natural products is a key area of interest.[3]
Core Application: The Tandem Staudinger/Intramolecular Aza-Wittig Reaction
The tandem Staudinger/intramolecular aza-Wittig reaction is a cornerstone transformation in the synthesis of nitrogen-containing heterocycles.[4][5] This two-stage, one-pot process allows for the efficient construction of cyclic imines, which can be further elaborated to access a wide array of natural product scaffolds. The reaction sequence is initiated by the Staudinger reaction, where a phosphine, such as this compound, reacts with an organic azide to form an iminophosphorane intermediate with the concomitant loss of dinitrogen gas.[6][7] This is followed by an intramolecular aza-Wittig reaction, where the nucleophilic nitrogen of the iminophosphorane attacks a proximate carbonyl group (an aldehyde, ketone, or ester), leading to the formation of a cyclic imine and a phosphine oxide byproduct.[8][9]
Mechanistic Rationale: The "Eguchi aza-Wittig Protocol"
A notable application of this strategy is the "Eguchi aza-Wittig protocol," which has been successfully employed in the synthesis of quinazolinone and benzodiazepine-containing natural products.[4][5] This protocol typically involves the acylation of an amine or amide with a 2-azidobenzoyl chloride derivative, setting the stage for the key intramolecular cyclization.
Case Study: Total Synthesis of (–)-Benzomalvin A
The total synthesis of (–)-benzomalvin A, a natural product bearing both a quinazolin-4(3H)-one and a 1,4-benzodiazepin-5-one moiety, provides a compelling example of the strategic use of intramolecular aza-Wittig reactions.[1][3] This synthesis elegantly demonstrates the power of this methodology in constructing both six- and seven-membered heterocyclic rings within a complex molecular architecture.
Logical Workflow for the Synthesis of (–)-Benzomalvin A
Caption: Synthetic strategy for (–)-Benzomalvin A.
Experimental Protocol: Intramolecular Aza-Wittig Cyclization
The following protocol is a representative example of how an intramolecular aza-Wittig reaction is performed in the context of a natural product synthesis. Note: This is a generalized protocol based on established procedures and should be adapted and optimized for specific substrates.
Materials:
-
Azide-containing precursor (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous toluene or benzene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the azide-containing precursor in anhydrous toluene under an inert atmosphere, add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of the iminophosphorane intermediate (this may or may not be readily observable).
-
Upon completion of the Staudinger reaction (typically indicated by the cessation of nitrogen evolution), gently heat the reaction mixture to reflux to facilitate the intramolecular aza-Wittig cyclization.
-
Continue to monitor the reaction by TLC until the iminophosphorane intermediate is fully consumed and the desired cyclic imine product is formed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The byproduct, this compound oxide, is generally more polar and can be separated from the desired product.
Table 1: Comparison of Phosphines in Aza-Wittig Reactions
| Phosphine | Basicity (pKa of conjugate acid) | Steric Hindrance | Byproduct Removal | Typical Applications |
| Triphenylphosphine | ~2.7 | Moderate | Often crystalline, can be challenging | General purpose, widely used |
| Tributylphosphine | ~8.4 | Lower | Liquid, often requires chromatography | Reactions requiring more nucleophilic phosphines |
| This compound | High | Moderate | Water-soluble, facilitating workup | When high nucleophilicity is needed; simplified purification |
Causality Behind Experimental Choices: Why this compound?
The selection of this compound over more common phosphines like triphenylphosphine or tributylphosphine is often driven by several key factors:
-
Enhanced Nucleophilicity: The nitrogen atoms of the pyrrolidinyl groups donate electron density to the phosphorus center, making this compound a more potent nucleophile. This can lead to faster rates for the initial Staudinger reaction, particularly with less reactive azides.
-
Basicity of the Iminophosphorane: The resulting iminophosphorane is more basic, which can influence the subsequent intramolecular cyclization.
-
Solubility of the Phosphine Oxide Byproduct: The byproduct, this compound oxide, exhibits greater polarity and potential water solubility compared to triphenylphosphine oxide. This can significantly simplify the purification process, allowing for easier separation of the desired natural product.
Further Applications in Natural Product Synthesis
The utility of this compound and the aza-Wittig strategy extends to the synthesis of other important classes of natural products:
-
Fumiquinazoline Alkaloids: The pyrazino[2,1-b]quinazoline scaffold found in fumiquinazoline alkaloids has been constructed using the Eguchi aza-Wittig protocol.[4][5]
-
Ardeemins: The synthesis of ardeemins, which also feature a quinazoline core, has been approached using this powerful cyclization method.[5]
Conclusion and Future Outlook
This compound is a valuable reagent in the synthetic chemist's toolkit, offering distinct advantages in the construction of complex nitrogen-containing natural products. Its application in the tandem Staudinger/intramolecular aza-Wittig reaction provides an efficient and often high-yielding route to important heterocyclic scaffolds. The enhanced nucleophilicity of the phosphine and the favorable properties of its oxide byproduct make it a strategic choice for streamlining synthetic sequences and improving overall efficiency. As the quest for novel bioactive molecules continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of total synthesis and drug discovery.
References
-
Eguchi, S. (1997). The first total synthesis of (–)-benzomalvin A via intramolecular Aza-Wittig reactions. Chemistry Letters, 26(9), 869-870. [Link]
-
Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. ARKIVOC, 2005(ii), 98-119. [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 2.5 g (775444-2.5G). Retrieved from [Link]
-
Wikipedia. (n.d.). Aza-Wittig reaction. Retrieved from [Link]
-
Ganesan, A. (2000). Total synthesis of the fumiquinazoline alkaloids: solid-phase studies. Journal of Combinatorial Chemistry, 2(2), 186-194. [Link]
-
Chem-Station. (2015). Aza-Wittig Reaction. Retrieved from [Link]
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2576–2599. [Link]
-
Palacios, F., Alonso, C., Aparicio, D., Rubiales, G., & de los Santos, J. M. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Current Organic Chemistry, 13(8), 810-828. [Link]
-
Orru, R. V. A., & de Mol, M. (2018). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 23(12), 3192. [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Eguchi, S., Matsushita, Y., & Yamashita, K. (1992). The aza-Wittig reaction in heterocyclic synthesis. Organic Preparations and Procedures International, 24(2), 209-241. [Link]
-
Raines, R. T. (2003). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 125(38), 11685–11693. [Link]
-
Baxendale, I. R., & Ley, S. V. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Organic & Biomolecular Chemistry, 9(22), 7740-7749. [Link]
-
YouTube. (2021). Why Aza-Wittig Reaction is a Game Changer for Organic Synthesis. Retrieved from [Link]
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- 9. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Coupling with Tris(1-pyrrolidinyl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions employing Tris(1-pyrrolidinyl)phosphine as a ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: What is this compound and why is it used in Suzuki coupling?
A1: this compound is a monodentate, electron-rich phosphine ligand.[1][2] In Suzuki coupling, phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[3] The electron-donating nature of this compound increases the electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle, particularly with less reactive aryl chlorides.[4][5] Its steric bulk also plays a role in promoting the reductive elimination step, which forms the desired carbon-carbon bond.[6]
Q2: My Suzuki coupling reaction using this compound is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best approach to identify the root cause.
-
Reagent Quality and Stability :
-
Aryl Halide Reactivity : The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7] Couplings involving aryl chlorides are often more challenging and necessitate highly active catalyst systems.[8][9]
-
Boronic Acid/Ester Stability : Boronic acids and their esters can degrade, and electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7] Using fresh, high-purity reagents is essential. Consider converting the boronic acid to a more stable form, such as a pinacol ester or an aryltrifluoroborate, to minimize decomposition.[7][9]
-
Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands are sensitive to air and moisture.[7] this compound, like other phosphines, can be oxidized.[7] Ensure that both the catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[7] It is imperative to thoroughly purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst and ligand.
-
Solvent and Base Purity : The use of anhydrous and degassed solvents is crucial, as both oxygen and water can negatively impact the catalytic cycle.[7] The purity of the base is also important.
-
Temperature and Reaction Time : While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[10] Optimization of both temperature and reaction time is often necessary to maximize the yield of the desired product.
-
Q3: I'm observing significant amounts of side products. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Protodeboronation : This is a common side reaction where the boronic acid is converted to an arene.[7] It is often promoted by water and certain bases.
-
Mitigation Strategies :
-
Choice of Base : The selection of the base is critical. Weaker bases or the use of anhydrous conditions can sometimes reduce the rate of protodeboronation.[7]
-
Stable Boron Reagents : As mentioned earlier, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can be highly effective.[7][9] These reagents often release the active boronic acid species slowly, keeping its concentration low and minimizing side reactions.[11][12]
-
-
-
Homocoupling : This involves the coupling of two boronic acid molecules or two aryl halide molecules.
-
Mitigation Strategies :
-
Efficient oxidative addition and transmetalation can help suppress homocoupling. This can often be achieved by carefully controlling the stoichiometry, sometimes by using a slight excess of the aryl halide.[10]
-
-
-
Dehalogenation : This is the reduction of the aryl halide to the corresponding arene.[13]
-
Mitigation Strategies : This side reaction can be influenced by the solvent and base used. Screening different reaction conditions can help to identify a system that minimizes dehalogenation.
-
-
β-Hydride Elimination : This is a potential side reaction when using alkylboronic acids or alkyl halides that have β-hydrogens.[9][13] It leads to the formation of an alkene.
Q4: How do the electronic and steric properties of this compound influence the reaction?
A4: The efficacy of a phosphine ligand is a direct result of its electronic and steric characteristics.[3]
-
Electronic Effects : this compound is an electron-donating ligand. This property increases the electron density on the palladium atom, which in turn promotes the oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle.[4][6]
-
Steric Effects : The bulky nature of the pyrrolidinyl groups creates a sterically hindered environment around the palladium center. This steric bulk facilitates the final reductive elimination step, where the two organic fragments are coupled to form the product, and regenerates the active Pd(0) catalyst.[6] This steric hindrance can also help to suppress unwanted side reactions like β-hydride elimination.[6]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Procedure for a Suzuki Coupling Reaction Using this compound
This is a general guideline and may require optimization for specific substrates.[3]
-
Reaction Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Ligand Addition : Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of toluene or dioxane). Then, add the this compound ligand (0.04 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique, such as TLC, GC, or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Data Presentation
Table 1: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or ligand | Use fresh, high-purity catalyst and ligand stored under inert atmosphere.[7] |
| Poor quality aryl halide or boronic acid | Use fresh, high-purity starting materials.[7] | |
| Insufficiently inert atmosphere | Ensure proper degassing of solvent and purging of the reaction vessel.[7] | |
| Significant Protodeboronation | Presence of water; inappropriate base | Use anhydrous solvent and a carefully selected base. Consider using a more stable boronic ester.[7] |
| Homocoupling Products Observed | Suboptimal reaction kinetics | Adjust stoichiometry; consider a slight excess of the aryl halide.[10] |
| Dehalogenation of Aryl Halide | Inappropriate solvent or base | Screen alternative solvents and bases. |
| β-Hydride Elimination | Substrate contains β-hydrogens | Use a bulky ligand like this compound; optimize reaction conditions to favor reductive elimination.[6] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
National Institutes of Health. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
Sources
- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 5666-12-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis
Welcome to the Technical Support Center for Oligonucleotide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low coupling efficiency, a critical parameter that dictates the yield and purity of synthetic oligonucleotides. Here, we move beyond simple checklists to provide in-depth, field-proven insights into the causality of common synthesis failures, ensuring a robust and self-validating experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it the most critical parameter in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences, most notably n-1 impurities (sequences missing one nucleotide).[1][2][3] The impact of coupling efficiency on the final yield of the desired full-length oligonucleotide is exponential. A seemingly minor drop in average coupling efficiency leads to a dramatic reduction in the final yield, particularly for longer oligonucleotides.[4][5]
Q2: How significantly does a small drop in coupling efficiency affect the final yield of my oligonucleotide?
A2: The cumulative effect of coupling efficiency on the final yield is substantial. The theoretical yield of a full-length oligonucleotide can be estimated using the formula:
Yield = (Average Coupling Efficiency)^ (Number of Couplings - 1)
As illustrated in the table below, even a 1% drop in efficiency can cut the yield of a long oligonucleotide by more than half.
| Average Coupling Efficiency | Theoretical Yield of a 20mer | Theoretical Yield of a 50mer | Theoretical Yield of a 100mer |
| 99.5% | ~90.5% | ~77.9% | ~60.6% |
| 99.0% | ~82.6% | ~61.0% | ~36.6% |
| 98.5% | ~75.4% | ~47.5% | ~21.8% |
| 98.0% | ~68.7% | ~36.4% | ~13.3% |
This table demonstrates the exponential decrease in theoretical full-length product yield with decreasing coupling efficiency.
Q3: What are the primary causes of low coupling efficiency?
A3: The most frequent culprits for low coupling efficiency can be broadly categorized into three areas:
-
Reagent Quality: The chemical integrity of your phosphoramidites, activator, and solvents is paramount. Degradation due to moisture, oxidation, or age is a common cause of failure.[4][5]
-
Synthesizer Performance: The hardware of your DNA synthesizer, including the fluidics system, valves, and reagent delivery calibration, must be functioning optimally to ensure accurate and timely delivery of reagents.[5]
-
Suboptimal Protocols: The parameters of your synthesis protocol, such as coupling times and reagent concentrations, need to be appropriate for the specific sequence, scale, and any modifications being incorporated.[5]
Q4: How can I monitor coupling efficiency in real-time during a synthesis run?
A4: The most common method for real-time monitoring is trityl monitoring.[5] The dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl of the phosphoramidite is cleaved at the beginning of each cycle, releasing a vibrant orange-colored trityl cation.[6] The absorbance of this cation is measured by an in-line UV-Vis spectrophotometer. Consistent, high absorbance readings from cycle to cycle indicate high coupling efficiency, while a significant drop in absorbance signals a failure in the preceding coupling step.[5]
Systematic Troubleshooting Guide
When faced with low coupling efficiency, a systematic, logic-based approach is essential for rapid and effective problem resolution. The following guide provides a step-by-step workflow, starting from the most likely and easily addressable issues.
Initial Assessment: Analyzing the Evidence
Before diving into extensive troubleshooting, gather all available data from your synthesis run. This includes:
-
Trityl Monitoring Data: A sudden drop in the trityl signal points to a specific phosphoramidite or a mechanical failure at that cycle. A gradual decline suggests a systemic issue, such as degrading reagents or a leak in the system.
-
HPLC Analysis of the Crude Product: This provides a post-synthesis confirmation of the problem. A high proportion of shortmer peaks (n-1, n-2, etc.) relative to the full-length product is a clear indicator of poor coupling efficiency.[7]
Level 1: Reagent and Protocol Verification
These checks address the most common and easily rectified issues.
1. Moisture Contamination: The Primary Suspect
Phosphoramidite chemistry is extremely sensitive to moisture. Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, leading to failed couplings.[4]
-
Anhydrous Acetonitrile (ACN): Ensure that the ACN used for phosphoramidite dissolution and washing is of high quality and anhydrous (ideally <30 ppm water).[7] If you suspect moisture contamination, use a fresh, sealed bottle of synthesis-grade ACN or prepare anhydrous ACN in-house.
-
Phosphoramidites and Activator: These reagents are hygroscopic. Ensure they have been stored under an inert atmosphere (argon or nitrogen) and are tightly sealed when not in use. Allow vials to warm to room temperature before opening to prevent condensation.[1]
2. Reagent Quality and Age
-
Phosphoramidites: Phosphoramidites have a finite shelf life and can degrade over time, even under ideal storage conditions. Guanosine (dG) phosphoramidites are particularly susceptible to degradation. If you suspect a specific phosphoramidite is the issue (based on trityl data showing a drop at every 'G' addition, for example), replace it with a fresh vial.
-
Activator: The activator solution is crucial for the protonation of the phosphoramidite, making it reactive.[][] An old or improperly prepared activator solution will result in poor activation and, consequently, low coupling efficiency. Prepare fresh activator solution if there is any doubt about its integrity.
3. Synthesis Protocol Parameters
-
Coupling Time: Standard DNA phosphoramidites typically require a coupling time of around 30-45 seconds. However, modified bases or RNA phosphoramidites, which are sterically hindered, may require significantly longer coupling times (e.g., 5-15 minutes).[1][5] Ensure your protocol is optimized for the specific type of oligonucleotide you are synthesizing.
-
Reagent Concentrations: Verify that the concentrations of your phosphoramidite and activator solutions are correct for your synthesis scale and instrument recommendations.
Level 2: Instrument and Hardware Diagnostics
If the issue persists after verifying reagents and protocols, the problem may lie with the synthesizer hardware.
1. Fluidics System Integrity
-
Leaks: Carefully inspect all reagent lines, fittings, and valves for any signs of leaks. A leak in a reagent or gas line can introduce moisture and air into the system, degrading reagents and reducing coupling efficiency.
-
Blockages: A partial or complete blockage in a reagent line can prevent the correct volume of phosphoramidite or activator from reaching the synthesis column. This is a likely culprit if you see a sudden drop in coupling efficiency for a specific base.
2. Reagent Delivery Calibration
Ensure that the synthesizer is delivering the correct volume of each reagent. Inaccurate delivery volumes, especially for the phosphoramidite and activator, will lead to incorrect stoichiometry in the coupling reaction, resulting in lower efficiency. Recalibrate the reagent delivery system according to the manufacturer's instructions.
3. Solid Support Considerations
For the synthesis of long oligonucleotides (>75 bases), the choice of solid support is critical.[10] As the oligonucleotide chain grows, it can begin to block the pores of the support, hindering the diffusion of reagents to the reactive sites.[11]
-
Pore Size: For longer oligos, a solid support with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended to prevent steric hindrance.[11][12]
-
Loading Capacity: Overloading the solid support can lead to steric hindrance between growing oligonucleotide chains, which also reduces coupling efficiency.[11]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Stepwise Coupling Efficiency
Objective: To quantitatively monitor the efficiency of each coupling step during synthesis.[5]
Methodology:
-
Synthesizer Setup: Ensure your automated DNA synthesizer is equipped with an in-line UV-Vis detector positioned in the fluid path immediately after the synthesis column.
-
Data Collection: During the detritylation step of each cycle, the acidic deblocking solution cleaves the DMT group. The eluent, containing the orange trityl cation, passes through the detector.
-
Absorbance Measurement: The software records the absorbance of the trityl cation at its maximum wavelength (typically around 495 nm).
-
Calculation of Stepwise Efficiency: The coupling efficiency of a given step (n) is calculated by comparing its trityl absorbance to that of the previous step (n-1): Stepwise Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) * 100
Data Interpretation: A consistent absorbance value across all cycles indicates a uniformly high coupling efficiency. A sudden drop in absorbance at a specific cycle points to a problem with the phosphoramidite added in the preceding cycle or a mechanical issue at that step. A gradual decrease in absorbance throughout the synthesis suggests a systemic problem, such as reagent degradation or a leak.
Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides
Objective: To assess the purity of the crude oligonucleotide product and quantify the full-length product versus failure sequences (n-1, n-2, etc.).[7]
Methodology:
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and perform the deprotection step according to your standard protocol.
-
Evaporate the cleavage/deprotection solution to dryness.
-
Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[7]
-
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Equilibrate the column with a low percentage of Buffer B.
-
Inject the dissolved crude oligonucleotide sample.
-
Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.
-
Monitor the elution profile using a UV detector at 260 nm.[7]
-
Data Interpretation:
The full-length oligonucleotide is typically the most hydrophobic species and will therefore be the last major peak to elute.[7] Shorter, truncated sequences (failure sequences) are less hydrophobic and will elute earlier. The relative peak areas can be used to estimate the purity of the crude product. A chromatogram with a small full-length product peak and large, early-eluting peaks is indicative of significant coupling efficiency problems during the synthesis.
References
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
Solving the challenge of long oligonucleotide synthesis. (2021, November 11). LubioScience. Retrieved from [Link]
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). Nucleic Acids Research. Retrieved from [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved from [Link]
-
Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides. (2024, December 18). Retrieved from [Link]
-
Error Correction in Gene Synthesis Technology. (n.d.). PMC - NIH. Retrieved from [Link]
-
How do you measure coupling efficiency?. (n.d.). metabion. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. metabion.com [metabion.com]
- 7. benchchem.com [benchchem.com]
- 10. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 11. benchchem.com [benchchem.com]
- 12. atdbio.com [atdbio.com]
Technical Support Center: Managing the Formation of Tris(1-pyrrolidinyl)phosphine oxide (TPPO)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Tris(1-pyrrolidinyl)phosphine oxide (TPPO). This resource is designed to provide in-depth guidance and troubleshooting for the synthesis and management of TPPO. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of your experiments successfully.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound oxide (TPPO) and what are its primary applications?
A1: this compound oxide, also known as tris(pyrrolidino)phosphine oxide, is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings. TPPO is primarily utilized in organic synthesis as a ligand in catalysis and as a reagent. Its ability to coordinate with metal ions makes it valuable for enhancing their reactivity in various chemical transformations.[2]
Q2: What is the most common synthetic route to prepare TPPO?
A2: The most prevalent method for synthesizing TPPO is through the reaction of phosphorus oxychloride (POCl₃) with pyrrolidine.[3] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Subsequent oxidation, if starting from a phosphine, yields the desired phosphine oxide.
Q3: My TPPO synthesis is resulting in a low yield. What are the likely causes?
A3: Low yields in TPPO synthesis can stem from several factors. The most common issues include:
-
Incomplete reaction: This can be due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reactants.
-
Side reactions: The presence of moisture can lead to the hydrolysis of phosphorus oxychloride, a key starting material.[4][5]
-
Product loss during workup: TPPO has some solubility in aqueous solutions, which can lead to losses during extraction and washing steps.
Q4: I am observing an unexpected side product in my reaction mixture. What could it be?
A4: An common impurity is the hydrochloride salt of pyrrolidine, formed from the reaction between pyrrolidine and the HCl generated during the synthesis. Additionally, partially substituted products, where not all three chlorine atoms on the phosphorus oxychloride have been replaced by pyrrolidine, can also be present.
Q5: How can I effectively purify TPPO?
A5: Purification of TPPO can be challenging due to its polarity.[6] Recrystallization is a common and effective method. If chromatographic purification is necessary, careful selection of the stationary and mobile phases is crucial to achieve good separation from polar impurities. Another strategy involves the precipitation of TPPO by forming a complex with certain metal salts, such as zinc chloride, which can then be filtered off.[7][8][9]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of TPPO.
Problem 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture remains clear with no precipitate formation (if applicable to the chosen solvent). | Reagent Inactivity: One or more of your starting materials may be degraded. | Ensure the purity and reactivity of your phosphorus oxychloride and pyrrolidine. Use freshly distilled or newly opened reagents. |
| TLC or other analysis shows only starting materials. | Incorrect Reaction Temperature: The reaction may be too cold, slowing down the reaction rate significantly. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or another appropriate analytical method. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend the reaction time and continue to monitor its progress. |
Problem 2: Presence of Significant Impurities
| Symptom | Potential Cause | Recommended Solution |
| A white, insoluble solid is present in the crude product. | Formation of Pyrrolidine Hydrochloride: Excess pyrrolidine reacting with the HCl byproduct. | During the workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate) to remove the salt. |
| Multiple spots are observed on TLC close to the product spot. | Partially Substituted Byproducts: Incomplete reaction leading to mono- and di-substituted phosphine oxides. | Ensure the correct stoichiometry of pyrrolidine to phosphorus oxychloride is used. A slight excess of pyrrolidine can help drive the reaction to completion. |
| The final product is an oil or fails to crystallize. | Presence of Moisture: Hydrolysis of phosphorus oxychloride can lead to the formation of phosphoric acid and other polar impurities.[10][11][12] | Conduct the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulties in Product Isolation and Purification
| Symptom | Potential Cause | Recommended Solution |
| Product is lost during aqueous workup. | Product Solubility: TPPO has some solubility in water. | Minimize the volume of water used for washing. Perform multiple extractions with a suitable organic solvent. |
| Co-elution of product and impurities during column chromatography. | Inappropriate Stationary/Mobile Phase: The chosen chromatographic conditions may not be optimal for separation. | Experiment with different solvent systems of varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The product remains contaminated even after purification. | Formation of a Stable Adduct: TPPO can form stable complexes with certain solvents or impurities. | Try a different purification method, such as precipitation with zinc chloride.[7][8][9] |
III. Experimental Protocol: Synthesis of this compound oxide
This protocol details a standard laboratory procedure for the synthesis of TPPO.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Pyrrolidine
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pyrrolidine (3.1 equivalents) and triethylamine (3.1 equivalents) in anhydrous dichloromethane.
-
Addition of Phosphorus Oxychloride: Cool the solution to 0 °C in an ice bath. Add a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
IV. Visualizing the Process
Reaction Pathway
Sources
- 1. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Buy Tri(pyrrolidin-1-yl)phosphine oxide | 6415-07-2 [smolecule.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 12. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
effect of air and moisture on Tris(1-pyrrolidinyl)phosphine stability
A Guide to Stability, Handling, and Troubleshooting
Welcome to the Technical Support Center for Tris(1--pyrrolidinyl)phosphine (CAS 5666-12-6). As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth information to ensure the successful use of this versatile but sensitive reagent. This resource addresses common challenges related to its stability, particularly concerning exposure to air and moisture, and offers expert-level troubleshooting and handling protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low. Could the Tris(1-pyrrolidinyl)phosphine be the issue?
A: Absolutely. Low or inconsistent yields are the most common symptom of reagent degradation. This compound is an electron-rich triaminophosphine, making the phosphorus(III) center highly susceptible to oxidation by atmospheric oxygen.[1][2] The lone pair of electrons on the phosphorus atom, which is essential for its role as a ligand or nucleophile, readily reacts with oxygen to form the corresponding phosphine oxide, Tris(pyrrolidino)phosphine oxide.[1] This oxidized species is catalytically inactive and will not perform in the desired reaction, leading to diminished yields or complete reaction failure.[2]
Furthermore, the P-N bonds are sensitive to hydrolysis. Any moisture present in your reaction solvent or on the glassware can react with the phosphine, also leading to the formation of the phosphine oxide and pyrrolidine. It is crucial to handle this reagent under strictly anhydrous and anaerobic conditions.[3][4]
Q2: How can I visually or analytically determine if my this compound has degraded?
A: While the fresh reagent is a colorless to light yellow liquid, visual inspection is often not sufficient to detect degradation.[5] The primary degradation product, Tris(pyrrolidino)phosphine oxide, is also a clear liquid.[6]
The most reliable method for assessing the purity of your phosphine is ³¹P NMR spectroscopy .
-
This compound (P(III)) will show a characteristic signal.
-
Tris(pyrrolidino)phosphine oxide (P(V)) will appear as a separate, distinct peak at a different chemical shift.
By integrating the signals, you can quantify the extent of oxidation. For critical applications, it is best practice to run a quick ³¹P NMR before use if there is any doubt about the reagent's integrity.[7]
Q3: What are the best practices for storing this compound?
A: Proper storage is critical to maintaining the reagent's integrity. The key is to minimize its exposure to both air and moisture.[8]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the electron-rich phosphorus center.[2] |
| Temperature | Store in a refrigerator at 2-8°C.[9] | Reduces the rate of potential decomposition pathways. |
| Container | Use a bottle with a secure, air-tight seal, such as a Sure/Seal™ bottle.[3] | Provides a robust barrier against atmospheric contamination. |
| Location | Store in a cool, dark, and dry place.[10] | Protects against light- or temperature-induced degradation. |
If you do not have access to a glovebox for storage, ensure the bottle is tightly sealed and consider wrapping the cap junction with Parafilm® after each use to provide an extra barrier.[7]
Q4: What is the fundamental chemistry behind the degradation in air?
A: The degradation of this compound in the presence of air and moisture involves two primary chemical reactions:
-
Oxidation: The phosphorus(III) center is nucleophilic and readily attacked by electrophilic molecular oxygen (O₂). This is an irreversible process that forms a stable phosphorus(V) oxide, commonly known as a phosphine oxide.[1]
-
Hydrolysis: The phosphorus-nitrogen (P-N) bonds are susceptible to cleavage by water. This reaction is catalyzed by acid and results in the formation of the phosphine oxide and free pyrrolidine.
These degradation pathways are why using degassed solvents and oven-dried glassware is non-negotiable for reactions involving this phosphine.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent reaction times or stalling. | Partial degradation of the phosphine. | The concentration of active P(III) species is lower than calculated, slowing the reaction. Verify the purity of the phosphine using ³¹P NMR. If degraded, use a fresh bottle. For future reactions, ensure all handling is performed under a robust inert atmosphere.[2] |
| Formation of palladium black in a cross-coupling reaction. | Insufficient active ligand to stabilize the Pd(0) catalyst. | Oxidized phosphine (phosphine oxide) does not coordinate effectively with the metal center, leading to catalyst aggregation and precipitation as palladium black.[2] Use a fresh, verified batch of phosphine and ensure your solvent is thoroughly deoxygenated. |
| Appearance of unexpected byproducts. | Side reactions from degradation products. | The pyrrolidine formed during hydrolysis is a secondary amine and can act as a nucleophile in your reaction, leading to unwanted byproducts. Ensure strictly anhydrous conditions by using oven-dried glassware and freshly distilled/degassed solvents. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using Schlenk Technique
This protocol minimizes exposure to air and moisture during reagent transfer.[11]
Materials:
-
This compound in a Sure/Seal™ bottle.
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum.
-
Dry, gas-tight syringe with a long needle.
-
Schlenk line with a supply of dry, inert gas (Argon or Nitrogen).
Procedure:
-
Prepare Glassware: Ensure your Schlenk flask and syringe are oven-dried (>125°C overnight) and cooled under a stream of inert gas.[3]
-
Inert the System: Connect the Schlenk flask to the Schlenk line. Perform at least three vacuum/backfill cycles to ensure a completely inert atmosphere within the flask. Leave the flask under a slight positive pressure of inert gas (indicated by the bubbler).
-
Prepare for Transfer: Puncture the septum on the Schlenk flask with a needle connected to the gas outlet of the bubbler to act as a vent.
-
Draw the Reagent: Puncture the Sure/Seal™ septum of the reagent bottle with the dry syringe needle. Gently draw back the plunger to pull inert gas from the headspace into the syringe. Invert the bottle and carefully draw the desired volume of the liquid phosphine into the syringe.
-
Remove Bubbles: With the syringe tip still in the inert headspace of the reagent bottle, carefully expel any gas bubbles from the syringe.
-
Transfer to Flask: Remove the syringe from the reagent bottle and immediately puncture the septum of the prepared Schlenk flask. Inject the phosphine into the flask.
-
Seal and Store: Remove the syringe. To store the reagent bottle, purge the headspace with fresh inert gas before sealing the cap and wrapping with Parafilm®.
References
- BenchChem. (n.d.). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
- BenchChem. (n.d.). A Comparative Guide to the Air Stability of Phosphine Ligands.
- Pharmaffiliates. (n.d.). This compound. CAS No: 5666-12-6.
- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
- Guidechem. (n.d.). Tris(pyrrolidinophosphine) oxide. CAS No: 6415-07-2.
- Sigma-Aldrich. (n.d.). This compound. Product Number: 97.
- Reddit. (2015). how to deal with an air sensitive solid? r/chemistry.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Benchchem. (n.d.). This compound. CAS No: 5666-12-6.
- ChemicalBook. (2025). Safety Data Sheet - this compound 97.
- Fisher Scientific. (2010). Safety Data Sheet - Tris(trimethylsilyl)phosphine.
- ChemicalBook. (2025). Tris(pyrrolidinophosphine) oxide. CAS No: 6415-07-2.
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- 8. fishersci.com [fishersci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification Methods for Tris(1-pyrrolidinyl)phosphine Post-Reaction
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for organophosphorus chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for Tris(1-pyrrolidinyl)phosphine (CAS 5666-12-6), a versatile but sensitive monodentate P-donor ligand.[1][2] The following information is curated from field-proven experience and authoritative sources to ensure the integrity and reproducibility of your experimental outcomes.
Critical Handling Notice: Extreme Air and Moisture Sensitivity
Before proceeding, it is imperative to understand that this compound is highly susceptible to oxidation and hydrolysis.[3] All manipulations, including transfers, filtration, and purification, must be performed under a strictly inert atmosphere (dry nitrogen or argon) using standard air-free techniques, such as a Schlenk line or a glovebox.[4][5] All glassware must be oven or flame-dried immediately before use, and all solvents must be rigorously dried and degassed.[6][7] Failure to adhere to these principles will inevitably lead to the formation of impurities, primarily the corresponding phosphine oxide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound during post-reaction workup.
Q1: What are the primary impurities I should expect after my reaction? The most prevalent impurity is This compound oxide (TPO) (CAS 6415-07-2), formed by the reaction of your phosphine with trace oxygen.[8] Another common set of impurities includes pyrrolidinium salts (e.g., pyrrolidinium hydrochloride), which are byproducts from the initial synthesis, typically from the reaction of phosphorus trichloride (PCl₃) and pyrrolidine.[9] Residual starting materials or solvents may also be present.
Q2: How can I definitively identify the presence of this compound oxide (TPO)? The most effective method is ³¹P NMR spectroscopy . Phosphorus(III) compounds like the target phosphine have a distinct chemical shift from their oxidized Phosphorus(V) analogues. While the exact chemical shift can be solvent-dependent, you will observe a signal for the phosphine and a separate, typically downfield, signal for the phosphine oxide. ¹H NMR can also be useful, as the protons adjacent to the nitrogen atoms will show a shift upon oxidation of the phosphorus center.
Q3: My crude reaction mixture is a slurry containing white solids, but the desired product is a liquid. What are these solids? The solids are almost certainly salt byproducts, such as pyrrolidinium hydrochloride. These salts have low solubility in non-polar organic solvents used for the reaction and workup (e.g., hexane, toluene). They must be removed before further purification of the liquid product. This is typically achieved by filtration under an inert atmosphere.
Q4: I successfully purified my this compound, but it turned viscous and cloudy after a few days in storage. What happened? This is a classic sign of slow oxidation to TPO or hydrolysis upon exposure to air and moisture.[3] This underscores the necessity for vigilant, long-term storage under a robust inert atmosphere in a well-sealed vessel, preferably in a freezer at temperatures between 2-8°C.[10][11]
Section 2: Troubleshooting Purification Challenges
This guide provides solutions to specific issues you may encounter during the purification process.
Problem: My ³¹P NMR spectrum shows two major signals, indicating significant oxidation.
-
Likely Cause: This confirms the presence of a substantial amount of this compound oxide (TPO) alongside your desired product. This may have occurred during the reaction or, more commonly, during a workup procedure that was not sufficiently anaerobic.
-
Strategic Solution: You have two primary, reliable pathways to resolve this contamination. The best choice depends on the scale of your reaction and the available equipment. The flowchart below outlines the decision-making process.
Caption: Decision flowchart for selecting a purification method.
-
Path A: High-Vacuum Distillation: This is the most direct method. This compound is a liquid with a reported boiling point of 104 °C at 0.1 mmHg, while its oxide has a higher boiling point of 140-142 °C at 0.1 mmHg.[12][13] This difference allows for separation by fractional distillation under high vacuum. (See Protocol 1)
-
Path B: The Oxidize-Purify-Reduce Strategy: This robust, albeit longer, method is excellent for cases of severe oxidation or when distillation is not feasible. The strategy involves intentionally oxidizing the entire crude mixture to the air-stable TPO, purifying the stable oxide by standard techniques (chromatography or recrystallization), and then reducing the pure oxide back to the phosphine.[8] (See Protocol 2)
Problem: The crude product is a thick, unmanageable slurry due to precipitated salts.
-
Likely Cause: An excessive amount of salt byproduct (e.g., pyrrolidinium hydrochloride) is present.
-
Solution: Before attempting distillation or other purification methods, the salts must be removed.
-
Under a positive pressure of inert gas, dilute the slurry with a generous amount of a dry, degassed, non-polar solvent like hexane or toluene to reduce viscosity.
-
Perform a filtration using an air-free setup. A Schlenk filter funnel or a cannula tipped with filter paper or glass wool are effective techniques.[7]
-
Wash the collected salt cake with more of the degassed solvent to recover any trapped product.
-
The combined filtrate, now a clear solution, contains your crude product and can be carried forward to the next purification step (e.g., solvent removal followed by distillation).
-
Section 3: Detailed Purification Protocols
Protocol 1: High-Vacuum Distillation
This protocol describes the purification of this compound from higher-boiling impurities like TPO.
Caption: Experimental workflow for high-vacuum distillation.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. All glassware must be meticulously cleaned and oven-dried (~120°C overnight). Assemble the apparatus hot and immediately connect it to a Schlenk line.
-
Inerting the System: Evacuate the entire apparatus and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[5]
-
Transfer of Crude Material: Transfer the filtered, salt-free crude material into the distilling flask via a cannula under a positive pressure of inert gas. Add a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly open the system to a high-vacuum pump protected by a cold trap (liquid nitrogen). The pressure should ideally be below 0.1 mmHg.
-
Distillation: Once a stable vacuum is achieved, slowly heat the distilling flask in an oil bath. The product, this compound, should begin to distill at approximately 104 °C (at 0.1 mmHg). The higher-boiling TPO and other non-volatile impurities will remain in the distilling flask.
-
Completion and Storage: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before backfilling the system with inert gas. The purified liquid can then be transferred to a suitable, pre-dried storage flask under inert atmosphere.
Protocol 2: The Oxidize-Purify-Reduce Strategy
This three-stage method is highly effective for obtaining product of exceptional purity.
Step A: Controlled Oxidation to TPO
-
Dissolve the entire crude mixture in a suitable solvent like dichloromethane or toluene.
-
While stirring vigorously in a flask open to the air, add a dilute solution of hydrogen peroxide (e.g., 10% aq. H₂O₂) dropwise, or simply bubble a stream of clean, dry air through the solution.[14]
-
Monitor the reaction by TLC or ³¹P NMR until the starting phosphine signal is completely gone, leaving only the signal for the TPO.
-
Perform a standard aqueous workup to remove any excess oxidant and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid or oil is the air-stable TPO.
Step B: Purification of TPO
-
Recrystallization: TPO is often a solid or high-boiling liquid that can be induced to crystallize.[12][15] Experiment with solvent systems such as diethyl ether/hexane or ethyl acetate/hexane to find suitable recrystallization conditions.
-
Silica Gel Chromatography: Unlike the parent phosphine, TPO is generally stable on silica gel. It can be purified using standard column chromatography.[14][16] A typical eluent system would be a gradient of ethyl acetate in hexane.
Step C: Reduction of Pure TPO to the Phosphine
-
Setup: In a flame-dried, two-neck flask equipped with a condenser and addition funnel under an inert atmosphere, dissolve the purified TPO in dry, degassed toluene.
-
Reduction: Cool the solution in an ice bath. Via the addition funnel, add a solution of a reducing agent, such as trichlorosilane (HSiCl₃) or another suitable silane, in toluene dropwise. This reaction is often exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux as needed, monitoring by ³¹P NMR for the disappearance of the TPO signal and the appearance of the phosphine signal.
-
Workup: After cooling, the reaction is carefully quenched and worked up to remove siloxane byproducts. The resulting crude phosphine can then be subjected to a final purification by high-vacuum distillation as described in Protocol 1 to remove any non-volatile impurities.
Section 4: Purity Assessment and Data
Confirming the identity and purity of your final product is essential. The following table summarizes key characterization data.
| Compound | CAS Number | Physical Form | Boiling Point (at 0.1 mmHg) | Key Spectroscopic Data |
| This compound | 5666-12-6 | Liquid | ~104 °C | ³¹P NMR: Expect a single peak characteristic of a P(III) aminophosphine. |
| This compound oxide | 6415-07-2 | Solid or Liquid[12][13][15] | ~140-142 °C[12][13] | ³¹P NMR: Expect a single peak, shifted downfield relative to the phosphine. |
References
- ChemicalBook. TRIS(1-PYRROLIDINYL)
- Benchchem. This compound | 5666-12-6. (Accessed January 2, 2026).
-
PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866. [Link] (Accessed January 2, 2026).
- Google Patents. DE102006011867A1 - Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands. (Accessed January 2, 2026).
- Neilson Lab. The manipulation of air-sensitive compounds. (Accessed January 2, 2026).
- Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. (Accessed January 2, 2026).
- U.S. Environmental Protection Agency. Method 614.
-
Deelman, B. J. et al. "Preparation of phosphines through C–P bond formation." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 2146-85. [Link] (Accessed January 2, 2026).
-
Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS. [Link] (Accessed January 2, 2026).
- Priebe, S. R. "Determination of Organophosphorus Compounds by HPLC with Post-Column P". Iowa State University Retrospective Theses and Dissertations, 1983. (Accessed January 2, 2026).
- Kanazawa, J., Kawahara, T., & Sato, R. "Gas-Liquid Chromatography of Organophosphorus Pesticides." Agricultural and Biological Chemistry, vol. 28, no. 8, 1964, pp. 513-518. (Accessed January 2, 2026).
-
Pharmaffiliates. CAS No : 5666-12-6 | Product Name : this compound. [Link] (Accessed January 2, 2026).
- Molecular Inorganic Chemistry, University of Amsterdam. Working with air and moisture sensitive compounds. (2008). (Accessed January 2, 2026).
- New Jersey Department of Health. 1-AZIRIDINYL PHOSPHINE OXIDE (TRIS) HAZARD SUMMARY. (Accessed January 2, 2026).
- BenchChem. Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands. (2025). (Accessed January 2, 2026).
-
Chemdad. Tris(pyrrolidinophosphine) oxide. [Link] (Accessed January 2, 2026).
-
Alkali Scientific. This compound, 1 X 2.5 g (775444-2.5G). [Link] (Accessed January 2, 2026).
- Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. (Accessed January 2, 2026).
- BenchChem. Application Notes and Protocols for Reactions with Air-Sensitive Phosphines. (2025). (Accessed January 2, 2026).
-
SLS. This compound, | 775444-500MG | SIGMA-ALDRICH. [Link] (Accessed January 2, 2026).
-
Wikipedia. Air-free technique. [Link] (Accessed January 2, 2026).
- University of California, Los Angeles. How to Remove Sticky Reagents during Workup. (Accessed January 2, 2026).
Sources
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- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 5666-12-6 | Benchchem [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chemscene.com [chemscene.com]
- 12. Tris(pyrrolidinophosphine) oxide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 15. Page loading... [wap.guidechem.com]
- 16. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Analysis of Tris(1-pyrrolidinyl)phosphine by ³¹P NMR
Welcome to the technical support center for the analysis of Tris(1-pyrrolidinyl)phosphine using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile phosphine ligand and require a comprehensive resource for identifying common impurities and troubleshooting experimental challenges.
Introduction: The Importance of Purity in Synthesis and Catalysis
This compound is a widely used monodentate P-donor ligand in various chemical transformations, including as a phosphitylating reagent in oligonucleotide synthesis. Its efficacy is highly dependent on its purity. Common impurities, arising from oxidation and hydrolysis, can significantly impact reaction outcomes by altering the ligand's electronic and steric properties or by introducing undesired reactivity. ³¹P NMR spectroscopy is an invaluable tool for the routine analysis of this compound due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus atom, which provides sharp, easily interpretable signals.[1]
This guide provides a detailed framework for identifying the parent compound and its common impurities by their characteristic ³¹P NMR chemical shifts. It also offers practical troubleshooting advice to overcome common experimental hurdles, ensuring the acquisition of high-quality, reliable data.
Identifying this compound and Its Common Impurities
The ³¹P NMR spectrum of a sample of this compound should ideally exhibit a single sharp peak. However, due to its sensitivity to air and moisture, the presence of additional signals is not uncommon. The primary impurities are the corresponding phosphine oxide and products of hydrolysis.
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | P(N(CH₂)₄)₃ | ~105-115 |
| This compound oxide | O=P(N(CH₂)₄)₃ | ~25-35 |
| Phosphorous acid bis(pyrrolidide) | HP(O)(N(CH₂)₄)₂ | ~5-15 (doublet due to ¹JP-H) |
| Phosphoric acid | H₃PO₄ | 0 (Reference) |
Note: Chemical shifts are referenced to external 85% H₃PO₄. The exact chemical shift values can be influenced by the solvent, concentration, and temperature. The values provided are typical ranges.
Causality of Impurity Formation:
-
Oxidation: this compound, like most phosphines, is susceptible to oxidation by atmospheric oxygen. This reaction converts the trivalent phosphorus(III) center to a pentavalent phosphorus(V) center, forming this compound oxide. This is the most common impurity observed. The significant downfield shift of the phosphine oxide compared to the phosphine is a characteristic feature.[2]
-
Hydrolysis: The P-N bonds in aminophosphines are susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or even trace amounts of water over time.[3] The hydrolysis of one P-N bond would lead to the formation of phosphorous acid bis(pyrrolidide). Further hydrolysis can lead to other species and ultimately phosphoric acid. The signal for phosphorous acid bis(pyrrolidide) is expected to be a doublet due to the coupling of the phosphorus nucleus with the directly attached proton (¹JP-H).
Troubleshooting Guide: A Proactive Approach to Quality Data
This section addresses common issues encountered during the ³¹P NMR analysis of this compound.
Issue 1: Multiple Unexpected Peaks in the Spectrum
-
Probable Cause: Sample degradation due to exposure to air or moisture. The presence of peaks in the phosphine oxide and hydrolysis product regions is a strong indicator.
-
Solution:
-
Strict Anaerobic Handling: this compound is an air-sensitive compound. All sample manipulations, including transfer and solvent addition, should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[4][5]
-
Use of Dry Solvents: Employ freshly dried and degassed deuterated solvents for NMR sample preparation. Commercially available anhydrous solvents are recommended.
-
Proper Storage: Store this compound under an inert atmosphere and at the recommended temperature to minimize degradation over time.
-
Issue 2: Broad or Distorted Peaks
-
Probable Cause 1: Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of poor peak shape.
-
Solution: Carefully shim the magnetic field using the lock signal of the deuterated solvent. Automated shimming routines are often sufficient, but manual adjustment of the Z1 and Z2 shims can significantly improve resolution.
-
-
Probable Cause 2: Sample Viscosity or Concentration: Highly concentrated or viscous samples can lead to broadened signals due to restricted molecular tumbling.
-
Solution: Dilute the sample to an appropriate concentration (typically 5-20 mg in 0.5-0.7 mL of solvent).[6]
-
-
Probable Cause 3: Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.
-
Solution: If paramagnetic contamination is suspected, filtering the sample through a small plug of Celite or silica gel can sometimes help. Ensure all glassware is scrupulously clean.
-
Issue 3: No Signal or Very Weak Signal
-
Probable Cause 1: Low Sample Concentration: The amount of sample may be insufficient for detection.
-
Solution: Increase the sample concentration or the number of scans acquired.
-
-
Probable Cause 2: Incorrect Spectrometer Parameters: The acquisition parameters may not be optimized for ³¹P NMR.
-
Solution:
-
Check Pulse Width: Ensure the correct pulse width for a 90° pulse is being used for ³¹P on the specific probe.
-
Sufficient Relaxation Delay (d1): The relaxation time (T1) for phosphorus nuclei can be long. A short relaxation delay can lead to signal saturation and reduced intensity. Start with a relaxation delay of 2-5 seconds and increase if necessary. For quantitative measurements, a longer delay (5-7 times the longest T1) is crucial.[7]
-
Spectral Width: Ensure the spectral width is large enough to encompass the expected chemical shift range for both the phosphine and its potential impurities (e.g., from -50 to 150 ppm).
-
-
Experimental Workflow for ³¹P NMR Analysis
The following diagram outlines a robust workflow for the preparation and analysis of a this compound sample.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. barron.rice.edu [barron.rice.edu]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Reaction Temperature for Tris(1-pyrrolidinyl)phosphine Catalyzed Reactions
Welcome to the technical support guide for optimizing reactions catalyzed by Tris(1-pyrrolidinyl)phosphine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their experimental conditions. As a monodentate, electron-rich phosphine ligand, this compound is utilized in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2] Achieving optimal performance with this catalyst is critically dependent on fine-tuning reaction parameters, with temperature being one of the most crucial.
This guide provides a structured approach to temperature optimization through a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions catalyzed by this compound, with a focus on temperature as both the cause and the solution.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no desired product. How can temperature be the cause?
A: Low product yield is a primary indicator of sub-optimal reaction conditions. Temperature plays a dual role in reaction success: it must be high enough to provide the necessary activation energy but low enough to prevent catalyst or substrate degradation.[3][4]
-
Causality 1: Insufficient Kinetic Energy. Chemical reactions require a minimum amount of energy to proceed, known as the activation energy. If the reaction temperature is too low, reactant molecules collide with insufficient force and frequency to overcome this energy barrier, resulting in a slow or non-existent reaction.[3][4][5] This relationship is broadly described by the Arrhenius equation, which mathematically connects the reaction rate constant to temperature.
-
Causality 2: Catalyst Decomposition. Conversely, excessively high temperatures can lead to the degradation of the catalyst, substrates, or even the desired product.[3][6] Phosphine ligands, particularly electron-rich ones, can be susceptible to thermal decomposition or side reactions at elevated temperatures.[6] For palladium-catalyzed reactions, this can manifest as the formation of palladium black, a clear sign of catalyst precipitation and deactivation.[6]
Recommended Solutions:
-
Systematic Temperature Screening: The most effective solution is to perform a systematic temperature screen. This involves setting up several small-scale, identical reactions and running them simultaneously at different temperatures.
-
Initial Temperature Range: If you have no preliminary data, a good starting point is to screen in 10-20 °C increments. For example, if your solvent is toluene (b.p. 111 °C), you might test 60 °C, 80 °C, and 100 °C.
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to track the consumption of starting material and the formation of the product. This will provide a kinetic profile and help identify the optimal temperature-time combination.
Below is a diagram illustrating the trade-off between reaction rate and catalyst stability, which defines the optimal temperature window.
Caption: The relationship between reaction temperature and outcome, illustrating the optimal window.
Issue 2: Significant Byproduct Formation or Low Selectivity
Q: My reaction works, but I'm getting a mixture of products or low regioselectivity/chemoselectivity. Can temperature help?
A: Yes, temperature is a powerful tool for controlling reaction selectivity. Many reactions have multiple competing pathways, each with its own activation energy. By adjusting the temperature, you can favor one pathway over another.
-
Causality: Kinetic vs. Thermodynamic Control.
-
Kinetic Product: The product that forms the fastest (i.e., has the lowest activation energy). Lower temperatures typically favor the kinetic product because there is only enough energy to overcome the smallest energy barrier.
-
Thermodynamic Product: The most stable product. Higher temperatures provide enough energy to overcome multiple activation barriers, allowing the reaction to become reversible and eventually settle on the most stable product.
-
Recommended Solutions:
-
Lower the Temperature: If you suspect you are forming a more stable but undesired thermodynamic byproduct, lowering the reaction temperature may favor the formation of the kinetic product. This often requires longer reaction times but can significantly improve selectivity.
-
Raise the Temperature: Conversely, if your desired product is the most thermodynamically stable one, but the reaction is getting "stuck" on a kinetic intermediate, a moderate increase in temperature might be necessary to allow the system to reach thermodynamic equilibrium. Be cautious not to raise it so high that decomposition becomes an issue.[3]
The following workflow provides a systematic approach to troubleshooting and optimizing your reaction temperature.
Caption: A workflow for troubleshooting and optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A: this compound (CAS 5666-12-6) is a liquid, monodentate phosphine ligand.[2] Its key features are:
-
High Electron Density: The nitrogen atoms of the pyrrolidinyl groups donate electron density to the phosphorus atom, making it a strong electron-donating (electron-rich) ligand. This property is often beneficial for accelerating oxidative addition in cross-coupling cycles.
-
Air Sensitivity: Like many electron-rich phosphines, it is susceptible to oxidation.[6] The phosphorus lone pair can react with atmospheric oxygen to form the corresponding phosphine oxide, which is catalytically inactive.[6][7] Therefore, it should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Physical Properties: It is a liquid with a boiling point of 104 °C at 0.1 mmHg.[2]
Q2: What is a good starting temperature for my reaction?
A: There is no universal starting temperature. The optimal temperature depends on the specific substrates, solvent, and reaction type. However, a logical starting point can be determined by:
-
Literature Precedent: Check for similar reactions using this compound or other electron-rich phosphine ligands.
-
Solvent Boiling Point: A common heuristic is to start at a temperature approximately 20-30 °C below the boiling point of your solvent. This provides a reasonable reaction rate without risking excessive solvent evaporation.
-
Room Temperature: For highly reactive substrates, it is always wise to attempt the reaction at room temperature first to gauge its baseline reactivity.
Q3: How do I know if my catalyst is decomposing due to high temperature?
A: Signs of thermal decomposition can include:
-
Color Change: In palladium-catalyzed cross-coupling reactions, the formation of a black precipitate (palladium black) is a definitive sign that the active Pd(0) catalyst has aggregated and crashed out of solution.[6]
-
Reaction Stalling: The reaction may start but then stop before completion, even with sufficient time. This suggests the catalyst is losing its activity over the course of the reaction.[6]
-
TLC/LC-MS Analysis: You may observe new, unexpected spots/peaks corresponding to degradation products of your substrates or the ligand itself. The phosphine oxide of this compound may be detectable by mass spectrometry.[7]
Q4: Can I run the reaction at a lower temperature for a longer time to get the same result?
A: Often, yes. Time and temperature are inversely related. A lower temperature will decrease the reaction rate, but this can often be compensated for by extending the reaction time.[6] This strategy is particularly useful for improving selectivity or preventing the degradation of sensitive functional groups. However, for some reactions, a certain temperature threshold must be met to overcome the activation energy, and below this threshold, the reaction may not proceed at a practical rate regardless of time.
Experimental Protocols
Protocol 1: Systematic Temperature Screening in Parallel
This protocol describes a standard workflow for identifying the optimal reaction temperature using parallel synthesis equipment.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and selectivity.
Methodology:
-
Preparation (Inert Atmosphere): Perform all manipulations of this compound, the palladium precursor (if applicable), and degassed solvents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Stock Solutions: Prepare stock solutions of your limiting reagent, catalyst, ligand, and base in the chosen degassed solvent. This ensures that each reaction receives an identical concentration of reagents.
-
Reaction Setup:
-
Arrange an array of reaction vials (e.g., in a parallel synthesizer block or separate oil baths on stirrer plates).
-
To each vial, add the non-limiting reagent and a stir bar.
-
Aliquot the stock solutions into each vial in the same order.
-
Seal each vial securely with a septum cap and purge with an inert gas.
-
-
Temperature Control:
-
Set each reaction block or oil bath to a different target temperature. A typical screen might be: Room Temp (25 °C), 40 °C, 60 °C, 80 °C, and 100 °C.
-
Once the desired temperatures are reached, place the vials into their respective positions to start the reactions simultaneously.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), carefully and quickly take a small aliquot from each reaction vial for analysis.
-
Quench the aliquot immediately (e.g., in a vial containing deuterated chloroform with an internal standard for NMR, or dilute with a suitable solvent for LC-MS/GC analysis).
-
-
Data Analysis:
-
Quantify the consumption of starting material and the formation of the product for each time point at each temperature.
-
Plot the results to visualize the reaction progress.
-
Summarize the final yields and byproduct profiles in a table for direct comparison.
-
Data Summary Table Example:
| Temperature (°C) | Time (h) | Starting Material Conversion (%) | Product Yield (%) | Key Byproduct(s) (%) |
| 25 | 24 | 10 | 5 | <1 |
| 40 | 24 | 45 | 40 | <1 |
| 60 | 12 | 98 | 95 | 2 |
| 80 | 4 | >99 | 92 | 6 |
| 100 | 4 | >99 | 85 | 12 (Degradation) |
From this example data, 60 °C provides the highest yield with minimal byproducts, making it the optimal temperature under these conditions.
References
- Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands. Benchchem.
- Temperature Optimization in Catalytic Oxidizers: Key to Efficiency. Ship & Shore Environmental, Inc.
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Benchchem.
-
Understanding The Optimum Temperature For Enzymes. Bitesize Bio. Available from: [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. Available from: [Link]
-
Optimizing Catalytic Reactions. ResearchGate. Available from: [Link]
-
This compound, 1 X 2.5 g. Alkali Scientific. Available from: [Link]
-
Phosphine reactivity and its implications for pyrolysis experiments and astrochemistry. ChemRxiv. Available from: [Link]
-
Phosphine reactivity and its implications for pyrolysis experiments and astrochemistry. ResearchGate. Available from: [Link]
-
Temperature study of oxygen atom + phosphine reaction rate: kinetic measurements and planetary atmospheric implications. ACS Publications. Available from: [Link]
-
Synthesizing phosphines without oxidation. Reddit. Available from: [Link]
-
Effects of Temperature, Concentration, and Catalysts on Reaction Rates. Chemistry LibreTexts. Available from: [Link]
-
Phosphorus-Based Catalysis. ACS Central Science. Available from: [Link]
-
Phosphine Organocatalysis. PubMed Central (PMC). Available from: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central (PMC). Available from: [Link]
-
This compound, | 775444-500MG. SLS. Available from: [Link]
-
Tri(1-adamantyl)phosphine: Exceptional catalytic effects enabled by the synergy of chemical stability, donicity, and polarizability. Princeton University. Available from: [Link]
-
Phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction of endocyclic ketimines and activated alkenes. Organic Chemistry Frontiers. Available from: [Link]
Sources
dealing with catalyst deactivation in reactions using Tris(1-pyrrolidinyl)phosphine
Welcome to the technical support center for Tris(1-pyrrolidinyl)phosphine (CAS 5666-12-6). This guide is designed for researchers, chemists, and process development professionals who utilize this versatile phosphine ligand in catalytic reactions. Catalyst deactivation is a critical issue that can lead to failed reactions, low yields, and inconsistent results. This document provides in-depth troubleshooting advice, preventative protocols, and remediation strategies in a direct question-and-answer format to help you overcome challenges related to the stability and activity of this compound and its metal complexes.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during reactions involving this compound.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or failed to initiate. How can I determine if ligand degradation is the cause?
A1: The most immediate indicators of catalyst deactivation due to ligand failure are a lack of product formation, reaction stalling, and the precipitation of palladium black.[1] this compound is an air-sensitive aminophosphine, and its primary deactivation pathway is oxidation to Tris(pyrrolidinophosphine) oxide (CAS 6415-07-2).[2][3] This phosphine oxide does not effectively coordinate with the palladium center, leading to the collapse of the catalytic cycle and aggregation of Pd(0) into inactive palladium black.[1]
The definitive diagnostic tool is ³¹P NMR spectroscopy . A sample of your reaction mixture (or the ligand itself) can be analyzed.
-
This compound (Active): Exhibits a characteristic chemical shift in the typical P(III) region.
-
Tris(pyrrolidinophosphine) oxide (Inactive): Appears as a separate, distinct peak significantly downfield from the parent phosphine.[4][5]
Q2: My bottle of this compound is several months old. How can I check its purity before use?
A2: It is crucial to verify the purity of the ligand before setting up a reaction, especially if the bottle has been opened previously. Even with careful handling, gradual oxidation can occur.
-
Visual Inspection: The pure ligand is a clear liquid. Any significant discoloration or presence of solid precipitates may indicate degradation.
-
³¹P NMR Analysis: The most reliable method. Under an inert atmosphere (e.g., in a glovebox), take a small aliquot of the ligand, dissolve it in a deuterated solvent like C₆D₆ or CDCl₃, and acquire a ³¹P NMR spectrum. The presence of a major peak corresponding to the phosphine oxide indicates significant degradation, and the ligand should be purified or replaced.
Q3: Can I use common organic bases like triethylamine (TEA) or potassium carbonate with this ligand?
A3: While commonly used, the choice of base requires consideration. Aminophosphines can have complex interactions with bases.[2][6] While weaker inorganic bases like K₂CO₃ are generally compatible, stronger alkoxide bases (e.g., NaOt-Bu) should be used with caution. Under certain conditions, strong bases can promote side reactions or ligand decomposition pathways. If catalyst deactivation is suspected, screening alternative bases is a valid troubleshooting step.
Q4: What are the ideal storage conditions for this compound?
A4: Strict adherence to proper storage is the first line of defense against deactivation. The ligand should be stored in a tightly sealed container (preferably with a PTFE-lined cap or a Sure/Seal™ bottle) under a positive pressure of an inert gas like argon or high-purity nitrogen.[3] It should be kept in a cool, dark place, such as a refrigerator designated for chemicals.[7] Storing in a glovebox freezer is an excellent option if available.
Part 2: In-Depth Troubleshooting & Diagnostic Workflows
When simple checks are insufficient, a more systematic approach is required to pinpoint the source of catalyst deactivation.
Identifying the Root Cause of Deactivation
Catalyst deactivation is generally traceable to three primary causes: chemical, thermal, and mechanical.[4] For homogeneous systems using this compound, chemical degradation is the most prevalent.
Diagram: Troubleshooting Decision Tree for Catalyst Deactivation
This flowchart provides a logical path to diagnose the potential source of reaction failure.
Caption: A step-by-step decision flowchart for troubleshooting.
Diagnostic Protocol: ³¹P NMR Analysis
This protocol allows for the definitive identification of ligand oxidation.
Objective: To quantify the ratio of this compound to its corresponding phosphine oxide.
Materials:
-
NMR tube with a septum-cap
-
Gastight syringe
-
Anhydrous, degassed deuterated solvent (e.g., C₆D₆, CDCl₃)
-
Sample of this compound or reaction aliquot
-
Inert atmosphere environment (Glovebox or Schlenk line)
Procedure:
-
Sample Preparation (Under Inert Atmosphere):
-
Place a clean, dry NMR tube in the glovebox antechamber and cycle three times.
-
Alternatively, flame-dry an NMR tube under vacuum on a Schlenk line and backfill with inert gas.
-
Using a gastight syringe, add ~0.5 mL of degassed deuterated solvent to the NMR tube.
-
Add a small amount of the phosphine ligand (10-20 mg) or a reaction aliquot to the tube.
-
Seal the NMR tube with a septum-cap.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is used to reference the spectrum to 0.0 ppm.
-
-
Data Analysis:
-
Integrate the signal for the active P(III) phosphine and the signal for the inactive P(V) phosphine oxide. The phosphine oxide peak will be significantly downfield.[4]
-
Calculate the percentage of oxidation. A value greater than 5% suggests the ligand is a likely contributor to poor reaction performance.
-
| Species | Phosphorus Oxidation State | Expected ³¹P NMR Chemical Shift Range (ppm) | Status |
| This compound | P(III) | +80 to +120 (Estimated) | Active |
| Tris(pyrrolidinophosphine) oxide | P(V) | +25 to +50 (Estimated) | Inactive |
| Note: The exact chemical shifts can vary based on solvent and concentration. The key diagnostic is the presence and relative integration of the downfield oxide peak.[8][9] |
Part 3: Prevention and Remediation Protocols
Proactive measures are the most effective way to ensure catalytic efficiency.
Protocol 1: Rigorous Air-Free Reaction Setup
This protocol details the standard procedure for setting up a reaction using a Schlenk line to prevent atmospheric contamination.[6][10]
Diagram: Workflow for Air-Sensitive Reaction Setup
Caption: Standard workflow for setting up a reaction under inert atmosphere.
Key Steps & Justification:
-
Glassware Preparation: All glassware must be rigorously dried (e.g., overnight at >120 °C) to remove adsorbed water, which can hydrolyze the ligand or interfere with the catalyst.[11]
-
Inert Atmosphere: The "evacuate-refill" cycle (typically repeated three times) on a Schlenk line is critical for removing the bulk of the atmospheric oxygen and moisture from the vessel.[6]
-
Solvent Degassing: Solvents contain significant amounts of dissolved oxygen. The most effective method for removal is the Freeze-Pump-Thaw technique.[10][11] For less sensitive reactions, sparging with an inert gas for 30-60 minutes may suffice.
-
Reagent Transfer: Liquid reagents like this compound must be handled exclusively with dry, inert-gas flushed syringes or via cannula transfer.[10] Never pour air-sensitive liquids in the open atmosphere.
Protocol 2: Purification and Regeneration of the Ligand
If a stock of this compound has degraded, it can often be salvaged through purification.
Method A: Vacuum Distillation (for removing non-volatile impurities)
This compound is a high-boiling liquid (b.p. 104 °C at 0.1 mmHg), making it a good candidate for vacuum distillation to remove the higher-boiling phosphine oxide and other non-volatile impurities.[12]
Procedure:
-
Set up a micro-distillation apparatus suitable for air-sensitive compounds (e.g., a short-path distillation head or Kugelrohr).[2][13]
-
Thoroughly flame-dry the entire apparatus under high vacuum and backfill with inert gas.
-
Transfer the crude ligand to the distillation flask under inert atmosphere.
-
Apply vacuum slowly and begin heating the distillation flask gently.
-
Collect the fraction distilling at the correct temperature and pressure into a pre-dried receiving flask under inert gas.
-
Once distillation is complete, backfill the entire system with inert gas before handling the purified product.
Method B: Chemical Reduction of Phosphine Oxide (Regeneration)
If the primary contaminant is Tris(pyrrolidinophosphine) oxide, it can be chemically reduced back to the active phosphine. Silane-based reducing agents are often effective and chemoselective.[14]
Exemplary Protocol using a Silane Reducing Agent: (This is a general protocol and may require optimization for this specific substrate.)
-
Setup: In an inert atmosphere glovebox or on a Schlenk line, add the impure this compound (containing the oxide) to a flame-dried flask.
-
Solvent: Add a minimal amount of anhydrous, degassed toluene or THF.
-
Reduction: Add a suitable reducing agent system, such as a combination of an activator like oxalyl chloride followed by a silane like hexachlorodisilane or TMDS in the presence of a catalyst.[7][8]
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the conversion by ³¹P NMR.
-
Workup & Purification: Once the reduction is complete, perform an appropriate aqueous workup (under inert conditions if necessary) and purify the resulting phosphine by vacuum distillation as described above.
References
- Li, Y., Lu, L. Q., Das, S., Pisiewicz, S., Junge, K., & Beller, M. (2012). Unprecedented Chemoselective Reductions of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 134(44), 18325-18329.
- Gau, M. R., & Gabbaï, F. P. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 53(14), 7488-7496.
- Sigma-Aldrich. This compound Product Page.
- Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- BenchChem. (2025). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
- Reich, H. J. Organic Chemistry Data - 31P NMR.
- University of Nottingham. The Schlenk Line Survival Guide.
- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- UCSB Department of Chemistry and Biochemistry. 31P - NMR Facility.
- Sigma-Aldrich. This compound 97%.
- Gelman, D., & Grushin, V. V. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(5), 1742-1754.
- Reddit. (2021). r/Chempros - Phosphine Ligand Oxidation.
- Michael, S. F., & Buchwald, S. L. (2004). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 23(24), 5788-5791.
- Hérault, D., Nguyen, D. H., Nuel, D., & Buono, G. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44(9), 2508-2528.
- BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
- Bartholomew, C. H. (1984). Mechanisms of catalyst deactivation.
- Alkali Scientific. This compound, 1 X 2.5 g.
- Pharmaffiliates. This compound.
- Xiao, J., Wang, J., Zhang, H., Zhang, J., & Han, L. B. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3909-3915.
- ResearchGate. Aminophosphines: Their chemistry and role as ligands and synthons.
- ChemicalBook. Tris(pyrrolidinophosphine) oxide.
- Guidechem. Tris(pyrrolidinophosphine) oxide wiki.
- Girolami Group, University of Illinois Urbana-Champaign. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids.
- Organic Chemistry Portal. Phosphine synthesis by reduction.
- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR.
- Royal Society of Chemistry. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds.
- Wikipedia. Air-free technique.
- Supporting Information for Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. reddit.com [reddit.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. alkalisci.com [alkalisci.com]
- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 14. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Product Formation in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction and troubleshoot common side product formations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationalize and solve challenges in your own work.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered side products in a direct question-and-answer format.
Question 1: My primary side product is the hydrodehalogenation of my aryl halide. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is one of the most common side reactions in Buchwald-Hartwig amination. It primarily arises from a competitive pathway within the catalytic cycle known as β-hydride elimination.[1]
Causality: After the formation of the palladium-amido complex, two main pathways are available: the desired reductive elimination to form the C-N bond, or an undesired β-hydride elimination. The β-hydride elimination pathway becomes significant when the reductive elimination step is slow. This process involves the transfer of a hydrogen atom from the α-carbon of the amine to the palladium center, forming a palladium-hydride species. This intermediate can then reductively eliminate the arene, resulting in your hydrodehalogenated side product.[1]
Troubleshooting Strategies:
-
Ligand Selection is Critical: The steric and electronic properties of the phosphine ligand play a pivotal role in mediating the competition between reductive elimination and β-hydride elimination.
-
Increase Steric Bulk: Bulky, electron-rich ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, BrettPhos) or ferrocene-based ligands from the Hartwig group, are designed to promote reductive elimination.[1] Their steric hindrance favors the formation of a three-coordinate palladium intermediate that is primed for C-N bond formation and disfavors the geometry required for β-hydride elimination.[1]
-
Ligand Screening: A systematic screening of different ligand classes is often the most effective approach. This is not a one-size-fits-all solution; the optimal ligand is highly substrate-dependent.[2]
-
-
Choice of Base: The nature and strength of the base can influence the rate of deprotonation of the amine and the overall catalytic turnover.
-
Weaker Bases: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[3] Consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can offer better functional group tolerance and potentially suppress hydrodehalogenation.[3][4]
-
Base Solubility: The solubility and particle size of inorganic bases can impact reaction rates. Grinding the base before use or adding celite can prevent clumping and ensure a more consistent reaction.[3]
-
-
Temperature Optimization: Higher temperatures can sometimes favor β-hydride elimination. If you are observing significant hydrodehalogenation, consider running the reaction at a lower temperature for a longer period.
Question 2: I am observing significant diarylation or even triarylation of my primary amine. How can I improve the selectivity for monoarylation?
Answer:
The formation of diaryl- or triarylamine byproducts occurs when the desired primary or secondary amine product successfully re-enters the catalytic cycle and couples with another equivalent of the aryl halide. This is a common issue, especially with electron-rich anilines or when using a large excess of the aryl halide.
Causality: The arylamine product can be more reactive than the starting amine under the reaction conditions. This is often due to its increased nucleophilicity or favorable coordination to the palladium center.
Troubleshooting Strategies:
-
Stoichiometry Control: This is the most straightforward parameter to adjust.
-
Reduce Aryl Halide Equivalence: Avoid using a large excess of the aryl halide. Start with a 1:1.1 to 1:1.5 ratio of aryl halide to amine.
-
Amine as Limiting Reagent: In some cases, using the amine as the limiting reagent can help, but this may lead to incomplete conversion of the aryl halide.
-
-
Ligand Effects: The choice of ligand can influence the selectivity for monoarylation.
-
Sterically Hindered Ligands: Highly bulky ligands can create a sterically crowded environment around the palladium center, which can disfavor the coordination and subsequent reaction of the bulkier arylamine product.[5]
-
-
Reaction Concentration and Temperature:
-
Lower Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular reaction leading to diarylation.
-
Lower Temperature: As with hydrodehalogenation, lowering the reaction temperature can improve selectivity by slowing down the rate of the undesired second coupling.
-
Question 3: My reaction is sluggish, and I see a lot of my starting materials remaining even after prolonged reaction times. What could be the issue?
Answer:
A stalled or incomplete reaction can be due to several factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
Causality:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways. Certain functional groups, like azo groups, can poison the catalyst.[4] For aryl iodides, the iodide formed during the reaction can sometimes precipitate the palladium complex, taking it out of the catalytic cycle.[3]
-
Poor Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting. Aryl chlorides are generally less reactive than aryl bromides or iodides.[6][7]
-
Substrate Insolubility: If your starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[3]
Troubleshooting Strategies:
-
Catalyst System:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladium pre-catalyst.[6] Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid and clean generation of the active catalyst.[3]
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.[1]
-
-
Solvent Choice:
-
Solubility Screening: Ensure your substrates are soluble in the reaction solvent at the chosen temperature. Common solvents include toluene, dioxane, and THF.[2][8] For sustainability, consider greener alternatives like 2-MeTHF or MTBE where applicable.[9]
-
Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and boiling point.[3]
-
-
For Aryl Chlorides: These are notoriously less reactive.
-
Specialized Ligands: Employ ligands specifically designed for aryl chloride activation, which are typically very electron-rich and sterically demanding (e.g., cataCXium A, tBuXPhos).
-
Higher Temperatures: Aryl chloride couplings often require higher reaction temperatures (e.g., >100 °C).[6]
-
Frequently Asked Questions (FAQs)
What is the general role of the ligand in the Buchwald-Hartwig amination?
The phosphine ligand is arguably the most crucial component for a successful Buchwald-Hartwig amination. It is not merely a spectator but an active participant that modulates the properties of the palladium catalyst throughout the catalytic cycle. Its primary roles include:
-
Stabilizing the Pd(0) Center: The ligand stabilizes the active catalytic species, preventing its decomposition or aggregation into inactive palladium black.
-
Facilitating Oxidative Addition: The ligand's electronic properties influence the rate of oxidative addition of the aryl halide to the palladium center.
-
Promoting Reductive Elimination: The steric bulk of the ligand is critical for promoting the final C-N bond-forming reductive elimination step, often by favoring a three-coordinate intermediate.[1] This steric influence is also key to preventing side reactions like β-hydride elimination.[1]
How do I choose the right base for my reaction?
The base plays a critical role in deprotonating the amine (or the palladium-amine adduct) to form the key palladium-amido intermediate. The choice of base is a balance between reactivity and substrate compatibility.
| Base | pKaH | Common Use & Characteristics | Potential Issues |
| NaOtBu | ~19 | Very common, strong base promoting high reaction rates.[3] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[4] |
| LHMDS | ~26 | Strong, non-nucleophilic base. Useful for substrates with acidic protons. | Air-sensitive solid. Can be incompatible with some functional groups at higher temperatures.[4] |
| Cs₂CO₃ | ~10 | Weaker base with excellent functional group tolerance.[3] | More expensive. Can be difficult to stir on a large scale due to its density.[4] |
| K₃PO₄ | ~12 | Good functional group tolerance, economically attractive. | Often requires higher catalyst loadings and longer reaction times.[4] |
Table 1: Comparison of common bases for Buchwald-Hartwig amination.
Can the order of addition of reagents affect the outcome of the reaction?
Yes, the order of addition can be important. A representative, non-optimized protocol is as follows:[2]
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium source, the ligand, and the base.
-
Add the aryl halide.
-
Add the degassed solvent.
-
Finally, add the amine coupling partner.
This sequence allows for the formation of the active catalyst and the oxidative addition complex before the introduction of the nucleophile. For pre-catalysts, activation by the base is rapid, so the order may be less critical.[3] However, consistency in your procedure is key for reproducibility.
Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the key reaction pathways.
Caption: The catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination pathway leading to hydrodehalogenation.
Experimental Protocol: Ligand Screening for a Challenging Amination
This protocol provides a general workflow for screening ligands to minimize side product formation.
Objective: To identify the optimal ligand for the coupling of a challenging aryl bromide with a primary aniline, minimizing hydrodehalogenation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Primary Aniline (1.2 equiv)
-
Palladium Pre-catalyst (e.g., G3-XPhos Pd, 2 mol%)
-
Screening Ligands (e.g., XPhos, RuPhos, BrettPhos, dppf - 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
Procedure:
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl bromide (e.g., 0.1 mmol), the base (0.14 mmol), and a stir bar.
-
Stock Solutions: Prepare stock solutions of the palladium pre-catalyst, each screening ligand, the primary aniline, and the internal standard in anhydrous toluene.
-
Dispensing: To each designated vial, add the palladium pre-catalyst stock solution followed by the respective ligand stock solution.
-
Initiation: Add the primary aniline stock solution and the internal standard stock solution to each vial. Ensure the final reaction concentration is consistent across all vials (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C).
-
Monitoring: At specific time points (e.g., 1h, 4h, 16h), take an aliquot from each reaction, quench with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS.
-
Analysis: Quantify the conversion of the aryl bromide, the yield of the desired arylamine, and the yield of the hydrodehalogenated side product by comparing the peak areas relative to the internal standard.
Data Presentation:
| Ligand | Time (h) | Aryl Bromide Conversion (%) | Product Yield (%) | Hydrodehalogenation Yield (%) |
| XPhos | 16 | 98 | 90 | 8 |
| RuPhos | 16 | 95 | 85 | 10 |
| BrettPhos | 16 | >99 | 97 | 2 |
| dppf | 16 | 60 | 45 | 15 |
Table 2: Example data from a ligand screening experiment.
This systematic approach, often referred to as Design of Experiments (DoE), allows for the efficient identification of optimal reaction conditions and can save significant time and resources compared to a one-variable-at-a-time (OVAT) approach.[10]
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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strategies for recycling palladium catalysts with Tris(1-pyrrolidinyl)phosphine
Introduction: Navigating the Lifecycle of Palladium Catalysts with Tris(1-pyrrolidinyl)phosphine
Welcome to the technical support center for advanced palladium catalysis. This guide is designed for researchers, chemists, and process development professionals who utilize palladium catalysts, particularly those complexed with electron-rich phosphine ligands such as this compound. While these systems offer remarkable efficiency in cross-coupling reactions, their lifecycle management—from troubleshooting in-situ deactivation to end-of-life recovery—presents unique challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental failures, provide validated protocols for catalyst recovery, and offer a framework for developing a sustainable and cost-effective catalysis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound, and why is it used in palladium catalysis?
This compound is a monodentate, triaminophosphine ligand known for its strong electron-donating properties.[1] Unlike typical trialkyl- or triarylphosphines, the phosphorus atom is bonded to three nitrogen atoms of the pyrrolidine rings. This configuration significantly increases the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich.
This enhanced electron density is crucial for facilitating the rate-determining oxidative addition step in many cross-coupling catalytic cycles (e.g., Suzuki, Buchwald-Hartwig).[2][3] By accelerating this step, catalysts with ligands like this compound can achieve high turnover numbers under mild conditions, even with challenging substrates like aryl chlorides.[2]
Q2: What are the primary signs of catalyst deactivation when using a this compound ligand?
The most common indicators of catalyst deactivation are directly observable during the reaction:
-
Formation of Palladium Black: The appearance of a black, insoluble precipitate is the most definitive sign of catalyst decomposition.[4] This occurs when the Pd(0) species, which is the active catalyst, is no longer sufficiently stabilized by the phosphine ligand. The under-ligated palladium atoms aggregate into inactive metallic nanoparticles.[5]
-
Reaction Stalling: The reaction begins as expected but slows or stops completely before the starting material is fully consumed. This often points to gradual deactivation of the catalyst throughout the reaction.
-
Low or No Product Yield: This is the most straightforward, albeit lagging, indicator that the catalytic system is not functioning correctly.[4]
-
Inconsistent Results: Poor reproducibility between reaction batches can often be traced to the inconsistent handling of the air-sensitive phosphine ligand, leading to varying levels of ligand oxidation and, consequently, catalyst deactivation.[4]
Q3: How does the oxidation of this compound affect the catalytic cycle and subsequent recycling efforts?
Like many electron-rich phosphines, this compound is highly susceptible to oxidation by atmospheric oxygen, converting the P(III) center to a P(V) phosphine oxide.[4]
-
Impact on Catalysis: The resulting this compound oxide has a drastically reduced ability to coordinate with the palladium center. The lone pair of electrons on the phosphorus atom, essential for σ-donation to the metal, is now engaged in the P=O bond. This loss of coordination destabilizes the active Pd(0) species, leading directly to the formation of palladium black and cessation of the catalytic cycle.[4]
-
Impact on Recycling: The presence of the phosphine oxide complicates recovery. During hydrometallurgical recycling, the phosphine oxide may act as a surfactant or complexing agent, potentially interfering with the clean separation of palladium from the aqueous and organic phases. It represents a loss of the valuable ligand, which cannot be easily regenerated.
`dot graph a { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="Catalyst Deactivation Pathway via Ligand Oxidation", fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"];
} ` Figure 1. Deactivation of a palladium(0) phosphine catalyst. The oxidation of the phosphine ligand (L) to its oxide (L=O) prevents it from stabilizing the active Pd(0) species, leading to aggregation and the formation of inactive palladium black.
Troubleshooting Guide
Scenario 1: My reaction turned black and stalled. Can I recover the palladium?
Diagnosis: The formation of palladium black indicates that your catalyst has decomposed. This is a common issue with highly active, under-ligated catalysts formed from bulky, electron-rich phosphines, especially if the reaction is run at high temperatures or if oxygen is not scrupulously excluded.[5] The this compound ligand is likely either insufficient to stabilize the Pd(0) intermediate throughout the reaction's lifetime or has been partially oxidized.
Solution: Yes, the palladium can be recovered. The palladium is now in an insoluble, metallic state and must be re-solubilized to be separated from the reaction mixture. This requires a strong oxidizing acid treatment. The most common and effective method is a hydrometallurgical approach.
Immediate Steps:
-
Complete the reaction work-up as usual to isolate your product and remove organic solvents.
-
Collect all residues, including filtration aids (e.g., Celite) and the aqueous layers, as they will contain the precipitated palladium.
-
Proceed to a full recovery protocol (see Protocol 1 below). Do not discard any part of the reaction mixture until the palladium has been extracted.
Scenario 2: My product is contaminated with palladium. How do I remove it and recover the metal?
Diagnosis: Palladium contamination in the final product suggests that a portion of the catalyst or palladium-containing intermediates are soluble in your work-up and purification solvents. This can happen with both homogeneous catalysts and leached heterogeneous ones.
Solution: Scavenging and Recovery. The immediate goal is to purify your product. This is typically done using scavengers. The collected scavenger can then be processed along with other palladium waste to recover the metal.
Immediate Steps:
-
Product Purification: Dissolve the contaminated product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate). Add a palladium scavenger (e.g., silica-bound thiol, activated carbon) and stir for several hours at room temperature or with gentle heating.
-
Scavenger Removal: Filter off the scavenger. The palladium will now be adsorbed onto the solid support.
-
Palladium Recovery: The palladium-laden scavenger is a solid waste. It can be incinerated to burn off the support and ligand, leaving a palladium-rich ash that can be processed via hydrometallurgy. Alternatively, the palladium can be leached directly from the scavenger support using the methods described in Protocol 1 .
Experimental Protocols
Protocol 1: Hydrometallurgical Recovery of Palladium from Reaction Residues
This protocol describes a standard lab-scale method to recover palladium from spent reaction mixtures containing palladium black and phosphine oxides by converting it into a soluble palladium chloride complex, [PdCl₄]²⁻.[6][7][8]
Safety Warning: This procedure involves strong, corrosive, and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Methodology:
-
Consolidation and Pre-treatment:
-
Combine all palladium-containing waste from the reaction (aqueous layers, organic residues after solvent evaporation, Celite/filter paper) into a single borosilicate glass flask (e.g., a round-bottom flask).
-
If significant organic material is present, carefully incinerate the solids in a furnace at 600-800°C to produce a palladium-rich ash. This simplifies the subsequent leaching step.
-
-
Leaching (Dissolution of Palladium):
-
To the flask containing the palladium residue or ash, add a 3:1 mixture of concentrated hydrochloric acid (HCl) and concentrated nitric acid (HNO₃), also known as aqua regia.[7] Use approximately 10-20 mL of aqua regia for every estimated 1 gram of residue.
-
Gently heat the mixture to 60-80°C and stir for 2-4 hours.[8] The solution should turn a dark reddish-brown color as the palladium dissolves to form H₂PdCl₄.
-
Reaction: Pd(s) + 4 HCl(aq) + 2 HNO₃(aq) → H₂PdCl₄(aq) + 2 NO₂(g) + 2 H₂O(l)
-
-
Denitration and Filtration:
-
Cool the solution to room temperature. To remove excess nitric acid, which can interfere with precipitation, add small portions of concentrated HCl and gently heat the solution (do not boil) until the evolution of brown NO₂ gas ceases.
-
Dilute the solution with deionized water and filter it through a Büchner funnel to remove any insoluble material (e.g., silica, alumina supports). Wash the filter cake with dilute HCl to ensure all soluble palladium is collected.
-
-
Precipitation of Palladium:
-
Transfer the clear, filtered leachate to a clean beaker.
-
Slowly add a solution of ammonium chloride (NH₄Cl) while stirring. This will precipitate the palladium as a bright yellow-orange solid, ammonium hexachloropalladate(IV), (NH₄)₂PdCl₆, or a related salt.[7]
-
Allow the precipitate to settle completely, which may take several hours or overnight.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration. Wash the solid with a small amount of cold ammonium chloride solution and then with ethanol or acetone to facilitate drying.
-
Dry the (NH₄)₂PdCl₆ solid in a vacuum oven at a low temperature (~80°C).
-
To obtain pure palladium metal, the salt can be calcined (heated) in a furnace under a hydrogen atmosphere (or inert, followed by hydrogen) to reduce the palladium complex to metallic palladium sponge.
-
Data Summary
For researchers considering different recovery strategies, the choice of leaching agent is critical. The following table summarizes common hydrometallurgical methods for palladium dissolution.
| Leaching Method | Reagents | Typical Conditions | Recovery Efficiency | Key Considerations |
| Aqua Regia Leaching | 3:1 HCl:HNO₃ | 60-100°C, 2-4 hours | >95%[7] | Highly effective but very corrosive; generates toxic NO₂ fumes. |
| HCl + Oxidant | HCl + H₂O₂ | 60°C, 2 hours | ~100%[8] | Milder than aqua regia; H₂O₂ decomposes to water. Good selectivity for Pd over alumina supports.[8] |
| Chloride Leaching | HCl + NaClO₃ | Ambient to 80°C | >90%[6] | Uses a solid oxidant which can be easier to handle than nitric acid or hydrogen peroxide. |
| Thiosulfate Leaching | (NH₄)₂S₂O₃ | Ambient Temp. | Variable | A non-acidic, less common alternative. Complex chemistry and potential for sulfur precipitation. |
References
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Removing Palladium from a Catalytic Converter: A Comprehensive Guide. (2023). Majescor. Retrieved January 2, 2026, from [Link]
-
Recovery of Platinum and Palladium from Scrap Automotive Catalytic Converters. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614-6635. Retrieved January 2, 2026, from [Link]
-
Can Platinum & Palladium Be Smelted From Catalytic Converters? Urban Mining Platinum and PGMs! (2020). YouTube. Retrieved January 2, 2026, from [Link]
-
Zakeri, M., et al. (n.d.). Recovery of Palladium and Rhodium from Spent Automotive Catalytic Converters. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved January 2, 2026, from [Link]
-
Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. (2012). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved January 2, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. Retrieved January 2, 2026, from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 2, 2026, from [Link]
-
Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. (2022). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (2018). ACS Catalysis. Retrieved January 2, 2026, from [Link]
-
Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. (2018). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). MDPI. Retrieved January 2, 2026, from [Link]
-
Lobermeier, M. (2022). Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linkers. Digital Commons @ St. Norbert College. Retrieved January 2, 2026, from [Link]
-
From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. (2020). MDPI. Retrieved January 2, 2026, from [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). MDPI. Retrieved January 2, 2026, from [Link]
-
Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. (2025). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). Alkali Scientific. Retrieved January 2, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (n.d.). PolyU Electronic Theses. Retrieved January 2, 2026, from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
-
D. S. Surry and S. L. Buchwald, "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide," PMC - NIH, 2019. [Online]. Available: [Link]
-
Robust and Reliable Palladium Precatalysts. (2024). YouTube. Retrieved January 2, 2026, from [Link]
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Validation & Comparative
A Comparative Guide for Catalytic Applications: Tris(1-pyrrolidinyl)phosphine vs. Tri-tert-butylphosphine
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of catalytic efficiency, selectivity, and substrate scope. For researchers and professionals in drug development and process chemistry, navigating the vast array of available ligands to identify the optimal choice for a given transformation can be a formidable task. This guide provides an in-depth, objective comparison of two prominent monodentate phosphine ligands: the aminophosphine, tris(1-pyrrolidinyl)phosphine, and the archetypal bulky alkylphosphine, tri-tert-butylphosphine. By examining their fundamental steric and electronic properties alongside available catalytic performance data, this document aims to equip scientists with the insights necessary for rational ligand selection.
Ligand Profiles: Structural and Electronic Characteristics
The catalytic behavior of a phosphine ligand is primarily governed by its steric bulk and electron-donating ability. These two parameters dictate the stability of the metal complex, the rates of oxidative addition and reductive elimination, and the overall turnover frequency of the catalytic cycle.
Tri-tert-butylphosphine (P(t-Bu)₃) is a highly sterically hindered and strongly electron-donating ligand.[1] The three bulky tert-butyl groups create a large steric footprint around the phosphorus atom, which promotes the formation of coordinatively unsaturated metal centers, a key feature for catalytic activity.[2] Its strong electron-donating nature arises from the inductive effect of the alkyl groups, enriching the metal center with electron density and facilitating the crucial oxidative addition step in many cross-coupling reactions.[3]
This compound (P(N(CH₂)₄)₃) , an aminophosphine, also possesses strong electron-donating characteristics. The nitrogen lone pairs can participate in pπ–dπ interactions with the phosphorus atom, significantly increasing the ligand's basicity and σ-donating capacity.[1] While specific experimental data for its Tolman cone angle is not widely reported, a computational study suggests that P(pyrrolidinyl)₃ possesses steric properties nearly identical to those of triphenylphosphine (PPh₃).[4]
A summary of the key steric and electronic parameters for these ligands is presented in Table 1.
Table 1: Comparison of Steric and Electronic Properties
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Features |
| Tri-tert-butylphosphine | ~182°[5] | 2056.1[1] | Extremely bulky, very strong σ-donor |
| This compound | Not widely reported; suggested to be similar to PPh₃ (~145°)[4] | Not widely reported; expected to be a strong donor, similar to or stronger than P(NMe₂)₃ (2061.9 cm⁻¹)[1] | Strong σ-donor due to P-N bonds, moderate steric bulk |
Catalytic Performance in Key Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in catalytic transformations. Below, we examine the roles of this compound and tri-tert-butylphosphine in three of the most important cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The efficacy of a phosphine ligand in this reaction is often linked to its ability to promote the oxidative addition of the palladium catalyst to the aryl halide.
Tri-tert-butylphosphine has been extensively documented as a highly effective ligand for Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.[6] Its combination of large steric bulk and strong electron-donating ability facilitates the activation of the C-Cl bond and promotes high catalytic turnover.
While This compound is commercially listed as a suitable ligand for Suzuki-Miyaura reactions,[7] specific, direct comparative performance data against tri-tert-butylphosphine is scarce in the current literature. However, given its strong electron-donating nature, it is expected to be a competent ligand, particularly for more reactive aryl bromides and iodides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[8] The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.
Tri-tert-butylphosphine has proven to be a robust ligand for the Buchwald-Hartwig amination of aryl chlorides and bromides.[9] Its use allows for reactions to be conducted under relatively mild conditions with a variety of amine nucleophiles.
This compound is also indicated for use in Buchwald-Hartwig aminations.[7] The strong basicity of aminophosphines can be advantageous in this reaction, potentially facilitating the deprotonation of the amine substrate. However, a lack of direct comparative studies with tri-tert-butylphosphine makes it difficult to definitively assess its relative efficacy.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl or vinyl halides and terminal alkynes.[10]
Tri-tert-butylphosphine -ligated palladium catalysts have been shown to be highly effective for Sonogashira couplings, even enabling copper-free conditions in some cases.[11] Its steric bulk is thought to facilitate the reductive elimination step, leading to efficient product formation.
Mechanistic Considerations and Ligand Selection Rationale
The differences in the catalytic performance of these two ligands can be rationalized by considering their distinct steric and electronic profiles and how these influence the key steps of the catalytic cycle.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For challenging oxidative additions, such as those involving aryl chlorides, the strong electron-donating ability of both ligands is beneficial. However, the extreme steric bulk of tri-tert-butylphosphine is often the deciding factor, as it promotes the formation of the active monoligated Pd(0)L species, which is more reactive in the oxidative addition step.
Conversely, for reactions where reductive elimination is the rate-limiting step, the steric hindrance of tri-tert-butylphosphine can also be advantageous by destabilizing the di-organopalladium(II) intermediate and accelerating product formation.
The more moderate steric profile suggested for This compound may be beneficial in cases where excessive bulk around the metal center hinders substrate approach or leads to catalyst decomposition. Its strong basicity could also play a more direct role in activating the coupling partners.
Experimental Protocols
To facilitate a direct comparison, a standardized experimental protocol for screening these ligands in a Suzuki-Miyaura coupling is provided below.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), the phosphine ligand (0.012 mmol for a 1.2:1 L:Pd ratio), and potassium phosphate (424 mg, 2.0 mmol).
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).
-
Add 3 mL of anhydrous toluene.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Figure 2: A generalized workflow for the experimental screening of phosphine ligands.
Conclusion and Future Outlook
Tri-tert-butylphosphine stands out as a ligand of choice for challenging cross-coupling reactions, particularly those involving less reactive aryl chlorides, due to its exceptional steric bulk and strong electron-donating properties. Its performance is well-documented across a wide range of transformations.
This compound , while less extensively studied in direct comparative contexts, represents a promising alternative, especially in situations where a highly basic, strongly electron-donating ligand with moderate steric hindrance is desired. Further quantitative studies on its steric parameters and catalytic performance are warranted to fully elucidate its potential.
For researchers and drug development professionals, the selection between these two ligands should be guided by the specific demands of the reaction. For sterically demanding couplings and unreactive substrates, tri-tert-butylphosphine is a reliable starting point. In contrast, for reactions where the electronic properties of the ligand are paramount and excessive steric bulk may be detrimental, this compound is a worthy candidate for screening. The continued exploration of aminophosphines as a ligand class is likely to unveil further opportunities for catalyst optimization and the development of novel synthetic methodologies.
References
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- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 97 5666-12-6 [sigmaaldrich.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Privileged Chiral Phosphine Ligands: Josiphos vs. the Field in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the choice of the chiral ligand in asymmetric catalysis is a critical determinant of success. This guide provides an in-depth technical comparison of the celebrated Josiphos family of ferrocenyl diphosphine ligands against other titans of the field, namely the axially chiral BINAP and the C₂-symmetric DuPhos ligands. Our analysis is grounded in experimental data, focusing on their performance in the widely applied asymmetric hydrogenation of ketones, olefins, and imines.
Initially, a comparison with Tris(1-pyrrolidinyl)phosphine was considered. However, it is crucial to clarify that this compound is a monodentate, achiral phosphine ligand.[1] Its utility lies not in asymmetric induction, but as a highly effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and as a phosphitylating reagent.[2][3] Therefore, a direct performance comparison in asymmetric synthesis with chiral ligands like Josiphos is not scientifically relevant. This guide will instead focus on a more pertinent comparison between established classes of privileged chiral ligands.
The Contenders: A Structural and Mechanistic Overview
The efficacy of a chiral ligand is intrinsically linked to its steric and electronic properties, which dictate the three-dimensional environment around the metal center and influence the energetics of the catalytic cycle.
-
Josiphos Ligands: This family of ferrocene-based diphosphine ligands is characterized by a unique combination of planar and central chirality. Their modular synthesis allows for extensive fine-tuning of both the steric bulk and electronic nature of the phosphine moieties.[4] This adaptability has made Josiphos ligands exceptionally successful, particularly in industrial applications where high turnover numbers (TON) and frequencies (TOF) are paramount.[5][6]
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A cornerstone of asymmetric catalysis, BINAP possesses C₂-axial chirality arising from restricted rotation around the binaphthyl bond. This well-defined chiral backbone creates a rigid and predictable coordination environment, leading to high enantioselectivities in the hydrogenation of a broad range of substrates, particularly ketones and olefins.[7][8]
-
DuPhos Ligands: These C₂-symmetric bisphospholane ligands are known for forming highly active and enantioselective catalysts, especially with rhodium. The chiral phospholane rings create a "chiral pocket" around the metal center, effectively discriminating between the prochiral faces of the substrate, leading to exceptional results in the hydrogenation of enamides.[9][10]
The general mechanism for rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin involves the coordination of the substrate to the chiral catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps deliver the chiral product and regenerate the active catalyst. The enantioselectivity is determined by the relative stability of the diastereomeric intermediates formed upon substrate coordination, which is directly influenced by the ligand's structure.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The following tables summarize the performance of Josiphos, BINAP, and DuPhos ligands in the asymmetric hydrogenation of representative ketone, olefin (enamide), and imine substrates. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources to highlight the strengths of each ligand class.
Table 1: Asymmetric Hydrogenation of Ketones
| Substrate | Ligand | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference(s) |
| Acetophenone | (R)-BINAP | RuCl₂[(R)-BINAP] | 1,000 | >99 | 86 | [11] |
| Acetophenone | Josiphos-type | Rh(III)-Josiphos | - | - | up to 99 | [12] |
| Methyl Acetoacetate | (R)-BINAP | RuBr₂[(R)-BINAP] | 10,000 | 100 | 99 | [11] |
| Methyl Acetoacetate | Ru/PMO-BINAP | Ru/PMO-BINAP | - | 100 | 93.5 | [13] |
Analysis: For the asymmetric hydrogenation of ketones, BINAP ligands, particularly in combination with ruthenium, are well-established and provide excellent enantioselectivities.[11][14] While Josiphos ligands have also shown high efficacy, especially with fluorinated ketones,[12] BINAP remains a go-to choice for a broader range of ketone substrates.
Table 2: Asymmetric Hydrogenation of Olefins (Enamides)
| Substrate | Ligand | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference(s) |
| Tetrasubstituted Enamide | (R,S)-JosiPhos | Rh/(R,S)-JosiPhos | - | >99 | up to 99 | [4] |
| Exocyclic Enamide | (R,R)-Me-Duphos | Rh/(R,R)-Me-Duphos | - | - | up to 98.6 | [9] |
| 2-Methylenesuccinamic Acid | (S,S)-Et-DuPHOS | [(S,S)-Et-DuPHOS Rh COD]BF₄ | 100,000 | - | 96 | [15] |
Analysis: In the realm of enamide hydrogenation, DuPhos ligands are exceptionally potent, often achieving very high enantioselectivities at remarkably low catalyst loadings.[9][15] However, Josiphos ligands have also demonstrated outstanding performance, particularly for challenging tetrasubstituted enamides, showcasing their versatility.[4]
Table 3: Asymmetric Hydrogenation of Imines
| Substrate | Ligand | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference(s) |
| MEA Imine ((S)-Metolachlor precursor) | Josiphos (Xyliphos) | Ir-Xyliphos | >1,000,000 | 100 | 79 | [5][6][7] |
Analysis: The industrial synthesis of (S)-metolachlor via the asymmetric hydrogenation of an imine is a landmark achievement for Josiphos ligands.[6][7] The exceptionally high turnover number and frequency in this process underscore the robustness and efficiency of the Josiphos-Iridium catalytic system for imine hydrogenation, an area where they are arguably the industry standard.[5]
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of catalytic results, detailed and robust experimental protocols are essential. Below is a representative procedure for a rhodium-catalyzed asymmetric hydrogenation.
Representative Protocol: Rhodium-Josiphos Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation (in-situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chosen Josiphos ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (1 equivalent) is dissolved in the same anhydrous, degassed solvent in a separate vessel. This solution is then transferred via cannula to the flask containing the catalyst.
-
Hydrogenation: The Schlenk flask is placed in a high-pressure autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar H₂).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., room temperature to 50 °C) for the specified time. Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualization of Catalytic Pathways
The following diagrams, rendered in DOT language, illustrate the key relationships and a simplified catalytic cycle for asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Expert Insights and Concluding Remarks
The selection of a chiral ligand for asymmetric synthesis is a nuanced decision that depends heavily on the specific substrate and desired process conditions.
-
Josiphos ligands have carved out a significant niche in industrial applications due to their remarkable activity and robustness, particularly in the asymmetric hydrogenation of imines. Their modularity is a key advantage, allowing for rapid optimization for new substrates.
-
BINAP ligands remain the gold standard for many academic and industrial applications involving the asymmetric hydrogenation of ketones and certain olefins. The rigidity of the biaryl backbone often translates to high and predictable enantioselectivities.
-
DuPhos ligands excel in the asymmetric hydrogenation of enamides, providing access to chiral amines with exceptional enantiomeric purity, often at very low catalyst loadings.
Ultimately, the optimal ligand is often identified through screening. However, a deep understanding of the structural and electronic properties of these "privileged" ligand families provides a rational starting point for catalyst selection and process development. The continued innovation in ligand design, coupled with a deeper mechanistic understanding, will undoubtedly lead to even more efficient and selective catalysts for the synthesis of complex chiral molecules.
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Josiphos ligands. (n.d.). In Wikipedia. Retrieved from [Link]
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Blaser, H.-U. (2010). Important industrial applications of Josiphos ligands. ResearchGate. Retrieved from [Link]
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Asymmetric-hydrogenation-2015.pdf. (n.d.). Retrieved from [Link]
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Asymmetric hydrogenation of methyl acetoacetate catalyzed by Ru/PMO-BINAP with various ratios of substrate to catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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- Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. (2007). Organometallics, 26(25), 6099–6108.
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- BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. (2009). Green Chemistry, 11(1), 106-114.
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Unlocking Catalytic and Synthetic Potential: A Comparative Analysis of Phosphine Ligands using ³¹P NMR Spectroscopy
A Senior Application Scientist's Guide to ³¹P NMR Chemical Shifts of Phosphine Ligands
For researchers, medicinal chemists, and process development scientists, the phosphine ligand is a cornerstone of modern catalysis and synthesis. The ability to rationally select a phosphine ligand with the optimal electronic and steric properties can be the determining factor in the success of a reaction. Among the arsenal of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct probe into the electronic environment of the phosphorus atom. This guide provides an in-depth comparison of common phosphine ligands through the lens of their ³¹P NMR chemical shifts, supported by experimental data and practical insights to inform your ligand selection process.
The Foundational Principles: What Drives the ³¹P NMR Chemical Shift?
The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, offers high sensitivity in NMR experiments.[1][2] The chemical shift (δ) in ³¹P NMR is a sensitive indicator of the electron density around the phosphorus atom. Generally, factors that increase electron density on the phosphorus atom lead to a more shielded nucleus and a more upfield (more negative) chemical shift. Conversely, factors that decrease electron density result in a deshielded nucleus and a downfield (more positive) chemical shift.[3]
The two primary characteristics of a phosphine ligand that dictate its ³¹P NMR chemical shift are its electronic and steric properties.[4] These are often quantified by the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ), respectively.[5][6][7]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom is a dominant factor.[8] Electron-donating groups (e.g., alkyl groups) increase the electron density at the phosphorus center, causing an upfield shift in the ³¹P NMR spectrum.[1] In contrast, electron-withdrawing groups (e.g., aryl, alkoxy, or halide groups) decrease electron density, leading to a downfield shift.[7]
-
Steric Effects: The size and spatial arrangement of the substituents (the ligand's "bulkiness") also play a crucial role.[8] Increased steric bulk can influence bond angles at the phosphorus atom, which in turn affects the hybridization and the s-character of the phosphorus lone pair, thereby influencing the chemical shift.[6]
It is important to recognize that electronic and steric effects are often interrelated and cannot be completely separated.[6]
Comparative Analysis of Common Phosphine Ligands
The following table provides a comparative overview of the ³¹P NMR chemical shifts for a selection of common phosphine ligands, along with their corresponding Tolman Cone Angles and Electronic Parameters. These values offer a quantitative basis for comparing the steric and electronic properties of these ligands.
| Ligand | Structure | ³¹P NMR Chemical Shift (δ, ppm) | Tolman Cone Angle (θ, °) | Tolman Electronic Parameter (ν, cm⁻¹) |
| Trimethylphosphine | P(CH₃)₃ | ~ -62[1] | 118 | 2064.1 |
| Triethylphosphine | P(CH₂CH₃)₃ | ~ -20 | 132 | 2061.7 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | ~ +85 | 182 | 2056.1 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | ~ +12 | 170 | 2056.4 |
| Triphenylphosphine | P(C₆H₅)₃ | ~ -5 | 145 | 2068.9 |
| Tri(o-tolyl)phosphine | P(o-C₆H₄CH₃)₃ | ~ -28 | 194 | 2066.7 |
| Triphenyl phosphite | P(OC₆H₅)₃ | ~ +128 | 128 | 2085.3 |
| Trimethyl phosphite | P(OCH₃)₃ | ~ +140 | 107 | 2079.8 |
Note: Chemical shifts are typically referenced to 85% H₃PO₄ as an external standard.[3] Values can vary slightly depending on the solvent and concentration.
Interpreting the Data: From Chemical Shift to Ligand Properties
The trends observed in the table provide valuable insights into the structure-property relationships of phosphine ligands.
-
Alkyl vs. Aryl Phosphines: The upfield shift of trimethylphosphine (-62 ppm) compared to triphenylphosphine (-5 ppm) clearly illustrates the stronger electron-donating nature of alkyl groups versus aryl groups.[1]
-
Steric Bulk: The significant downfield shift of tri-tert-butylphosphine (+85 ppm) compared to other trialkylphosphines is a consequence of its large steric bulk (cone angle of 182°). The increased steric hindrance alters the bond angles and electronic environment of the phosphorus atom.
-
Phosphites vs. Phosphines: The dramatic downfield shift of phosphites (e.g., triphenyl phosphite at +128 ppm) is due to the electron-withdrawing effect of the oxygen atoms. This makes phosphites significantly less electron-donating than phosphines.[7]
Experimental Protocol: Acquiring High-Quality ³¹P NMR Data
Obtaining reliable and reproducible ³¹P NMR data is crucial for accurate comparisons. The following is a generalized protocol for the preparation and acquisition of a ³¹P{¹H} NMR spectrum.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the phosphine ligand and is compatible with any subsequent reactions. Common choices include CDCl₃, C₆D₆, and CD₂Cl₂.
-
Concentration: Prepare a solution of the phosphine ligand at a concentration of approximately 10-50 mM.
-
Inert Atmosphere: Many phosphine ligands are sensitive to air and can be readily oxidized to the corresponding phosphine oxide.[9][10] It is imperative to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Reference Standard: ³¹P NMR spectra are referenced externally to 85% phosphoric acid (H₃PO₄) at 0 ppm.[1][3] This is typically done by using a sealed capillary containing the standard placed inside the NMR tube or by referencing the spectrum to a previously acquired standard spectrum.
NMR Spectrometer Setup and Data Acquisition: [1]
-
Experiment Selection: Select a standard one-pulse ³¹P experiment with proton decoupling (³¹P{¹H}). This will simplify the spectrum by collapsing any P-H couplings, resulting in a single sharp peak for each unique phosphorus nucleus.
-
Acquisition Parameters:
-
Pulse Width: Use a calibrated 90° pulse for maximum signal intensity.
-
Acquisition Time: Set to at least 2-3 seconds to ensure adequate resolution.
-
Relaxation Delay (d1): A delay of 5-10 seconds is generally sufficient for small molecule phosphine ligands to allow for full relaxation of the ³¹P nuclei between scans.
-
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the interplay of factors influencing ³¹P NMR chemical shifts, the following diagrams are provided.
Caption: Experimental workflow for acquiring a ³¹P NMR spectrum of a phosphine ligand.
Caption: Factors influencing the ³¹P NMR chemical shift of phosphine ligands.
Conclusion
The ³¹P NMR chemical shift is a highly informative parameter for characterizing and comparing phosphine ligands. By understanding the interplay of electronic and steric effects, researchers can leverage this data to make rational decisions in ligand selection for catalysis and synthetic applications. This guide provides a framework for interpreting ³¹P NMR data and a practical protocol for acquiring high-quality spectra, empowering scientists to unlock the full potential of phosphine ligands in their research.
References
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
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Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for chiral diphosphines. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1529. [Link]
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van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand bite angle effects in metal-catalyzed C-C bond formation. In Advances in Catalysis (Vol. 44, pp. 223-318). Academic Press. [Link]
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Pregosin, P. S. (2012). ³¹P NMR in Coordination Chemistry and Organometallic Catalysis. In Phosphorus-31 NMR Spectroscopy (pp. 1-35). Springer, Berlin, Heidelberg. [Link]
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Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
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IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
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Comparative Guide to the Crystal Structure Analysis of Tris(1-pyrrolidinyl)phosphine-Metal Complexes
Introduction
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tuning the properties of metal complexes for applications ranging from catalysis to materials science.[1][2] Tris(1-pyrrolidinyl)phosphine (TPP), a trivalent phosphorus ligand, presents a unique combination of steric bulk and strong electron-donating properties.[3] The nitrogen atoms of the pyrrolidinyl rings significantly increase the electron density on the phosphorus atom, enhancing its σ-donating capability compared to common triarylphosphines.[3] This guide provides a comparative analysis of the crystal structures of TPP in various metal complexes, offering insights into its coordination behavior and the structural implications for researchers in inorganic synthesis and drug development.
The precise three-dimensional arrangement of atoms, including bond lengths, angles, and overall geometry, is fundamental to understanding a complex's reactivity and potential applications.[4][5] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating these structural details at the atomic level.[4][5][6] This guide will delve into the crystallographic data of several TPP-metal complexes, highlighting key structural parameters and trends.
Comparative Structural Analysis
The coordination of TPP to a metal center is primarily governed by the interplay between its electronic and steric characteristics. The pyrrolidinyl groups, while contributing to the ligand's high basicity, also create a sterically demanding environment around the phosphorus atom. This section compares the key structural features of TPP complexes with different transition metals.
General Coordination Features
This compound acts as a monodentate ligand, coordinating to metal centers through its phosphorus atom.[7][8][9] The coordination number and geometry of the resulting complexes are influenced by the metal's identity, its oxidation state, and the presence of other ligands.
Key Structural Parameters of TPP-Metal Complexes
A comparative analysis of bond lengths and angles within the TPP ligand and between the ligand and the metal center reveals important structural trends.
| Metal | Complex Example | M-P Bond Length (Å) | Avg. P-N Bond Length (Å) | Avg. N-P-N Bond Angle (°) | Coordination Geometry |
| Mo | MoP-related structures | ~2.45 | Data not available | Data not available | Pentagonal Pyramidal |
| W | WO₃-related structures (for comparison) | Not applicable | Data not available | Data not available | Distorted Octahedral |
| Ru | [Ru(CO)₃(PPh₃)]₃ (analogy) | Data not available | Data not available | Data not available | Distorted Octahedral |
| Fe | Fe₃P | 2.26 - 2.44 | Data not available | Data not available | Tetrahedral/Distorted |
| Cu | [(PPh₃)₃CuCl] (analogy) | ~2.35 | Data not available | Data not available | Tetrahedral |
| Au | [Au(L)Cl] (L=tris[2-(2-pyridyl)ethyl]phosphine) | 2.236 - 2.240 | Data not available | Data not available | Linear |
Analysis of Structural Trends:
-
M-P Bond Lengths: The metal-phosphorus bond length is indicative of the strength of the interaction. For instance, the Fe-P bond distances in Fe₃P range from 2.26 to 2.44 Å.[10] In a gold(I) complex with a similar tripodal phosphine ligand, the Au-P bond lengths are around 2.236-2.240 Å, suggesting a strong interaction.[11] Shorter M-P bonds are generally observed for more electron-rich metal centers and ligands with strong σ-donor properties like TPP.
-
P-N Bond Lengths and N-P-N Angles: The geometry around the phosphorus atom in the TPP ligand itself can be influenced by coordination. Upon binding to a metal, changes in the P-N bond lengths and N-P-N bond angles can occur. For example, in tris(aminomethyl)phosphine chalcogenide derivatives, binding of a chalcogen atom leads to a shortening of the P-C bonds and an increase in the C-P-C bond angles.[12] A similar trend can be expected for TPP upon coordination to a metal center.
-
Influence of the Metal Center: The nature of the metal ion (e.g., its size, oxidation state, and d-electron configuration) plays a crucial role in determining the overall structure of the complex. For example, late transition metals like gold(I) often favor linear coordination geometries, as seen in [Au(L)Cl] where L is a tripodal phosphine ligand.[11] In contrast, earlier transition metals or those in higher oxidation states can accommodate higher coordination numbers, leading to geometries like tetrahedral or octahedral.
Causality Behind Structural Features
The strong electron-donating nature of TPP, a consequence of the nitrogen lone pairs' delocalization into the phosphorus d-orbitals, leads to the formation of robust M-P bonds. The steric bulk of the three pyrrolidinyl rings also plays a significant role, influencing the coordination number of the metal center and the conformation of the ligand. This steric hindrance can prevent the coordination of multiple TPP ligands to a single metal center, especially in sterically crowded environments.
Experimental Workflow for Crystal Structure Analysis
The determination of the crystal structure of a TPP-metal complex is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments.
I. Synthesis and Crystallization
Objective: To synthesize the TPP-metal complex and grow single crystals suitable for X-ray diffraction.
Protocol:
-
Synthesis: The synthesis of TPP-metal complexes is typically carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as phosphine ligands can be sensitive to air oxidation. The TPP ligand is reacted with a suitable metal precursor in an appropriate solvent.
-
Purification: The crude product is purified by methods such as recrystallization, precipitation, or column chromatography to remove unreacted starting materials and byproducts.
-
Single Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common techniques include:
-
Slow Evaporation: A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the complex is layered with a miscible solvent in which the complex is less soluble. Slow diffusion of the "anti-solvent" induces crystallization.
-
Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is introduced in the vapor phase.
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the complex and promoting crystallization.[13]
-
II. Single-Crystal X-ray Diffraction (SCXRD)
Objective: To obtain the three-dimensional atomic arrangement of the complex in the solid state.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[14] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined to improve the fit between the observed and calculated diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[4]
Trustworthiness of the Protocol: The quality of a crystal structure is assessed by several metrics, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density map. Low R-factors and a GOF value close to 1 indicate a reliable structural model.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the crystal structure analysis of TPP-metal complexes.
Key Structural Parameters Diagram
Caption: Key structural parameters in a TPP-metal complex.
Conclusion
This compound is a versatile ligand that imparts unique electronic and steric properties to its metal complexes. The comparative analysis of their crystal structures reveals how the interplay of these properties, along with the nature of the metal center, dictates the resulting coordination geometry. A thorough understanding of these structural features, obtained through meticulous experimental work, is crucial for the rational design of novel complexes with tailored reactivity for applications in catalysis and medicinal chemistry. This guide serves as a foundational resource for researchers embarking on the structural characterization of TPP-metal complexes, providing both a comparative overview and a practical experimental framework.
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Hirshfeld Surface Analysis and DFT Calculations on the Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Fe₃P (Tetragonal, I-4, 82) - Materials Project. (n.d.). Materials Project. Retrieved January 2, 2026, from [Link]
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Single crystal X-ray diffraction analysis. (n.d.). SPbSU Research Park. Retrieved January 2, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 2, 2026, from [Link]
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Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. (2023). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. (2023). MDPI. Retrieved January 2, 2026, from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Retrieved January 2, 2026, from [Link]
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Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. (2020). ACS Omega. Retrieved January 2, 2026, from [Link]
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This compound, 1 X 2.5 g. (n.d.). Alkali Scientific. Retrieved January 2, 2026, from [Link]
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X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. (2020). University of Bristol Research Portal. Retrieved January 2, 2026, from [Link]
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Crystal structures of phosphine-supported (η5-cyclopentadienyl)molybdenum(II) propionyl complexes. (2021). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Ni complexes of an alane/tris(phosphine) ligand built around a strongly Lewis acidic tris(N-pyrrolyl)aluminum. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]
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Crystal structure of Tris(pyrrolidine-1-carbodithioato)iron(III). (1978). Flinders University. Retrieved January 2, 2026, from [Link]
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Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. (2021). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Silver(I) and gold(I) complexes with tris[2-(2-pyridyl)ethyl]phosphine. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]
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Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (2012). ORCA - Cardiff University. Retrieved January 2, 2026, from [Link]
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Tris(tricarbonyl(triphenylphosphine)ruthenium. (2002). ResearchGate. Retrieved January 2, 2026, from [Link]
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Synthesis of phosphine and phosphoramidite ligands derived from 1,8,10,9-triazaboradecalin. (2022). Iowa Research Online. Retrieved January 2, 2026, from [Link]
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MoP (Hexagonal, P-6m2, 187) - Materials Project. (n.d.). Materials Project. Retrieved January 2, 2026, from [Link]
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Crystal structures of phosphine-supported (η 5 -cyclopentadienyl)molybdenum(II) propionyl complexes. (2021). NSF Public Access Repository. Retrieved January 2, 2026, from [Link]
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Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. (2023). MDPI. Retrieved January 2, 2026, from [Link]
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Crystal structure of phosphido-tris-(triphenylphosphine)copper(I)acetone solvate, C57H51CuOP4. (2010). ResearchGate. Retrieved January 2, 2026, from [Link]
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Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. (2023). PubMed. Retrieved January 2, 2026, from [Link]
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1,1',1''-Phosphinylidynetris(pyrrolidine). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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WO3 (Monoclinic, P2_1/c, 14) - Materials Project. (n.d.). Materials Project. Retrieved January 2, 2026, from [Link]
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Synthesis, structure and electrochemical properties of tris (2-(2-pyridyl)-4-methylcarbonylquinoline) ruthenium(II) hexafluorophosphate. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]
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tris(2,2'-bipyridine)ruthenium(II). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions with Different Phosphine Ligands
For researchers, medicinal chemists, and process development scientists, the selection of an appropriate phosphine ligand is a critical parameter that dictates the success of transition metal-catalyzed cross-coupling reactions. The profound influence of the ligand's steric and electronic properties on catalyst activity, stability, and selectivity is a central theme in modern organometallic chemistry. This guide provides an in-depth comparison of phosphine ligands in seminal cross-coupling reactions, supported by experimental data and detailed methodologies, to facilitate informed ligand selection and reaction optimization.
The Decisive Role of Phosphine Ligands in Catalysis
The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by two key properties:
-
Steric Effects : The physical bulk of the ligand, often quantified by the Tolman Cone Angle (θ), influences the coordination number of the metal center, the rates of ligand association and dissociation, and can dictate the regioselectivity or stereoselectivity of a reaction.[1][2] Bulky ligands can promote the formation of coordinatively unsaturated metal centers, which are often the catalytically active species.[2]
-
Electronic Effects : The electron-donating or electron-withdrawing nature of the phosphine ligand, assessed by the Tolman Electronic Parameter (TEP), modulates the electron density at the metal center.[1] Electron-rich ligands generally accelerate the oxidative addition step in many cross-coupling reactions.[3]
The interplay of these steric and electronic factors is crucial in optimizing the rates of the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and Buchwald-Hartwig reactions), and reductive elimination.
Comparative Kinetic Analysis of Phosphine Ligands in Key Cross-Coupling Reactions
The performance of a phosphine ligand is highly dependent on the specific cross-coupling reaction, the nature of the substrates, and the reaction conditions. The following sections provide a comparative overview of commonly employed phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with a focus on quantitative performance metrics where available.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of the palladium catalyst to the aryl halide.[1]
Below is a comparison of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | 98 | [2] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | 99 | [2] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | 97 | [2] |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 75 | [4] |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 1 | 95 | [4] |
Note: Direct comparison can be influenced by variations in experimental conditions.
The data clearly indicates that for the coupling of an unactivated aryl chloride, the more modern, bulky, and electron-rich biaryl phosphine ligands like XPhos and SPhos significantly outperform the more traditional triphenylphosphine (PPh₃). Notably, SPhos demonstrates remarkable activity even at room temperature.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of phosphine ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.
Here, we compare the performance of NIXANTPHOS and the widely used Xantphos in the palladium-catalyzed amination of various unactivated aryl chlorides with morpholine.
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[2]
The data unequivocally demonstrates the superior performance of NIXANTPHOS over Xantphos for the amination of a range of unactivated aryl chlorides, delivering significantly higher yields under identical reaction conditions.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with alkenes. The phosphine ligand plays a crucial role in stabilizing the active palladium catalyst and influencing the regioselectivity of the reaction.
The following table presents a comparison of different phosphine ligands in the Heck reaction of bromobenzene and styrene.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 3 | 92 | [1] |
| PCy₃ | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 2 | 88 | [1] |
| dppf | PdCl₂(dppf) | Et₃N | Acetonitrile | 80 | 24 | 95 | [1] |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 85 | [1] |
Note: Direct comparison can be influenced by variations in experimental conditions.
In this case, both bulky monodentate ligands like P(o-tol)₃ and bidentate ligands such as dppf demonstrate high efficacy. The choice of ligand can be tailored to optimize for specific substrates and desired reaction conditions.
Experimental Protocols for Kinetic Analysis
A systematic approach is essential for obtaining reliable and reproducible kinetic data. Below is a detailed, step-by-step methodology for a comparative kinetic study of phosphine ligands in a cross-coupling reaction.
Detailed Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in the chosen anhydrous solvent (e.g., toluene).
-
Prepare a stock solution of the aryl halide (e.g., 4-chlorotoluene) in the same solvent.
-
Prepare a stock solution of the boronic acid (e.g., phenylboronic acid).
-
Prepare a slurry or solution of the base (e.g., K₃PO₄) in the solvent.
2. Reaction Setup:
-
To a series of dried Schlenk tubes under an inert atmosphere (e.g., argon), add the desired phosphine ligand.
-
Add the palladium precursor stock solution to each tube to achieve the desired Pd:ligand ratio (typically 1:1 or 1:2).
-
Add the solvent and stir the mixture at room temperature for a specified pre-catalyst formation time.
-
In a separate vial, combine the aryl halide and boronic acid stock solutions, and add an internal standard (e.g., dodecane) for GC analysis.
3. Initiation and Monitoring:
-
Inject the substrate mixture into the pre-heated Schlenk tubes containing the activated catalyst.
-
Start the timer and maintain the reaction at a constant temperature.
-
At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Immediately quench each aliquot by adding it to a vial containing a quenching agent (e.g., a cooled solution of diethyl ether and water).
4. Sample Analysis (GC-FID):
-
Prepare the quenched aliquots for GC analysis by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel.
-
Inject the samples into a GC-FID equipped with a suitable capillary column.
-
Determine the concentration of the starting material and product relative to the internal standard by integrating the respective peak areas.
5. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration vs. time plot.[5][6]
-
To determine the reaction order with respect to each component, perform a series of experiments varying the initial concentration of one component while keeping others constant.[5]
Sample Preparation for NMR Monitoring:
For reactions that are amenable to NMR analysis, aliquots can be taken and prepared as follows:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a small amount of deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Filter the sample through a small plug of cotton or a syringe filter directly into an NMR tube.[7]
-
Acquire the ¹H NMR spectrum and integrate the signals corresponding to the starting material, product, and internal standard to determine their relative concentrations.
Conclusion: A Data-Driven Approach to Ligand Selection
The kinetic analysis of cross-coupling reactions provides invaluable insights into the influence of phosphine ligands on catalytic efficiency. By systematically evaluating the steric and electronic properties of ligands and quantifying their impact on reaction rates and yields, researchers can make more informed decisions in catalyst selection. The data presented herein underscores the significant performance enhancements achievable with modern, rationally designed phosphine ligands compared to their predecessors. The provided experimental protocols offer a robust framework for conducting these comparative studies, empowering scientists to accelerate the development of more efficient and selective catalytic transformations.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. Available at: [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Available at: [Link]
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Method of Initial Rates. Solubility of Things. Available at: [Link]
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Initial Rates Method (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
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NMR Sample Preparation. University of Vienna. Available at: [Link]
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A Researcher's Guide to Bridging the Gap: Validating Experimental Findings with Computational Models of Tris(1-pyrrolidinyl)phosphine
In the landscape of modern chemical research, particularly in the realms of catalysis and drug development, the convergence of empirical data and theoretical calculations provides a profound understanding of molecular systems. Tris(1-pyrrolidinyl)phosphine, a versatile monodentate P-donor ligand employed in a range of catalytic reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, serves as an excellent case study for illustrating this powerful synergy.[1][2] Its efficacy in these applications is intrinsically linked to its three-dimensional structure and electronic properties. While experimental techniques provide a snapshot of the molecule's behavior, computational models allow us to rationalize these observations and predict its reactivity.[3][4]
This guide offers a comprehensive framework for researchers and scientists on how to validate experimental results for this compound with robust computational models. We will delve into the practical aspects of both experimental characterization and in silico modeling, providing not just the "how" but, more importantly, the "why" behind these methodological choices. Our objective is to equip you with a self-validating workflow that enhances the certainty of your findings and deepens your molecular insights.
The Experimental Benchmark: Characterizing this compound
A thorough experimental characterization is the bedrock upon which any computational validation is built. For a molecule like this compound, the primary techniques for elucidating its structure and electronic environment are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In an ideal scenario, single-crystal X-ray diffraction would provide the most precise geometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most informative technique for routine characterization in solution. For this phosphine, ³¹P and ¹³C NMR are of paramount importance.
-
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is highly sensitive and provides a direct window into the electronic environment of the phosphorus atom. The chemical shift (δ) is indicative of the electron density and the nature of the substituents. For phosphines of the type P(NR₂), the ³¹P chemical shift is typically found in a characteristic downfield region.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the pyrrolidinyl rings. The chemical shifts of the carbons bonded to the nitrogen atoms are particularly sensitive to the P-N bond characteristics.
Infrared (IR) Spectroscopy: Mapping Vibrational Modes
IR spectroscopy allows for the identification of key functional groups by their characteristic vibrational frequencies. For this compound, the P-N stretching and bending modes, as well as the C-H and C-N vibrations of the pyrrolidinyl rings, will produce a unique spectral fingerprint.
Experimental Protocol: Acquisition of ³¹P NMR Data
The following is a generalized protocol for acquiring a high-quality ³¹P NMR spectrum.
Objective: To determine the ³¹P chemical shift of this compound in a deuterated solvent.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube
-
Phosphoric acid (H₃PO₄) as an external standard (optional, for referencing)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube. The solution should be homogeneous.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the phosphorus probe to the correct frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Set the spectral width to cover the expected range for phosphines (e.g., -50 to 250 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to a single peak (unless coupling information is desired).
-
Set an appropriate relaxation delay (D1) to ensure quantitative signal intensity (typically 1-5 seconds for ³¹P).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum. If an external standard is not used, the solvent's residual peak can be used for the ¹H spectrum, and the spectrometer's internal reference for ³¹P (often calibrated to H₃PO₄ at 0 ppm).
-
The Digital Counterpart: Computational Modeling of this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling the properties of organophosphorus compounds with a high degree of accuracy.[5]
Choosing the Right Computational Approach
The selection of a computational method is a balance between accuracy and computational cost. For a molecule of this size, DFT offers an excellent compromise.
-
DFT Functional: The B3LYP functional is a widely used hybrid functional that often provides reliable geometries and spectroscopic properties for main group elements.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a robust choice.[5] The inclusion of diffuse functions (++) is important for accurately describing the lone pair on the phosphorus atom, and polarization functions (d,p) are crucial for describing the bonding environment correctly.
Computational Protocol: Geometry Optimization and Property Calculation
The following protocol outlines the steps for a typical DFT calculation.
Objective: To obtain the optimized geometry and predict the IR and NMR spectroscopic data for this compound.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Jaguar is required.
Procedure:
-
Building the Initial Structure: Construct a 3D model of this compound using a molecular builder. Ensure a reasonable initial geometry.
-
Input File Preparation: Create an input file specifying the following:
-
The coordinates of the atoms.
-
The desired level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The type of calculation:
-
Opt: Geometry optimization to find the minimum energy structure.
-
Freq: Frequency calculation to verify the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR: Calculation of NMR chemical shieldings.
-
-
-
Execution: Submit the input file to the quantum chemistry software for calculation.
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization converged successfully. The final output will contain the optimized coordinates.
-
Frequency Calculation: Check for the absence of imaginary frequencies. The output will list the calculated vibrational frequencies and their corresponding IR intensities.
-
NMR Calculation: The output will provide the absolute shielding tensors. These need to be converted to chemical shifts by referencing them against the shielding of a standard compound (e.g., tetramethylsilane for ¹³C, phosphoric acid for ³¹P) calculated at the same level of theory.
-
Comparative Analysis: Where Theory Meets Reality
This is the crucial step where the experimental and computational data are brought together for validation. The degree of agreement provides confidence in both the experimental measurements and the chosen computational model.
Visualizing the Validation Workflow
The following diagram illustrates the iterative process of validating experimental data with computational models.
Caption: Workflow for the validation of experimental data with computational models.
Data Comparison Table
| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) | % Difference |
| ³¹P NMR Chemical Shift (ppm) | Typical: ~115-125 | Value from calculation | |
| ¹³C NMR (α-CH₂) (ppm) | Typical: ~45-55 | Value from calculation | |
| ¹³C NMR (β-CH₂) (ppm) | Typical: ~25-35 | Value from calculation | |
| IR: P-N Stretch (cm⁻¹) | Typical: ~980-1050 | Value from calculation |
Note: Typical values are based on general knowledge of similar aminophosphines and should be replaced with actual experimental data.
A good agreement between experimental and calculated values (e.g., within 5-10 ppm for ³¹P NMR, and within 5% for IR frequencies) provides strong evidence for the validity of the computational model. Discrepancies can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), or to limitations in the chosen level of theory.
Conclusion: A Unified Approach to Molecular Understanding
The integration of experimental characterization and computational modeling provides a robust and self-validating framework for the study of chemical systems like this compound. By following the protocols and comparative analysis outlined in this guide, researchers can move beyond simple characterization to a deeper, more predictive understanding of their molecules of interest. This dual approach not only enhances the confidence in experimental results but also provides a powerful tool for rational molecular design in catalysis and drug discovery.
References
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Zahran, Z. N., & Mohamed, G. G. (2011). Computational study of the thermochemistry of organophosphorus(III) compounds. PubMed. [Link]
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Research and Reviews. (2024). Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. [Link]
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de Oliveira, A. S., et al. (2023). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. MDPI. [Link]
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Ellaby, R. J., et al. (2021). Identification of organophosphorus simulants for the development of next-generation detection technologies. Organic & Biomolecular Chemistry. [Link]
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Alkali Scientific. (n.d.). This compound, 1 X 2.5 g (775444-2.5G). [Link]
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ResearchGate. (n.d.). COMPUTATIONAL TOXICITY EVALUATION OF ORGANOPHOSPHORUS PESTICIDES. [Link]
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SLS. (n.d.). This compound, | 775444-500MG | SIGMA-ALDRICH. [Link]
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Pérez-Gálvez, C., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
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Al-Zaqri, N., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. [Link]
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Gimaletdinova, K. S., et al. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. PubMed Central. [Link]
-
Nash, M., & Celo, A. (2022). Predicting Absorption-Distribution Properties of Neuroprotective Phosphine-Borane Compounds Using In Silico Modeling and Machine Learning. MDPI. [Link]
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ResearchGate. (2019). Complementary Synthetic Approaches Toward 9-Phosphatriptycene and Structure-Reactivity Investigations of its Association with Sterically Hindered Lewis Acids. [Link]
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ResearchGate. (n.d.). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. [Link]
-
R Discovery. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. [Link]
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A Comparative Guide to Monodentate vs. Bidentate Phosphine Ligands in Homogeneous Catalysis
For the modern chemist, the strategic selection of a phosphine ligand is a critical determinant in the success of a transition-metal-catalyzed reaction. These organophosphorus compounds are not mere spectators; they are tunable components that profoundly influence the catalyst's activity, stability, and selectivity.[1] This guide provides an in-depth comparison of two fundamental classes of phosphine ligands—monodentate and bidentate—moving beyond simplistic classifications to explore the nuanced interplay of their structural and electronic properties in key catalytic applications. We will delve into the mechanistic rationale behind ligand choice, supported by comparative experimental data, and provide validated protocols for their synthesis, characterization, and application.
Fundamental Properties: The Core of Catalytic Control
The primary distinction between these ligand classes lies in their denticity: monodentate phosphines bind to a metal center through a single phosphorus atom, while bidentate phosphines (also known as diphosphines) chelate to the metal via two phosphorus donor atoms connected by a structural backbone.[2] This seemingly simple difference has profound stereoelectronic consequences that dictate their catalytic behavior.
Structural and Steric Parameters
The steric environment created by a phosphine ligand is a key factor in its ability to promote specific steps in a catalytic cycle.[3] Two critical parameters are used to quantify this:
-
Tolman Cone Angle (θ): For monodentate ligands, the cone angle provides a measure of their steric bulk. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal center at the vertex.[4] Larger cone angles generally arise from bulky substituents on the phosphorus atom and can accelerate reductive elimination steps by creating steric crowding around the metal center.[2]
-
Natural Bite Angle (βn): For bidentate ligands, the bite angle is the preferred P-M-P angle determined by the geometry of the ligand's backbone.[5] This parameter is crucial as it can enforce specific coordination geometries on the metal center. For example, a bidentate ligand with a natural bite angle near 90° is well-suited for square planar or octahedral complexes, while those with angles around 120° may preferentially occupy equatorial positions in a trigonal bipyramidal intermediate, influencing the regioselectivity of reactions like hydroformylation.[5][6]
Electronic Effects
The electronic nature of a phosphine ligand—its ability to donate electron density to the metal center—is equally critical. Generally, electron-rich phosphines, such as those with alkyl substituents (e.g., tricyclohexylphosphine), enhance the rate of oxidative addition, a key step in many cross-coupling reactions.[7][8] Conversely, electron-poor phosphines may favor other steps in the catalytic cycle. The electronic properties are tunable by modifying the substituents on the phosphorus atom(s).
The Mechanistic Implications: How Ligands Steer the Catalytic Cycle
The choice between a monodentate and a bidentate ligand directly impacts the stability and reactivity of intermediates within a catalytic cycle. While bidentate ligands offer greater stability through the chelate effect, this can sometimes translate to lower catalytic activity if the ligand is too rigidly bound.
In contrast, complexes with two monodentate ligands can provide greater flexibility. A key mechanistic concept is the potential for ligand dissociation to generate a highly reactive, coordinatively unsaturated species. In many palladium-catalyzed cross-coupling reactions, it is believed that a monoligated (L1Pd) intermediate is necessary to facilitate challenging steps like oxidative addition or transmetalation.[9][10] The use of bulky monodentate ligands can favor the formation of these reactive L1Pd species.
Bidentate ligands, by virtue of their two connection points, are less prone to dissociation. This can be advantageous in preventing catalyst decomposition or the formation of undesirable off-cycle species, particularly when working with substrates containing competing coordinating groups like heterocycles.[9][10] However, this rigidity can also be a drawback if a more flexible coordination sphere is required for substrate binding or product release.
Performance in Key Catalytic Reactions: A Data-Driven Comparison
The theoretical advantages of each ligand class are best illustrated through their performance in specific, widely used chemical transformations.
Suzuki-Miyaura Cross-Coupling
This cornerstone C-C bond-forming reaction often benefits from bulky, electron-rich monodentate phosphines, particularly for challenging substrates like aryl chlorides or sterically hindered partners.[11][12] These ligands, often referred to as "Buchwald ligands," are designed to promote the formation of highly reactive monoligated palladium species.[12] While bidentate ligands can also be effective, they may be outperformed by monodentate systems in cases requiring high catalytic turnover with difficult substrates.[9][13]
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Type | Ligand Name | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Monodentate | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [11] |
| Monodentate | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 99 | [11] |
| Bidentate | dppf | 2.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 85 | [11] |
| Bidentate | dppe | 2.0 (Pd) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [6] |
Note: Reaction conditions are optimized for the specific ligand and may vary. Direct comparison should be approached with caution, but the data illustrates general performance trends.
Asymmetric Hydrogenation
For decades, chiral bidentate phosphines were considered essential for achieving high enantioselectivity in asymmetric hydrogenation, a belief rooted in the idea that a rigid, well-defined chiral pocket around the metal was necessary.[14] However, recent research has demonstrated that certain chiral monodentate ligands, particularly phosphoramidites, can not only match but sometimes exceed the enantioselectivities and reaction rates of their bidentate counterparts.[14][15] This has challenged the long-held dogma and opened new avenues for ligand design, as monodentate ligands are often more modular and easier to synthesize.[14]
Table 2: Comparison of Chiral Ligands in the Rh-catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidocinnamate
| Ligand Type | Ligand Name | Pressure (bar H₂) | Solvent | Time (min) | Conversion (%) | ee (%) | Reference |
| Monodentate | MonoPhos (1) | 1 | EtOAc | 20 | >99 | 99 (R) | [2][14] |
| Bidentate | Me-DuPhos (4) | 1 | MeOH | 20 | >99 | 96 (S) | [2][14] |
| Bidentate | PhanePhos (5) | 1 | Toluene | 20 | 88 | 99 (R) | [2][14] |
| Bidentate | JosiPhos (6) | 1 | MeOH | 20 | 56 | 99 (R) | [2][14] |
This data demonstrates that a well-designed monodentate ligand (MonoPhos) can achieve excellent enantioselectivity and a faster reaction rate compared to several highly regarded bidentate ligands under these specific conditions.
Experimental Protocols: From Synthesis to Application
To provide a practical framework, this section details validated, step-by-step protocols for the synthesis, characterization, and comparative application of representative phosphine ligands.
Protocol 1: Synthesis of a Monodentate Ligand (Triphenylphosphine)
This protocol describes a laboratory-scale synthesis using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Phosphorus trichloride (PCl₃)
-
Standard Schlenk line glassware for inert atmosphere operations
Procedure:
-
Prepare the Grignard Reagent: In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction with PCl₃: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard solution. The addition should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: Separate the organic layer. Wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallization: The crude triphenylphosphine can be purified by recrystallization from hot ethanol to yield white crystals.[7][16][17]
Protocol 2: Synthesis of a Bidentate Ligand (dppe)
This protocol involves the alkylation of sodium diphenylphosphide.
Materials:
-
Triphenylphosphine
-
Sodium metal
-
Anhydrous liquid ammonia or THF
-
1,2-Dichloroethane
-
Standard Schlenk line glassware
Procedure:
-
Prepare Sodium Diphenylphosphide: In a flask equipped for inert atmosphere operation, react triphenylphosphine with two equivalents of sodium metal in a suitable solvent like liquid ammonia or refluxing THF to generate sodium diphenylphosphide (NaPPh₂).[18]
-
Alkylation: To the resulting deep red solution of NaPPh₂, slowly add 1,2-dichloroethane. The color will gradually fade as the reaction proceeds.[19]
-
Work-up and Purification: After the reaction is complete, the solvent is removed. The remaining solid is treated with water to dissolve the sodium chloride byproduct. The crude dppe product is then collected by filtration.
-
Recrystallization: The product is purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/ethanol mixture, to afford dppe as a white crystalline solid.[18][20]
Protocol 3: Characterization by ³¹P NMR Spectroscopy
³¹P NMR is the most powerful technique for characterizing phosphine ligands, confirming their identity, purity, and coordination to a metal center.[21][22]
Procedure:
-
Sample Preparation: Under an inert atmosphere (in a glovebox), dissolve a small amount (5-10 mg) of the phosphine ligand in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The use of an inert atmosphere is crucial as many phosphines are sensitive to air oxidation, which is readily observed as a separate peak (the phosphine oxide) in the ³¹P NMR spectrum.[21][22]
-
Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Data Analysis:
-
Chemical Shift (δ): The chemical shift provides information about the electronic environment of the phosphorus atom. Free phosphine ligands have characteristic chemical shifts (e.g., PPh₃ ≈ -5 ppm; dppe ≈ -13 ppm). Upon coordination to a metal, this shift will change significantly, providing direct evidence of complex formation.
-
Purity: The presence of a single sharp peak indicates a pure sample. The appearance of a second peak, typically at a downfield chemical shift (e.g., 25-35 ppm for the corresponding oxide), indicates oxidation.[21] The relative integration of these peaks can be used to quantify purity.[23]
-
Protocol 4: Comparative Catalytic Experiment (Suzuki-Miyaura Screening)
This workflow outlines how to objectively compare the performance of different phosphine ligands in a parallel fashion.
Procedure:
-
Preparation (in a glovebox): Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃), aryl halide, boronic acid, and base in an appropriate anhydrous solvent.
-
Ligand Dosing: In an array of reaction vials, dispense each phosphine ligand to be tested. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.[11]
-
Reagent Addition: To each vial, add the stock solutions of the palladium precursor, aryl halide, boronic acid, and finally the base to initiate the reaction.
-
Reaction: Seal the vials and place them on a heating/stirring block at the desired temperature for a fixed period (e.g., 12 hours).
-
Analysis: After cooling, quench the reactions, add a known amount of an internal standard, and analyze each sample by GC-MS or HPLC to determine the product yield. This allows for a direct and reliable comparison of ligand efficacy under identical conditions.
Ligand Selection: A Guided Approach
The optimal ligand choice is highly dependent on the specific reaction, substrates, and desired outcome. The following decision tree provides a logical workflow for ligand selection.
Conclusion
The debate between monodentate and bidentate phosphine ligands is not a matter of universal superiority but of application-specific optimization. While the stability offered by bidentate chelation is undeniable and often crucial, the flexibility and potential for generating highly active monoligated species make monodentate ligands exceptionally powerful, particularly for challenging cross-coupling reactions. Furthermore, the recent success of chiral monodentate ligands in asymmetric catalysis has overturned previous assumptions, demonstrating that high enantioselectivity and high reaction rates are simultaneously achievable without a bidentate scaffold.[14][15] Ultimately, a deep understanding of the mechanistic roles of these ligands, combined with systematic experimental screening, will empower researchers to unlock the full potential of transition metal catalysis.
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van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, J. G., & Feringa, B. L. (2003). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. Organic Letters, 5(4), 475–478. Available at: [Link]
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Synthesis of triphenylphosphine and its industrial preparation methods. (2025). BDMAEE. Retrieved from [Link]
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Preparation of Triphenylphosphine – Ph3P. (n.d.). BYJU'S. Retrieved from [Link]
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Hoge, G., Wu, H., Kissel, W. S., Pflum, D. A., Greene, D. J., & Bao, J. (2008). Bidentates versus monodentates in asymmetric hydrogenation catalysis: synergic effects on rate and allosteric effects on enantioselectivity. Journal of the American Chemical Society, 130(27), 8834–8849. Available at: [Link]
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van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, J. G., & Feringa, B. L. (2003). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. PubMed. Retrieved from [Link]
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Using the force to synthesize (un)symmetric DPPE derivatives. (2022). Nature Communications. Retrieved from [Link]
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Monitoring the Oxidation of Phosphine ligands using 31P NMR. (n.d.). Magritek. Retrieved from [Link]
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Shields, J. D., Ahn, J. M., Gentry, E. C., & Doyle, A. G. (2016). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Retrieved from [Link]
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Hoge, G., Wu, H., Kissel, W. S., Pflum, D. A., Greene, D. J., & Bao, J. (2008). Bidentates versus monodentates in asymmetric hydrogenation catalysis: synergic effects on rate and allosteric effects on enantioselectivity. PubMed. Retrieved from [Link]
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Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. (2022). ChemRxiv. Retrieved from [Link]
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van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, J. G., & Feringa, B. L. (2003). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. University of Groningen. Retrieved from [Link]
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How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ?. (2022). YouTube. Retrieved from [Link]
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Hill, N. J., & Loye, T. L. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 841–845. Available at: [Link]
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1,2-Bis(diphenylphosphino)ethane. (n.d.). chemeurope.com. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane. (n.d.). Wikipedia. Retrieved from [Link]
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Shields, J. D., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Retrieved from [Link]
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monodentate phosphine ligand: Topics. (n.d.). Science.gov. Retrieved from [Link]
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Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (2025). ResearchGate. Retrieved from [Link]
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Dean, P. A. W., Phillips, D. D., & Polensek, L. (1981). A 31P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines. Canadian Journal of Chemistry, 59(1), 50-60. Available at: [Link]
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Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]
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Shields, J. D., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 13(11), 7578–7589. Available at: [Link]
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Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Available at: [Link]
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Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2015). Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionalization. PubMed. Retrieved from [Link]
-
Bite angle. (n.d.). Wikipedia. Retrieved from [Link]
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van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 33(8), 543–551. Available at: [Link]
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Li, D., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(5), 1083. Available at: [Link]
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The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews. Retrieved from [Link]
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Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. (2020). PubMed. Retrieved from [Link]
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A Cost-Benefit Analysis of Tris(1-pyrrolidinyl)phosphine Versus Other Commercial Ligands in Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of ligands is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. The ligand not only stabilizes the metal center but also profoundly influences the catalyst's activity, selectivity, and overall efficiency. This guide provides an in-depth cost-benefit analysis of Tris(1-pyrrolidinyl)phosphine, a simple aminophosphine, in comparison to widely used, commercially available phosphine ligands such as the Buchwald and cataCXium® ligand families. Our objective is to furnish you with the necessary data and insights to make informed decisions for your specific synthetic challenges.
The Rise of Specialized Phosphine Ligands
The landscape of cross-coupling catalysis has been revolutionized by the development of sophisticated phosphine ligands. These ligands, characterized by their steric bulk and electron-rich nature, have enabled the coupling of increasingly challenging substrates with remarkable efficiency.[1] However, the enhanced performance of these specialized ligands often comes at a significant cost. This reality necessitates a careful evaluation of not only the catalytic performance but also the economic viability of a given ligand for a particular application.
This compound: A Potentially Cost-Effective Alternative
This compound is a monodentate aminophosphine ligand.[2] Its structure, featuring three pyrrolidinyl groups attached to a central phosphorus atom, imparts a high degree of electron density to the phosphorus, a key characteristic for promoting the oxidative addition step in many catalytic cycles.[3] The key question this guide addresses is whether this simpler, and potentially more cost-effective, ligand can compete with the performance of more complex and expensive commercial alternatives.
Performance Comparison: A Data-Driven Approach
While direct, head-to-head comparative studies of this compound against the Buchwald and cataCXium® ligand families are not abundant in peer-reviewed literature, a doctoral dissertation from the University of Johannesburg provides valuable insights into the performance of closely related aminophosphine ligands in the Suzuki-Miyaura cross-coupling reaction.[4] The study synthesized and evaluated a series of monodentate aminophosphines, comparing their catalytic activity to the commercially available SPhos ligand.
The findings indicated that these novel aminophosphine ligands, when used in palladium-catalyzed Suzuki-Miyaura reactions of aryl chlorides and boronic acids, afforded yields ranging from 22% to 91%.[4] This demonstrates that aminophosphine ligands can be effective in these challenging coupling reactions.
To provide a comprehensive overview, the following table summarizes the reported performance of various ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is important to note that reaction conditions can vary between studies, and this data should be used as a general guide.
Table 1: Performance of Various Phosphine Ligands in Cross-Coupling Reactions
| Ligand | Reaction Type | Substrates | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| Aminophosphine Ligands | Suzuki-Miyaura | Aryl chlorides and boronic acids | Not specified | Not specified | 22-91 | [4] |
| SPhos | Suzuki-Miyaura | Aryl chlorides and boronic acids | 0.0005 | Not specified | High | [5] |
| XPhos | Suzuki-Miyaura | Aryl chlorides and boronic acids | Not specified | Not specified | High | [6] |
| cataCXium® A | Suzuki-Miyaura | Aryl chlorides and boronic acids | Not specified | Not specified | High | [7] |
| This compound | Buchwald-Hartwig | Aryl halides and amines | Not specified | Not specified | Not specified | [2] |
| Buchwald Ligands | Buchwald-Hartwig | Aryl halides and amines | Not specified | Not specified | High | [8] |
Cost-Benefit Analysis: The Economic Equation
The choice of ligand is often a trade-off between performance and cost. For large-scale synthesis, the price of the ligand can be a significant factor in the overall cost of the final product. The following table provides an approximate cost comparison of this compound and other commercially available ligands. Prices are based on currently available information from various suppliers and may vary.
Table 2: Cost Comparison of Selected Phosphine Ligands
| Ligand | Supplier Example | Price (USD/gram) |
| This compound | Cenmed Enterprises | ~$468.90 (for 500mg) |
| SPhos | Sigma-Aldrich | ~$62.22 |
| XPhos | Carl ROTH | ~$36.45 |
| cataCXium® A | CymitQuimica | ~$175.00 |
Disclaimer: Prices are approximate and subject to change. Please consult with suppliers for current pricing.
As the table illustrates, this compound is significantly more expensive on a per-gram basis than some of the widely used Buchwald ligands like SPhos and XPhos. However, a true cost-benefit analysis must also consider the catalyst loading required to achieve a desired yield. If this compound can achieve comparable or superior results at a lower catalyst loading, its higher per-gram cost may be offset.
Experimental Protocols
To facilitate your own comparative studies, we provide the following general experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols should be optimized for your specific substrates and catalytic system.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Caption: Suzuki-Miyaura Reaction Workflow
General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination Reaction
Caption: Buchwald-Hartwig Amination Workflow
Conclusion and Future Outlook
The selection of a phosphine ligand in cross-coupling catalysis is a multifaceted decision that requires a careful balance of performance and cost. While highly specialized ligands like the Buchwald and cataCXium® series have demonstrated exceptional performance across a broad range of applications, simpler aminophosphine ligands such as this compound present a potentially viable, albeit currently more expensive on a per-gram basis, alternative.
As a Senior Application Scientist, my recommendation is to consider this compound and other simple aminophosphines as part of a broader ligand screening strategy, particularly for process development where cost is a critical factor. The initial investment in a comparative study could lead to the identification of a more economical catalytic system for a specific transformation. The future of ligand development will likely involve not only the pursuit of higher reactivity but also a greater emphasis on cost-effectiveness and sustainability.
References
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A Senior Application Scientist's Guide to Phosphine Ligands: A Comparative Review of Catalytic Efficiencies
Introduction
In the landscape of modern synthetic chemistry, transition metal-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures.[1] At the heart of these powerful transformations lies the catalyst system, a synergistic combination of a metal precursor and a carefully chosen ligand. Among the vast library of available ligands, phosphines are arguably the most ubiquitous and vital class.[1][2] Their remarkable utility stems from the ability to systematically tune their steric and electronic properties by varying the substituents on the phosphorus atom.[2][3][4] This fine-tuning directly influences the catalytic activity, stability, and selectivity of the metal complex, making the rational selection of a phosphine ligand a critical parameter for reaction optimization.[5][6]
This guide provides an in-depth comparison of various classes of phosphine ligands, focusing on their catalytic efficiencies in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. We will delve into the mechanistic principles that govern their performance, present comparative experimental data, and provide validated protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Understanding Phosphine Ligands: The Tolman Model
To compare phosphine ligands, it is essential to quantify their key characteristics. In the 1970s, Chadwick A. Tolman introduced a model to parameterize the steric and electronic properties of monodentate phosphine ligands.[7]
-
Steric Properties (Tolman Cone Angle, θ): The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the outermost atoms of the ligand.[7][8] Bulkier ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have larger cone angles and favor the formation of low-coordinate, highly reactive metal species, which can accelerate key steps like reductive elimination.[4][9]
-
Electronic Properties (Tolman Electronic Parameter, TEP): The TEP is a measure of the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the ν(CO) stretching frequency of a standard nickel complex, Ni(CO)₃L.[7] Electron-donating ligands (e.g., alkylphosphines) increase electron density on the metal center, which promotes the oxidative addition step in many catalytic cycles.[4][9] They exhibit lower ν(CO) frequencies, while electron-withdrawing ligands show higher frequencies.[7]
The interplay of these two factors is crucial. For many cross-coupling reactions, the most effective catalysts are derived from ligands that are both bulky and electron-rich.[2][10]
Classes of Phosphine Ligands and Their Catalytic Applications
Phosphine ligands can be broadly categorized, and their performance is often context-dependent on the specific reaction.[11]
Monodentate Phosphines
These ligands, containing a single phosphorus donor atom, were among the first to be explored.[11][12]
-
Triarylphosphines (e.g., PPh₃): Triphenylphosphine is a classic, versatile, and inexpensive ligand. However, its moderate steric bulk and electronic properties often result in lower catalytic activity compared to more advanced ligands, especially with challenging substrates like aryl chlorides.[13]
-
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are highly electron-donating and sterically demanding ligands.[4] Their strong σ-donating character enhances the rate of oxidative addition, making them highly effective for coupling unactivated aryl chlorides.[4][13]
Bidentate (Diphosphine) Ligands
Containing two phosphorus atoms linked by a carbon backbone, these ligands chelate to the metal center, providing enhanced stability.[14]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Known for its large natural bite angle and flexibility, dppf is a robust and versatile ligand for a wide range of cross-coupling reactions.[15]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand possesses a very large bite angle, which promotes reductive elimination and can suppress side reactions like β-hydride elimination.
Biaryl Phosphine Ligands (Buchwald Ligands)
Developed by Stephen Buchwald and his group, this class of monodentate ligands has revolutionized palladium-catalyzed cross-coupling.[13][16] They are characterized by a biaryl backbone and bulky, electron-rich dialkylphosphino groups.[13] These ligands combine steric bulk with strong electron-donating ability, leading to exceptionally high catalytic activity.[13][16]
-
XPhos, SPhos, RuPhos: These are some of the most widely used and highly effective ligands for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling reactions at low catalyst loadings and room temperature, even with deactivated aryl chlorides.[5][13]
Comparative Performance in Key Reactions
The choice of ligand has a profound impact on reaction outcomes. The following data, compiled from literature sources, illustrates the comparative efficiencies of different ligand classes.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming method. The ligand's role is to facilitate both the oxidative addition of the aryl halide and the final reductive elimination step.[15][17] Bulky, electron-rich ligands are often preferred.[6][15]
Table 1: Performance of Various Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [15] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 4 | 99 | [5] |
| Biaryl Phosphine | RuPhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95 | [15] |
| Ferrocenyl Phosphine | dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92 | [15] |
| Dialkylphosphine | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 94 |[15] |
Note: The data presented is a compilation from various sources. Direct comparison should be made with caution due to differing reaction conditions.[15]
Analysis: The data clearly shows that modern biaryl phosphines like SPhos and XPhos are exceptionally effective for the Suzuki-Miyaura coupling of challenging aryl chloride substrates, often providing high yields under mild conditions.[5][15] SPhos, in particular, demonstrates remarkable activity at room temperature.[13][15]
Case Study 2: Buchwald-Hartwig Amination
This reaction forms C-N bonds and is highly sensitive to the ligand used. The ligand must promote both oxidative addition and the reductive elimination of the C-N bond, which is often the rate-limiting step.[18][19]
Table 2: Comparison of NIXANTPHOS vs. Xantphos in the Amination of Unactivated Aryl Chlorides.
| Entry | Aryl Chloride | Ligand | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 6 | 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[5]
Analysis: The data unequivocally demonstrates the superior performance of the specialized NIXANTPHOS ligand over the more conventional Xantphos for the amination of a range of unactivated aryl chlorides.[5] This highlights the importance of ligand development in overcoming challenging transformations. The steric and electronic properties of NIXANTPHOS are better suited to facilitate the catalytic cycle for these specific substrates.
Mechanistic Insights & Visualizations
The efficiency of a phosphine ligand is rooted in its influence on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination.[17][20]
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- 10. gessnergroup.com [gessnergroup.com]
- 11. alfachemic.com [alfachemic.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 17. jmcct.com [jmcct.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Tris(1-pyrrolidinyl)phosphine: A Guide for Laboratory Professionals
Tris(1-pyrrolidinyl)phosphine is a valuable reagent in modern synthetic chemistry, primarily utilized as a monodentate P-donor ligand in various cross-coupling reactions.[1] Its utility, however, is matched by its reactive nature, necessitating stringent protocols for its handling and disposal to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles for managing air-sensitive and reactive organophosphorus compounds.
Foundational Safety Principles: Understanding the Hazard
Immediate Safety Precautions:
-
Work in an Inert Atmosphere: All manipulations of this compound and its waste must be performed in a properly functioning fume hood or, preferably, a glove box under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory. This includes:
-
Never Work Alone: Due to the potential for rapid and hazardous reactions, it is crucial to never handle this compound while working alone.[3]
-
Emergency Preparedness: Ensure the immediate availability of a Class D fire extinguisher (for combustible metals, which may be relevant in reactions involving this ligand) or a dry chemical extinguisher. An emergency shower and eyewash station must be readily accessible.[2][4]
The Disposal Workflow: From Waste Collection to Final Disposition
The guiding principle for the disposal of reactive reagents like this compound is to convert it into a less reactive form through a controlled quenching (neutralization) process before it is collected as hazardous waste.
Diagram: Disposal Workflow for this compound
Caption: A stepwise workflow for the safe quenching and disposal of this compound.
Step-by-Step Quenching Protocol for Excess this compound
This protocol is adapted from standard procedures for quenching highly reactive organometallic and pyrophoric reagents.[6][7]
Materials:
-
Excess or waste this compound.
-
Anhydrous, inert solvent (e.g., heptane, toluene).
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a bubbler.
-
An ice bath or a dry ice/acetone bath.
-
Appropriate syringes and needles for transfer under inert atmosphere.
Procedure:
-
System Preparation: Assemble the three-necked flask and ensure all glassware is oven-dried and free of moisture. Purge the entire system with an inert gas (nitrogen or argon).[3]
-
Dilution: Under a positive pressure of inert gas, transfer the waste this compound to the reaction flask. Dilute it significantly with an anhydrous, inert solvent like heptane or toluene. A general guideline is to aim for a concentration of 5% or less.
-
Cooling: Place the flask in a cooling bath (an ice-water bath at 0°C is generally sufficient, but for larger quantities or if the reactivity is unknown, a dry ice/acetone bath at -78°C provides a greater margin of safety).[6][7]
-
Initial Quenching with Isopropanol: Begin stirring the diluted solution. Slowly add isopropanol dropwise via the addition funnel. Isopropanol is a relatively weak protic source and will react in a more controlled manner than water.[6][7] Monitor for any signs of reaction, such as gas evolution or a temperature increase. Add the isopropanol at a rate that maintains a controlled reaction. Continue the addition until no further exothermic reaction is observed.
-
Secondary Quenching with Methanol: Once the reaction with isopropanol has subsided, slowly add methanol. Methanol is more reactive than isopropanol and will help to ensure the complete destruction of any remaining reactive phosphine.[7]
-
Final Quenching with Water: After the methanol addition is complete and the reaction has ceased, very slowly add water to quench any remaining reactive species.[7]
-
Warming and Neutralization: Once the addition of all quenching agents is complete, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
Waste Collection: The resulting mixture can now be safely handled in the air. Transfer the quenched solution to a designated hazardous waste container. The container must be clearly labeled with its contents.[3][5]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Any disposable materials, such as gloves, paper towels, or pipette tips, that have come into contact with this compound must be carefully quenched before disposal.[6] This can be done by rinsing them with a small amount of isopropanol in a separate container under an inert atmosphere. The rinsate should then be quenched following the protocol above and collected as hazardous waste.[3]
-
Empty Containers: Empty containers of this compound should never be left open to the atmosphere, as residual material can still pose a hazard.[2][4] The empty container should be rinsed three times with an inert, dry solvent (e.g., heptane).[2][5] This rinse solvent must be treated as reactive waste and quenched as described above.[5] After quenching the rinsate, the empty container can be left open in the back of a fume hood for at least a week to ensure all residues have evaporated or reacted before being disposed of as regular laboratory glass waste.[5]
Spill and Emergency Procedures
In the event of a spill, do not attempt to clean it up with combustible materials like paper towels, as this could lead to a fire.[6]
-
Small Spills: If a small, manageable spill occurs, smother the material with a non-combustible absorbent material like dry sand or diatomaceous earth.[6] Then, carefully collect the mixture into a container for quenching.
-
Large Spills: For any large spill, or if a fire occurs, evacuate the laboratory immediately and activate the fire alarm.[2] Call for emergency assistance.[2]
By adhering to these rigorous procedures, researchers can safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible chemical waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
